6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile
Description
Properties
IUPAC Name |
6-fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4F4N2/c12-6-1-2-10-8(3-6)9(11(13,14)15)4-7(5-16)17-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMMUSGUDKXSNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CC(=C2C=C1F)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60705221 | |
| Record name | 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60705221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1116339-60-6 | |
| Record name | 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60705221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile: A Comprehensive Technical Guide
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile, a key building block in medicinal chemistry and drug discovery. The synthetic strategy is rooted in established chemical principles, commencing with the construction of the quinoline core via a Conrad-Limpach reaction, followed by functional group manipulations to introduce the desired carbonitrile moiety. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step methodologies.
Introduction: The Significance of Fluorinated Quinolines
Quinolines and their derivatives are privileged heterocyclic scaffolds, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The incorporation of fluorine-containing substituents, such as the trifluoromethyl (-CF₃) group, is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and target-binding affinity. The target molecule, this compound, combines these advantageous features, making it a valuable intermediate for the synthesis of novel bioactive compounds.
This guide details a robust and logical synthetic pathway to this important molecule, emphasizing the rationale behind the chosen reactions and providing detailed experimental procedures to ensure reproducibility.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule suggests a multi-step approach starting from commercially available precursors. The proposed synthetic pathway is outlined below:
Caption: Retrosynthetic analysis of this compound.
The forward synthesis, therefore, involves three key stages:
-
Conrad-Limpach Synthesis: Construction of the core quinoline scaffold by reacting 4-fluoroaniline with ethyl 4,4,4-trifluoroacetoacetate to form an enamine intermediate, followed by thermal cyclization to yield 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline.
-
Functional Group Interconversion: Conversion of the 4-hydroxyquinoline to the corresponding 2-aminoquinoline. This can be a multi-step process involving chlorination and subsequent amination.
-
Sandmeyer Reaction: Diazotization of the 2-aminoquinoline followed by cyanation to afford the final product, this compound.
Experimental Protocols
This section provides detailed, step-by-step methodologies for each stage of the synthesis.
Stage 1: Synthesis of 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline
This stage follows the principles of the Conrad-Limpach quinoline synthesis.[1][2]
Caption: Workflow for the synthesis of the quinoline core.
Protocol 1: Synthesis of Ethyl 3-(4-fluoroanilino)-4,4,4-trifluorobut-2-enoate
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-fluoroaniline (1.0 eq.), ethyl 4,4,4-trifluoroacetoacetate (1.05 eq.), and toluene (as solvent).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure. The crude product can be used in the next step without further purification or can be purified by column chromatography on silica gel.
Protocol 2: Thermal Cyclization to 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline
-
In a high-boiling point solvent such as Dowtherm A or diphenyl ether, dissolve the crude ethyl 3-(4-fluoroanilino)-4,4,4-trifluorobut-2-enoate from the previous step.
-
Heat the solution to a high temperature (typically 250-260 °C) with stirring.
-
Maintain this temperature for a specified period (e.g., 30-60 minutes), monitoring the reaction progress by TLC.
-
Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.
-
Collect the solid by filtration, wash with the non-polar solvent, and dry to afford the desired 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline.
| Parameter | Value | Rationale |
| Reactants Ratio | 4-Fluoroaniline : Ethyl 4,4,4-trifluoroacetoacetate (1 : 1.05) | A slight excess of the β-ketoester ensures complete consumption of the aniline. |
| Cyclization Temp. | 250-260 °C | High temperature is required to overcome the activation energy for the intramolecular cyclization.[1] |
| Solvent | Dowtherm A / Diphenyl ether | High boiling point and inertness are crucial for the thermal cyclization step. |
Stage 2: Synthesis of 2-Amino-6-fluoro-4-(trifluoromethyl)quinoline
This stage involves the conversion of the 4-hydroxy group to a more versatile intermediate for the introduction of the amino group at the 2-position. A common strategy is to first convert the 4-hydroxyquinoline to a 4-chloroquinoline.
Protocol 3: Chlorination to 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline in an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux with stirring for several hours. The progress of the reaction should be monitored by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) until the product precipitates.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chloro-6-fluoro-2-(trifluoromethyl)quinoline.
Protocol 4: Amination to 2-Amino-6-fluoro-4-(trifluoromethyl)quinoline
Stage 3: Synthesis of this compound via Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of an amino group to various other functionalities, including the cyano group.[3][4]
Caption: Workflow for the Sandmeyer cyanation.
Protocol 5: Sandmeyer Cyanation
-
Diazotization:
-
Dissolve 2-amino-6-fluoro-4-(trifluoromethyl)quinoline in a suitable aqueous acid (e.g., a mixture of sulfuric acid and water) and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C. Stir for a short period (e.g., 30 minutes) to ensure complete formation of the diazonium salt.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a solution of sodium or potassium cyanide in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for a period to ensure complete reaction.
-
Cool the mixture and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
-
| Parameter | Value | Rationale |
| Diazotization Temp. | 0-5 °C | Diazonium salts are generally unstable and can decompose at higher temperatures. |
| Cyanide Reagent | Copper(I) cyanide (CuCN) | Cu(I) is a crucial catalyst for the radical-nucleophilic aromatic substitution mechanism of the Sandmeyer reaction.[3] |
Safety and Handling
-
Fluorinated Compounds: Handle with care as they can be biologically active.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Cyanides (NaCN, KCN, CuCN): Highly toxic. Handle with extreme caution in a fume hood. Have an appropriate cyanide poisoning antidote kit readily available. Acidification of cyanide salts will release highly toxic hydrogen cyanide gas.
Conclusion
The synthesis of this compound presented in this guide is a robust and logical pathway that utilizes well-established organic reactions. By following the detailed protocols and understanding the underlying chemical principles, researchers can reliably produce this valuable compound for further applications in drug discovery and development. The key to success lies in careful control of reaction conditions, particularly temperature, and adherence to strict safety protocols when handling hazardous reagents.
References
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Sandmeyer reactions. Part 6.1 A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile (CAS Number: 1116339-60-6)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile, a key heterocyclic building block in modern medicinal chemistry. We will delve into its structural significance, physicochemical properties, probable synthetic routes, and its strategic applications in the development of novel therapeutics. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the design and synthesis of advanced pharmaceutical agents.
The Strategic Importance of the Fluorinated Quinoline Scaffold
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents.[1] Its rigid, bicyclic aromatic structure provides a versatile platform for functionalization, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties. The strategic incorporation of fluorine and trifluoromethyl (-CF3) groups into the quinoline backbone imparts a range of desirable attributes that can significantly enhance the drug-like properties of a molecule.[2]
The Trifluoromethyl Group's Contribution:
The trifluoromethyl group is a cornerstone of modern medicinal chemistry due to its profound impact on a molecule's biological and physical properties.[2] Its high electronegativity and lipophilicity can lead to:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, increasing the compound's half-life.
-
Increased Bioavailability: The lipophilic nature of the -CF3 group can improve membrane permeability and absorption.
-
Modulated pKa: The electron-withdrawing nature of the -CF3 group can alter the basicity of the quinoline nitrogen, influencing drug-receptor interactions.
-
Improved Binding Affinity: The unique electronic properties of the -CF3 group can lead to stronger and more specific interactions with biological targets.
The Role of the 6-Fluoro Substituent:
Fluorine substitution at the 6-position of the quinoline ring is a common strategy in the design of various therapeutic agents, including anticancer and antimicrobial drugs. This substitution can influence the molecule's overall electronic distribution and provide an additional point of interaction with biological targets.
The 2-Carbonitrile Moiety:
The carbonitrile group is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor and can be synthetically transformed into other important functional groups. In some contexts, the nitrile group itself is a key pharmacophoric element, contributing directly to the biological activity of the molecule.[3]
The convergence of these three structural features in this compound makes it a highly valuable and sought-after building block for the synthesis of novel drug candidates.
Physicochemical Properties and Characterization
| Property | Inferred Value/Information | Source/Rationale |
| CAS Number | 1116339-60-6 | Publicly available chemical databases |
| Molecular Formula | C₁₁H₄F₄N₂ | Calculated from the chemical structure |
| Molecular Weight | 252.16 g/mol | Calculated from the molecular formula |
| Appearance | Likely a solid at room temperature | Based on similar quinoline derivatives |
| Purity | Commercially available up to 95% | [4] |
Spectroscopic Characterization (Predicted):
While specific spectra for this compound are not widely published, a skilled chemist can predict the key features of its NMR and mass spectra.
-
¹H NMR: The spectrum would show complex aromatic signals, with coupling patterns indicative of the substituted quinoline ring system. The fluorine atom at the 6-position and the trifluoromethyl group at the 4-position would further influence the chemical shifts and coupling constants of the aromatic protons.
-
¹³C NMR: The spectrum would display signals for all 11 carbon atoms, with the carbon of the nitrile group appearing in the characteristic downfield region. The carbons attached to fluorine atoms would show characteristic splitting patterns.
-
¹⁹F NMR: This would be a crucial technique for confirming the presence and location of the fluorine atoms. Two distinct signals would be expected: one for the 6-fluoro substituent and another for the 4-trifluoromethyl group.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound, and fragmentation patterns characteristic of the quinoline core.
Probable Synthetic Strategies
A Generalized, Postulated Synthesis Workflow:
-
Starting Material: The synthesis would likely commence with a suitably substituted aniline, such as 4-fluoroaniline.
-
Condensation: This aniline would be reacted with a β-ketoester containing a trifluoromethyl group, for instance, ethyl 4,4,4-trifluoroacetoacetate. This condensation reaction forms an enamine intermediate.
-
Cyclization: The enamine intermediate would then undergo a thermal cyclization to form the 4-hydroxyquinoline ring system. This step is a key feature of the Conrad-Limpach and Gould-Jacobs syntheses.
-
Functionalization of the 4-Position: The resulting 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline would then be subjected to a reaction to replace the hydroxyl group with a more reactive species, typically a chlorine atom, using a reagent like phosphorus oxychloride (POCl₃).
-
Introduction of the 2-Carbonitrile Group: The final step would involve the introduction of the nitrile group at the 2-position. This can be achieved through various methods, such as a nucleophilic substitution reaction with a cyanide salt.
Self-Validating System in the Proposed Protocol:
Each step of this proposed synthesis can be monitored and validated using standard analytical techniques:
-
TLC and HPLC: To monitor the progress of each reaction and assess the purity of the intermediates and the final product.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of each intermediate and the final product. The characteristic chemical shifts and coupling patterns would provide unambiguous evidence of the desired transformations.
-
Mass Spectrometry: To confirm the molecular weight of the intermediates and the final product.
Applications in Drug Discovery and Development
This compound is a prime example of a building block designed for use in fragment-based drug discovery and lead optimization. Its inherent structural features make it an attractive starting point for the development of inhibitors for a variety of biological targets.
Potential Therapeutic Areas:
-
Oncology: The quinoline scaffold is present in numerous kinase inhibitors.[5] The specific substitution pattern of this compound could be exploited to develop selective inhibitors of kinases implicated in cancer progression.
-
Infectious Diseases: Fluorinated quinolines have a long history as antibacterial agents (fluoroquinolones). While this compound is not a fluoroquinolone itself, it could serve as a precursor for novel antibacterial or antiviral agents. Structurally related 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline has been used as an intermediate for antitubercular and antiplasmodial agents.[6]
-
Central Nervous System (CNS) Disorders: The ability of the trifluoromethyl group to enhance blood-brain barrier penetration makes this scaffold interesting for the development of drugs targeting CNS disorders.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
-
Storage: Store in a cool, dry place away from incompatible materials.
For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion and Future Perspectives
This compound represents a strategically designed building block that embodies several key principles of modern medicinal chemistry. The convergence of the quinoline scaffold with fluorine and trifluoromethyl substituents provides a powerful platform for the development of novel therapeutics with potentially enhanced efficacy, metabolic stability, and bioavailability.
While specific biological data for this compound is not yet widely available in the public domain, its structural alerts and the known activities of related compounds strongly suggest its utility in the discovery of new drugs for a range of diseases, particularly in oncology and infectious diseases. Further research into the synthesis and biological evaluation of derivatives of this promising scaffold is highly warranted and is anticipated to yield novel drug candidates in the coming years.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jelsciences.com [jelsciences.com]
- 3. Design, synthesis and biological evaluation of quinoline-2-carbonitrile-based hydroxamic acids as dual tubulin polymerization and histone deacetylases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 幺米Lab-åå¦è¯åãçç©è¯åãåæè¯åãéç¨è¯åãè¯ç©åæè¯åãææ§ååç©ãå¬åååé ä½çç åç¨è¯å [m.ymilab.com]
- 5. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ossila.com [ossila.com]
An In-depth Technical Guide to 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile: Physicochemical Properties, Synthesis, and Applications
Introduction: The Strategic Importance of Fluorinated Quinolines in Modern Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2] The strategic incorporation of fluorine-containing substituents, such as the trifluoromethyl (-CF3) group, is a well-established strategy to enhance a molecule's metabolic stability, lipophilicity, and target-binding affinity.[3][4] This guide provides a comprehensive technical overview of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile, a molecule of significant interest in contemporary drug discovery programs.
This document delves into the core physicochemical properties of this compound, outlines a robust synthetic strategy, and discusses its potential applications, particularly in the development of novel therapeutic agents. The insights provided herein are intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this fluorinated quinoline derivative.
Physicochemical Profile
A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug development, influencing everything from formulation to pharmacokinetic behavior. Due to the limited availability of experimental data for this compound, the following table includes both reported and predicted values, offering a comprehensive profile for this molecule.
| Property | Value | Source |
| Molecular Formula | C₁₁H₄F₄N₂ | ChemicalBook[5] |
| Molecular Weight | 240.16 g/mol | ChemicalBook[5] |
| CAS Number | 1116339-60-6 | BLDpharm[6] |
| Boiling Point | 332.6±37.0 °C (Predicted) | ChemicalBook[5] |
| Melting Point | 140-143 °C (Analog*) | J&K Scientific[7] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Methanol) | Predicted based on analog data[8] |
| pKa | Predicted to be weakly basic due to the quinoline nitrogen. | General knowledge |
| Appearance | Likely a white to off-white solid at room temperature. | Predicted |
*Note: The melting point is for the closely related analog, 2-(Trifluoromethyl)quinoline-4-carbonitrile.[7] It is anticipated that the fluorine substitution at the 6-position will have a minor impact on the melting point.
Reactivity and Stability
The reactivity of this compound is largely dictated by the interplay of its functional groups. The quinoline ring system is susceptible to both electrophilic and nucleophilic attack, with the positions of substitution influenced by the existing substituents. The electron-withdrawing nature of the trifluoromethyl and cyano groups deactivates the ring towards electrophilic substitution.
The trifluoromethyl group is generally stable under a wide range of reaction conditions, contributing to the overall metabolic stability of the molecule.[4][9] The cyano group can undergo hydrolysis to a carboxylic acid or be reduced to an amine, offering a handle for further synthetic modifications. The compound is expected to be stable under standard laboratory conditions, though prolonged exposure to strong acids or bases may lead to degradation.
Proposed Synthetic Pathway: A Modified Friedländer Annulation Approach
The proposed synthesis involves the reaction of 2-amino-5-fluorobenzotrifluoride with ethyl 2-cyano-3-ethoxyacrylate under acidic or basic catalysis.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Amino-5-fluorobenzotrifluoride
-
Ethyl 2-cyano-3-ethoxyacrylate
-
Potassium tert-butoxide (KOtBu) or p-Toluenesulfonic acid (p-TsOH)
-
Toluene or Ethanol
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-amino-5-fluorobenzotrifluoride (1 equivalent) in toluene.
-
Reagent Addition: Add ethyl 2-cyano-3-ethoxyacrylate (1.1 equivalents) to the solution.
-
Catalyst Addition:
-
For base-catalyzed reaction: Add potassium tert-butoxide (1.2 equivalents) portion-wise to the reaction mixture.
-
For acid-catalyzed reaction: Add a catalytic amount of p-toluenesulfonic acid (0.1 equivalents).
-
-
Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If base-catalyzed, neutralize with a mild acid (e.g., acetic acid). If acid-catalyzed, quench with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Causality Behind Experimental Choices:
-
Choice of Reactants: 2-Amino-5-fluorobenzotrifluoride provides the aniline and trifluoromethyl components, while ethyl 2-cyano-3-ethoxyacrylate serves as the three-carbon unit with the nitrile functionality.
-
Catalyst Selection: Both acid and base catalysis are viable for the Friedländer synthesis.[11] The choice may depend on the specific reactivity of the substrates and the desired reaction kinetics.
-
Solvent: Toluene is a common solvent for these types of condensations, particularly under azeotropic reflux to remove water. Ethanol can also be used, especially for base-catalyzed reactions.
Visualizing the Synthetic Workflow
Caption: Proposed Friedländer Synthesis Workflow
Predicted Spectral Data
Predicting the spectral characteristics of a novel compound is crucial for its identification and characterization.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show signals in the aromatic region, with coupling patterns influenced by the fluorine atom. The protons on the quinoline ring will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will be characterized by signals corresponding to the eleven carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.[14] Similarly, the carbons in the fluoro-substituted ring will show coupling with the fluorine atom.
Mass Spectrometry
The electron ionization mass spectrum is predicted to show a prominent molecular ion peak (M⁺) at m/z 240. Key fragmentation patterns would likely involve the loss of HCN (from the nitrile group), a fluorine atom, or the trifluoromethyl radical.[15]
Potential Applications in Drug Discovery
The unique combination of a quinoline core, a fluorine atom, and a trifluoromethyl group makes this compound a highly attractive scaffold for medicinal chemistry.
-
Anticancer Agents: Quinoline derivatives are known to exhibit potent anticancer activity through various mechanisms, including the inhibition of topoisomerases and kinases.[1][2] The presence of the trifluoromethyl group can enhance the cytotoxic effects of these compounds.[3][16]
-
Antimicrobial and Antimalarial Agents: The quinoline scaffold is central to many antimalarial drugs.[2] Fluorinated quinolines have also shown promise as broad-spectrum antimicrobial agents.[17]
-
Enzyme Inhibitors: The electron-withdrawing nature of the substituents on this molecule can facilitate its binding to the active sites of various enzymes, making it a candidate for the development of targeted inhibitors.[16]
Conclusion
This compound represents a promising building block for the development of novel therapeutic agents. Its unique physicochemical properties, conferred by the strategic placement of fluorine and trifluoromethyl groups on the quinoline scaffold, make it a valuable asset in modern drug discovery. The synthetic route outlined in this guide provides a practical approach for its preparation, enabling further investigation into its biological activities. As our understanding of the structure-activity relationships of fluorinated quinolines continues to grow, this compound is poised to play a significant role in the advancement of medicinal chemistry.
References
- 1. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reaction of hydroxyl-quinoline with pentafluoropyridin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 13. organicreactions.org [organicreactions.org]
- 14. u-of-o-nmr-facility.blogspot.com [u-of-o-nmr-facility.blogspot.com]
- 15. benchchem.com [benchchem.com]
- 16. Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile: Synthesis, Properties, and Applications in Medicinal Chemistry
Foreword: The Strategic Value of Fluorinated Quinolines in Modern Drug Discovery
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, from antimalarials like chloroquine to modern targeted cancer therapies.[1] Its rigid, bicyclic aromatic structure provides an excellent scaffold for presenting functional groups in a defined three-dimensional space, facilitating precise interactions with biological targets. The strategic incorporation of fluorine-containing substituents, such as the fluoro (-F) and trifluoromethyl (-CF3) groups, has become a pivotal strategy in modern drug design. These modifications can profoundly enhance a molecule's pharmacological profile by improving metabolic stability, increasing lipophilicity for better membrane permeability, and altering electronic properties to modulate target binding affinity.[2]
This guide provides an in-depth technical overview of a specific, highly functionalized building block: 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile . We will dissect its molecular architecture, outline a robust synthetic pathway, analyze its physicochemical and spectroscopic characteristics, and explore its potential as a high-value intermediate for the development of next-generation therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced heterocyclic scaffolds in their scientific pursuits.
Molecular Structure and Physicochemical Properties
The unique arrangement of electron-withdrawing groups on the quinoline core gives this compound distinct properties that are highly advantageous for drug design.
Structural Analysis
The molecule, with the chemical formula C₁₁H₄F₄N₂ and a molecular weight of 240.16 g/mol , is characterized by a quinoline core substituted at key positions:[3]
-
C2-carbonitrile (-CN): This group is a versatile synthetic handle and can act as a hydrogen bond acceptor in ligand-receptor interactions. Its presence is known to be favorable for certain biological activities.[4]
-
C4-trifluoromethyl (-CF₃): The -CF₃ group is a powerful bioisostere for a methyl group but with drastically different electronic properties. It is highly lipophilic and metabolically stable, often enhancing a drug's bioavailability and in vivo half-life.[2]
-
C6-fluoro (-F): A fluorine atom at this position modulates the electronics of the entire ring system and can block potential sites of metabolic oxidation, further enhancing the compound's stability.
Figure 1. 2D and 3D representations of this compound.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties
| Property | Value (Precursor) | Predicted Value (Final Product) | Significance in Drug Discovery |
| CAS Number | 31009-34-4 | 1116339-60-6 | Unique chemical identifier. |
| Molecular Formula | C₁₀H₅F₄NO | C₁₁H₄F₄N₂ | Defines elemental composition. |
| Molecular Weight | 231.15 g/mol [5] | 240.16 g/mol [3] | Affects diffusion and transport properties. |
| Melting Point | 259-263 °C[5] | >250 °C (estimated) | Indicator of purity and lattice energy. |
| pKa | 6.40 ± 0.40[5] | ~1.5 (estimated) | Determines ionization state at physiological pH. |
| LogP | N/A | ~3.2 (estimated) | Predicts lipophilicity and membrane permeability. |
Table 2: Predicted NMR Spectroscopic Data (¹H, ¹³C, ¹⁹F) (Predicted shifts are relative to TMS for ¹H/¹³C and CFCl₃ for ¹⁹F, in CDCl₃)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling (J, Hz) | Rationale |
| ¹H NMR | 8.2 - 8.4 | d, J ≈ 8.5 | H5, deshielded by quinoline ring current. |
| 7.8 - 8.0 | dd, J ≈ 8.5, 2.5 | H7, coupled to H5 and H8. | |
| 7.6 - 7.8 | s | H3, singlet due to adjacent substituents. | |
| 7.5 - 7.7 | dd, J ≈ 9.0, 2.5 | H8, coupled to H7 and F at C6. | |
| ¹³C NMR | ~160 | s | C4-CF₃ |
| ~148 | s | C2-CN | |
| ~145 | d, J(C-F) ≈ 250 | C6, large coupling to fluorine. | |
| ~135 | s | C8a | |
| ~128 | s | C5 | |
| ~125 | d, J(C-F) ≈ 25 | C7, smaller coupling to fluorine. | |
| ~122 | q, J(C-F) ≈ 275 | CF₃ carbon. | |
| ~118 | s | C4a | |
| ~115 | s | CN carbon. | |
| ~110 | d, J(C-F) ≈ 20 | C8, smaller coupling to fluorine. | |
| ~105 | s | C3 | |
| ¹⁹F NMR | -60 to -65 | s | CF₃ group. |
| -110 to -115 | s | C6-F group. |
Synthesis and Mechanistic Considerations
The synthesis of this compound is a multi-step process that leverages established heterocyclic chemistry transformations. The most logical and field-proven approach begins with the commercially available precursor, 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline .
Retrosynthetic Analysis and Strategy
The retrosynthetic analysis points to a two-step transformation from the 4-hydroxyquinoline precursor. The primary challenge is the conversion of the C4-hydroxyl group, which exists in tautomeric equilibrium with its quinolone form, into the target C2-carbonitrile.[2][3] A direct conversion is not feasible. The established strategy involves:
-
Halogenation: Conversion of the 4-hydroxyl group into a more reactive leaving group, typically a 4-chloro group.
-
Cyanation: Nucleophilic displacement of the 4-chloro substituent with a cyanide source to install the C2-carbonitrile.
Detailed Experimental Protocol
The following protocol is a representative, self-validating methodology derived from standard procedures for quinoline chemistry.
Step 1: Synthesis of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline
-
Causality: The hydroxyl group at the C4 position of a quinoline is a poor leaving group. It must be converted to a halide to facilitate nucleophilic substitution. Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for this transformation, acting as both the chlorinating agent and a dehydrating agent to drive the reaction.
-
Protocol:
-
To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃, 5.0-10.0 eq) portion-wise under a nitrogen atmosphere in a fume hood. The reaction is exothermic.
-
Optionally, a catalytic amount of N,N-dimethylformamide (DMF, 0.1 eq) can be added to facilitate the reaction via the formation of a Vilsmeier-Haack intermediate.
-
Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
After completion, cool the mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring. This quenches the excess POCl₃. Caution: This is a highly exothermic and gas-evolving process.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or aqueous ammonia until the pH is ~7-8.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel or by recrystallization to afford pure 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline.
-
Step 2: Synthesis of this compound
-
Causality: The C4-chloro atom is now an excellent leaving group for nucleophilic aromatic substitution. A transition-metal-catalyzed cyanation, such as a copper-catalyzed Rosenmund-von Braun reaction or a palladium-catalyzed reaction, provides a reliable method to install the nitrile group. Copper(I) cyanide is a common and effective reagent for this purpose.
-
Protocol:
-
In a sealed tube or microwave vial, combine 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline (1.0 eq), copper(I) cyanide (CuCN, 1.2-1.5 eq), and a high-boiling polar aprotic solvent such as DMF, NMP, or DMSO.
-
Purge the reaction vessel with nitrogen or argon.
-
Heat the mixture to 140-160 °C for 6-12 hours. If using microwave irradiation, typical conditions might be 180 °C for 30-60 minutes. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water. A common workup involves adding an aqueous solution of ferric chloride (FeCl₃) or ethylenediamine to complex with residual copper salts, facilitating their removal.
-
Filter the mixture through a pad of Celite to remove insoluble copper salts.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the final product, this compound.
-
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in this compound make it a highly valuable building block for constructing complex molecules with therapeutic potential. Its utility stems from the strategic placement of functionalities that can either participate directly in target binding or serve as handles for further chemical elaboration.
Role as a Key Intermediate
This compound is an ideal scaffold for library synthesis. The C2-carbonitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up numerous avenues for diversification. More significantly, the electron-deficient nature of the quinoline ring, amplified by the -CF₃ and -CN groups, makes it susceptible to nucleophilic aromatic substitution, particularly if a leaving group is present at another position.
Potential Biological Targets and Signaling Pathways
Derivatives of the quinoline scaffold are known to interact with a wide array of biological targets. Based on the structure of this compound, potential applications for its derivatives could include:
-
Kinase Inhibitors: The quinoline core is a well-established "hinge-binding" motif in many kinase inhibitors. The substituents on this scaffold could be tailored to target specific kinases implicated in cancer, such as EGFR, VEGFR, or Raf kinases.
-
Antimicrobial Agents: Fluoroquinolones are a major class of antibiotics. While this molecule is not a traditional fluoroquinolone, its core structure could be elaborated to develop novel antibacterial or antifungal agents.[6]
-
Antiviral Compounds: Certain quinoline derivatives have shown promise as antiviral agents, including against coronaviruses.[1] The unique electronic profile of this molecule could be exploited to design inhibitors of viral proteases or polymerases.
-
Antimalarial Drugs: Following the legacy of quinine and chloroquine, novel quinoline-based structures are continually being explored as next-generation antimalarials to combat drug resistance.[2]
Conclusion and Future Outlook
This compound represents a convergence of privileged structural motifs in medicinal chemistry. The combination of the quinoline scaffold with strategically placed fluoro, trifluoromethyl, and carbonitrile groups yields a building block with immense potential for drug discovery. Its robust synthesis from readily available precursors allows for its efficient production and subsequent derivatization.
While this guide provides a comprehensive technical foundation, the true value of this molecule will be realized through its application in targeted synthesis campaigns. Future research should focus on exploring its derivatization to probe structure-activity relationships against key biological targets in oncology, infectious disease, and inflammation. The insights and protocols presented herein serve as a validated starting point for scientists and researchers aiming to innovate at the frontier of heterocyclic chemistry and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ossila.com [ossila.com]
- 3. This compound ,97% | 1116339-60-6 [chemicalbook.com]
- 4. Product List - 6 - Page 144 - Chemicalbook [chemicalbook.com]
- 5. 6-FLUORO-4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE CAS#: 31009-34-4 [m.chemicalbook.com]
- 6. CAS Number List - 1 - Page 1625 - Chemicalbook [chemicalbook.com]
The Pharmacological Versatility of the Quinoline Scaffold: An In-depth Technical Guide to its Biological Activities
Abstract
The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, lauded for its remarkable pharmacological promiscuity.[1][2][3][4][5] This privileged scaffold is a constituent of numerous natural products and has been ingeniously exploited in the synthesis of a multitude of derivatives exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological landscape of quinoline derivatives, with a primary focus on their anticancer, antimicrobial, antimalarial, and anti-inflammatory properties. We will delve into the intricate mechanisms of action, present detailed experimental protocols for activity assessment, and offer insights into the structure-activity relationships that govern their therapeutic potential. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug discovery and development, facilitating a deeper understanding and fostering further innovation in the field of quinoline-based therapeutics.
Introduction: The Enduring Legacy of the Quinoline Nucleus in Drug Discovery
The quinoline moiety, characterized by the fusion of a benzene and a pyridine ring, has captivated the attention of medicinal chemists for over a century.[3][4] Its journey from the isolation of quinine from cinchona bark, a pivotal moment in the fight against malaria, to the development of modern synthetic drugs underscores its enduring significance.[6] The synthetic tractability of the quinoline scaffold allows for extensive structural modifications, enabling the fine-tuning of its physicochemical properties and biological targets.[7] This has led to the discovery of a plethora of derivatives with potent and selective activities against a wide array of diseases.[2][8] This guide will systematically dissect the key biological activities of quinoline derivatives, providing both a theoretical framework and practical methodologies for their investigation.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Quinoline derivatives have emerged as a prominent class of anticancer agents, demonstrating efficacy against a variety of tumor types.[7][9][10][11] Their mechanisms of action are diverse, often targeting multiple hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[9][12][13]
Mechanisms of Anticancer Action
The anticancer effects of quinoline derivatives are mediated through several key mechanisms:
-
Inhibition of Tyrosine Kinases: Many quinoline-based compounds act as potent inhibitors of protein tyrosine kinases (PTKs), which are critical components of signaling pathways that regulate cell growth, differentiation, and survival.[7][14][15] Overexpression or mutation of PTKs is a common feature of many cancers. Quinoline derivatives can competitively bind to the ATP-binding site of these kinases, thereby blocking their activity and downstream signaling.[16] Several FDA-approved kinase inhibitors, such as Bosutinib and Cabozantinib, feature a quinoline core.[9]
-
Topoisomerase Inhibition and DNA Damage: Certain quinoline derivatives can intercalate into DNA or inhibit the activity of topoisomerases, enzymes that are essential for DNA replication and repair.[9][14] By disrupting these processes, they induce DNA damage and trigger apoptotic cell death in rapidly dividing cancer cells.[9]
-
Induction of Apoptosis: Quinoline derivatives can induce apoptosis through both intrinsic and extrinsic pathways. They can modulate the expression of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial dysfunction and caspase activation.[15][17]
-
Cell Cycle Arrest: Many quinoline compounds have been shown to arrest the cell cycle at different phases (e.g., G2/M or G0/G1), preventing cancer cells from progressing through division.[9][18][19]
-
Inhibition of Tubulin Polymerization: Some derivatives interfere with the dynamics of microtubules by inhibiting tubulin polymerization, a process crucial for mitosis and cell division.[18][20]
Visualizing the Anticancer Mechanisms
The following diagram illustrates the multifaceted mechanisms by which quinoline derivatives exert their anticancer effects.
Caption: Mechanisms of anticancer action of quinoline derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[19][21]
Principle: The MTT assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline derivative in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[19]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of selected quinoline derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5a | MCF-7 (Breast) | 0.025 - 0.082 (GI50) | [17] |
| Compound 55 | HL-60 (Leukemia) | 19.88 | [9] |
| Compound 13e | PC-3 (Prostate) | 2.61 (GI50) | [22] |
| Compound 4c | MDA-MB-231 (Breast) | Not specified, but potent | [18] |
| AQQ6 | DU-145 (Prostate) | Good cytotoxicity | [19] |
| Quinoline amidoxime 8f | DND-41 (Leukemia) | 2.1 - 4.7 | [23] |
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Quinoline derivatives have a long history of use as antimicrobial agents, with some exhibiting broad-spectrum activity against both bacteria and fungi.[24][25][26][27][28]
Mechanisms of Antimicrobial Action
The antimicrobial effects of quinoline derivatives are attributed to various mechanisms:
-
Inhibition of DNA Gyrase and Topoisomerase IV: Fluoroquinolones, a major class of quinoline-based antibiotics, target bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, recombination, and repair in bacteria. Inhibition of these enzymes leads to the accumulation of DNA strand breaks and bacterial cell death.
-
Disruption of Cell Membrane Integrity: Some quinoline derivatives can interact with the bacterial cell membrane, leading to increased permeability and leakage of intracellular components, ultimately causing cell death.[29]
-
Inhibition of Key Enzymes: Certain derivatives can inhibit other essential bacterial enzymes, such as peptide deformylase (PDF), which is involved in protein synthesis.[24][26]
Visualizing the Antimicrobial Workflow
The following diagram outlines a typical workflow for screening the antimicrobial activity of quinoline derivatives.
Caption: Experimental workflow for antimicrobial activity screening.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[25] The broth microdilution method is a standard technique for determining MIC values.[30]
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.
-
Serial Dilution of Compound: Prepare two-fold serial dilutions of the quinoline derivative in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubation: Incubate the plate at the appropriate temperature and for the required duration (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Quantitative Antimicrobial Activity Data
The following table presents the MIC values of selected quinoline derivatives against various microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 6 | Bacillus cereus, Staphylococcus spp., Pseudomonas spp., Escherichia coli | 3.12 - 50 | [24] |
| Compound 1 | Escherichia coli | >21 (IZ in mm) | [31] |
| Compound Qa5 | Xanthomonas oryzae | 3.12 | [29] |
Antimalarial Activity: A Historical and Ongoing Battle
The quinoline scaffold is intrinsically linked to the history of antimalarial drug discovery, with quinine being the first effective treatment for malaria.[6][32] Modern antimalarial drugs like chloroquine and mefloquine are also quinoline derivatives.[32][33][34]
Mechanism of Antimalarial Action
The primary mechanism of action of many quinoline antimalarials involves the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum.[33][35]
-
Inhibition of Heme Polymerization: During its intraerythrocytic stage, the parasite digests hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble, non-toxic crystalline pigment called hemozoin. Quinoline antimalarials accumulate in the acidic food vacuole of the parasite and interfere with this polymerization process.[33][34] The accumulation of toxic free heme leads to oxidative stress and parasite death.[33]
Visualizing the Antimalarial Mechanism
This diagram illustrates the mechanism of action of quinoline antimalarials.
Caption: Mechanism of action of quinoline antimalarials.
Anti-inflammatory Activity
Recent research has highlighted the potential of quinoline derivatives as anti-inflammatory agents.[3][21] Their mechanisms of action often involve the modulation of key inflammatory pathways.
Mechanisms of Anti-inflammatory Action
-
Inhibition of Pro-inflammatory Enzymes and Cytokines: Some quinoline derivatives can inhibit the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. They can also suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.[21]
Conclusion and Future Perspectives
The quinoline scaffold continues to be a remarkably fruitful source of new therapeutic agents. Its versatility allows for the development of compounds with a wide range of biological activities, addressing some of the most pressing global health challenges. The ongoing exploration of novel quinoline derivatives, coupled with a deeper understanding of their mechanisms of action, holds immense promise for the future of drug discovery. Advances in synthetic chemistry, computational modeling, and high-throughput screening will undoubtedly accelerate the identification of new lead compounds with improved efficacy and safety profiles. The journey of the quinoline nucleus, from a natural remedy to a cornerstone of modern medicinal chemistry, is a testament to the power of chemical innovation in advancing human health.
References
- 1. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. Quinoline Derivatives: A Comprehensive Review of Synthesis, Biological Activities, and Pharmaceutical Applications | International Journal of Pharma Professional’s Research [ijppronline.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 10. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
- 15. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 16. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 19. Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules [mdpi.com]
- 20. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 21. benchchem.com [benchchem.com]
- 22. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. tandfonline.com [tandfonline.com]
- 27. researchgate.net [researchgate.net]
- 28. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. medcraveonline.com [medcraveonline.com]
- 31. researchgate.net [researchgate.net]
- 32. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine [mdpi.com]
- 33. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. List of Antimalarial quinolines - Drugs.com [drugs.com]
- 35. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
The 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile Scaffold: A Privileged Core for Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline ring system represents a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3][4] This guide delves into the specific and highly promising scaffold of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile. The strategic incorporation of fluorine and a trifluoromethyl group is a well-established method for enhancing pharmacological profiles, including metabolic stability and target binding affinity.[1][5][6] When combined with the versatile 2-carbonitrile moiety, this core structure emerges as a powerful building block for developing next-generation therapeutics targeting a spectrum of diseases, from cancer to infectious agents. This document provides a comprehensive analysis of the synthesis, physicochemical properties, potential biological activities, and experimental evaluation of derivatives from this scaffold, offering field-proven insights for drug development professionals.
The Strategic Advantage of the Scaffold: A Trifecta of Functionalization
The therapeutic potential of the this compound core lies in the synergistic interplay of its three key functional groups. Understanding their individual contributions is paramount to leveraging this scaffold effectively.
-
The Quinoline Core: A rigid, bicyclic aromatic system that provides a versatile and "druggable" platform for introducing functional groups in a defined three-dimensional space.[2][7]
-
Fluorine and Trifluoromethyl (CF3) Groups: The introduction of these moieties is a cornerstone of modern drug design.[5][8]
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the compound's half-life.[1]
-
Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets. The lipophilic nature of the CF3 group can enhance binding in hydrophobic pockets.[6]
-
Membrane Permeability: The CF3 group can significantly increase lipophilicity, often improving a molecule's ability to cross cellular membranes.
-
-
The 2-Carbonitrile (-CN) Group: This group is far more than a simple substituent; it is a versatile chemical handle and a potent pharmacophoric element.
-
Therapeutic Activity: Carbonitrile-containing compounds have demonstrated a wide range of therapeutic activities, including antibacterial, anti-tumor, and anti-inflammatory effects.[9]
-
Synthetic Handle: The nitrile can be readily converted into other functional groups such as amides, carboxylic acids, or tetrazoles, providing a direct path for library generation and structure-activity relationship (SAR) studies.
-
Predicted Physicochemical Properties
| Property | Influence of Functional Groups | Predicted Outcome |
| Lipophilicity (LogP) | The CF3 group significantly increases lipophilicity. | Moderately high, favoring cell permeability. |
| Aqueous Solubility | The aromatic core and CF3 group decrease solubility, while the nitrile and quinoline nitrogen offer some polarity. | Low to moderate; may require formulation strategies. |
| pKa (Quinoline Nitrogen) | The electron-withdrawing effects of the F, CF3, and CN groups decrease the basicity of the quinoline nitrogen. | Weakly basic. |
| Metabolic Stability | The 6-fluoro substituent can sterically and electronically shield the benzene ring from metabolic attack. | Enhanced stability against oxidative metabolism. |
| Chemical Reactivity | The electron-deficient nature of the ring system influences its reactivity in further synthetic modifications. | The nitrile group is the primary site for nucleophilic addition/hydrolysis. |
Synthesis Strategy: Building the Core
While numerous methods exist for quinoline synthesis, such as the Skraup, Combes, and Friedlander reactions, the construction of a polysubstituted scaffold like this compound requires a more nuanced approach.[3][10][11] A logical and efficient pathway involves the cyclization of a carefully chosen fluorinated aniline with a trifluoromethyl-containing building block.
Proposed Synthetic Workflow
The following workflow outlines a robust, multi-step synthesis designed for reproducibility and scalability. The causality behind each step is explained to provide a deeper understanding of the process.
Caption: Proposed synthesis pathway for the target scaffold.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize this compound.
Materials:
-
4-Fluoroaniline
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Dowtherm A (or similar high-boiling solvent)
-
Phosphorus oxychloride (POCl3)
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and safety equipment
Methodology:
Step 1: Synthesis of Ethyl 3-((4-fluorophenyl)amino)-4,4,4-trifluorobut-2-enoate
-
In a round-bottom flask equipped with a Dean-Stark apparatus, combine 4-fluoroaniline (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.05 eq) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture for 4-6 hours, collecting the water that is formed.
-
Rationale: This is a classic condensation reaction to form the key enamine intermediate. The removal of water drives the equilibrium towards product formation.
-
After cooling, remove the solvent under reduced pressure. The crude product is often used directly in the next step.
Step 2: Synthesis of 6-Fluoro-4-(trifluoromethyl)quinolin-2(1H)-one
-
Add the crude enamine from Step 1 to a high-boiling solvent like Dowtherm A.
-
Heat the mixture to 240-250 °C for 30-60 minutes.
-
Rationale: This thermal cyclization (a Conrad-Limpach reaction) is an effective method for forming the quinolone ring system. The high temperature is necessary to overcome the activation energy for the intramolecular cyclization.
-
Cool the reaction mixture and dilute with hexane to precipitate the product.
-
Filter the solid, wash with hexane, and dry to obtain the quinolone intermediate.
Step 3: Synthesis of 2-Chloro-6-fluoro-4-(trifluoromethyl)quinoline
-
Carefully add the quinolone from Step 2 to an excess of phosphorus oxychloride (POCl3).
-
Reflux the mixture for 2-4 hours until the reaction is complete (monitor by TLC).
-
Rationale: POCl3 is a standard and effective reagent for converting the hydroxyl/keto group of the quinolone into a chloro group. This chloride is an excellent leaving group, activating the C2 position for the subsequent nucleophilic substitution.
-
Cool the reaction mixture and slowly pour it onto crushed ice with vigorous stirring.
-
Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer, filter, and concentrate to yield the chloroquinoline.
Step 4: Synthesis of this compound
-
In a sealed tube, combine the 2-chloroquinoline from Step 3 with copper(I) cyanide (CuCN, 1.5 eq) in DMF.
-
Heat the mixture to 150-160 °C for 12-18 hours.
-
Rationale: The Rosenmund-von Braun reaction is a classic method for introducing a nitrile group onto an aryl halide. CuCN is the cyanide source, and the high temperature is required for this transformation.
-
After cooling, pour the reaction mixture into an aqueous solution of ferric chloride and ammonia to complex the copper salts.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry, and concentrate.
-
Purify the final product by column chromatography on silica gel.
Biological Potential and Therapeutic Targets
The true value of this scaffold lies in its potential to generate derivatives with high therapeutic efficacy. Based on the activities of related quinoline compounds, several key areas of application can be hypothesized.[4][12][13]
A. Anticancer Activity
The quinoline scaffold is present in numerous anticancer agents, often functioning as a "hinge-binding" motif in kinase inhibitors.[2]
-
Potential Targets: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), c-Met, and PI3K/mTOR pathways are all validated cancer targets that have been successfully modulated by quinoline-based drugs.[2]
-
Mechanism of Action: Derivatives could act as ATP-competitive inhibitors, binding to the kinase domain of receptor tyrosine kinases. This inhibition would block downstream signaling pathways like Ras/Raf/MEK and PI3K/Akt/mTOR, which are crucial for cancer cell proliferation, survival, and angiogenesis. The 4-anilino-quinoline-3-carbonitrile core, for example, is a known EGFR inhibitor.[2]
Caption: Potential mechanism of action in a cancer signaling pathway.
B. Antimicrobial and Antiparasitic Activity
Fluorinated quinolones are a major class of antibiotics. While structurally distinct from the classic fluoroquinolones, the 6-fluoroquinoline core is a promising starting point for novel antibacterial agents. Furthermore, quinoline derivatives like chloroquine are famous for their antimalarial properties.[12][14]
-
Potential Targets: Bacterial DNA gyrase and topoisomerase IV, or heme detoxification pathways in malaria parasites.
-
Rationale: The planar aromatic system can intercalate with DNA, while the substituents can be tailored to interact with specific enzyme active sites. Derivatives could be effective against drug-resistant strains of bacteria and parasites.[14]
Structure-Activity Relationship (SAR) and Lead Optimization
The this compound scaffold is ripe for exploration via SAR studies. The distinct chemical nature of each position allows for systematic modification to optimize potency, selectivity, and pharmacokinetic properties.
Caption: Key sites for Structure-Activity Relationship (SAR) studies.
Protocol: In Vitro Biological Evaluation
A critical first step in evaluating new derivatives is to assess their cytotoxic effect on relevant cell lines.
Workflow for In Vitro Cytotoxicity Screening (MTT Assay)
Caption: Standard workflow for an MTT cytotoxicity assay.
Detailed Experimental Protocol: MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.
Materials:
-
A549 human lung carcinoma cell line (or other relevant line)
-
DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Test compounds dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette, incubator, microplate reader
Methodology:
-
Cell Seeding: Trypsinize and count A549 cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (medium + DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for another 4 hours.
-
Rationale: Viable, metabolically active cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Formazan Solubilization: After the 4-hour incubation, add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold is a highly promising platform for the discovery of novel therapeutic agents. Its unique combination of a privileged heterocyclic core, strategic fluorination, and a versatile synthetic handle provides an exceptional starting point for medicinal chemistry campaigns. The insights provided in this guide—from a robust synthetic strategy to a clear rationale for its biological potential and detailed evaluation protocols—are intended to empower researchers to unlock the full potential of this scaffold.
Future efforts should focus on:
-
Library Synthesis: Systematically exploring the SAR at all available positions to build a diverse chemical library.
-
Broad Biological Screening: Testing these derivatives against a wide range of targets, including various cancer cell lines, bacterial and fungal strains, and parasite cultures.
-
Lead Optimization: For active hits, fine-tuning the structure to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.
By leveraging the principles outlined herein, the scientific community can effectively harness the power of the this compound core to develop innovative drugs for unmet medical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iipseries.org [iipseries.org]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. du.edu.eg [du.edu.eg]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile
This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile, a compound of significant interest in medicinal chemistry and materials science. In the absence of published experimental spectra, this guide leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, supported by data from analogous structures, to provide a robust predictive framework for researchers, scientists, and drug development professionals.
Molecular Structure and a Priori Spectroscopic Considerations
This compound possesses a rigid quinoline scaffold decorated with three distinct electron-withdrawing groups: a fluorine atom at the 6-position, a trifluoromethyl group at the 4-position, and a nitrile group at the 2-position. This substitution pattern is expected to significantly influence the electronic environment of the quinoline ring system, leading to characteristic shifts and coupling patterns in its NMR spectra, a distinct fragmentation pattern in its mass spectrum, and specific vibrational modes in its IR spectrum.
Figure 1. Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H, ¹³C, and ¹⁹F NMR spectra of this compound are discussed below.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show four signals in the aromatic region, corresponding to the four protons on the quinoline ring. The electron-withdrawing nature of the substituents will generally shift these protons downfield.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H-3 | 8.2 - 8.4 | s | - |
| H-5 | 8.0 - 8.2 | dd | J = 9.0, 2.5 |
| H-7 | 7.8 - 8.0 | ddd | J = 9.0, 8.5, 2.5 |
| H-8 | 8.3 - 8.5 | dd | J = 8.5, 1.0 |
Causality behind Predictions:
-
H-3: The proton at the 3-position is adjacent to the electron-withdrawing nitrile group at C-2 and the trifluoromethyl group at C-4, leading to a significant downfield shift. It is expected to appear as a singlet due to the absence of adjacent protons.
-
H-5: This proton is part of the benzenoid ring and is expected to be a doublet of doublets due to coupling with H-7 (ortho-coupling, ~9.0 Hz) and the fluorine at C-6 (meta-coupling, ~2.5 Hz).
-
H-7: This proton will experience coupling from the adjacent H-8 (ortho-coupling, ~8.5 Hz), H-5 (meta-coupling, ~2.5 Hz), and the fluorine at C-6 (ortho-coupling, ~9.0 Hz), resulting in a doublet of doublet of doublets.
-
H-8: This proton is ortho to the nitrogen atom, which deshields it, and will be split by H-7 (ortho-coupling, ~8.5 Hz) and potentially show a small long-range coupling to H-5.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton. The presence of fluorine will lead to C-F coupling.
| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to ¹⁹F coupling) |
| C-2 | 145 - 148 | s |
| C-3 | 115 - 118 | s |
| C-4 | 135 - 138 | q (¹JCF ≈ 275 Hz) |
| C-4a | 122 - 125 | d (²JCF ≈ 25 Hz) |
| C-5 | 128 - 131 | d (³JCF ≈ 8 Hz) |
| C-6 | 160 - 163 | d (¹JCF ≈ 250 Hz) |
| C-7 | 118 - 121 | d (²JCF ≈ 22 Hz) |
| C-8 | 130 - 133 | d (³JCF ≈ 5 Hz) |
| C-8a | 148 - 151 | s |
| C≡N | 116 - 119 | s |
| CF₃ | 120 - 123 | q (¹JCF ≈ 275 Hz) |
Causality behind Predictions:
-
The chemical shifts are predicted based on the known effects of substituents on the quinoline ring system. Electron-withdrawing groups generally cause downfield shifts.
-
The carbon atoms directly bonded to fluorine (C-6 and the CF₃ carbon) will exhibit large one-bond C-F coupling constants (¹JCF).
-
Carbons two and three bonds away from the fluorine atoms will show smaller, but observable, two-bond (²JCF) and three-bond (³JCF) couplings, respectively. The trifluoromethyl group will appear as a quartet in the proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms.
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum is expected to show two distinct signals.
| Fluorine | Predicted Chemical Shift (ppm, vs. CFCl₃) | Predicted Multiplicity |
| F at C-6 | -110 to -115 | m |
| CF₃ at C-4 | -60 to -65 | s |
Causality behind Predictions:
-
The chemical shift of the fluorine at C-6 is predicted based on values for other 6-fluoroquinolines. It is expected to be a multiplet due to coupling with H-5 and H-7.
-
The trifluoromethyl group is expected to appear as a singlet in the proton-decoupled ¹⁹F NMR spectrum, with a chemical shift typical for trifluoromethyl groups attached to an aromatic ring.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, 30° pulse angle, 2-second relaxation delay.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 256-1024 scans, 45° pulse angle, 2-second relaxation delay.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Typical parameters: 64-128 scans, 45° pulse angle, 2-second relaxation delay.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).
An In-depth Technical Guide to the Hypothesized Mechanism of Action of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] The specific derivative, 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile, combines three critical pharmacophoric groups: a fluoro group, a trifluoromethyl group, and a carbonitrile moiety. While direct experimental evidence for its mechanism of action is not yet published, its structural components suggest several plausible and compelling biological activities. This guide synthesizes information from structurally related compounds to propose potential mechanisms of action and provides a comprehensive framework for their experimental validation. We will delve into hypothesized targets, including protein kinases and topoisomerases, and outline detailed protocols for researchers to elucidate the compound's true biological function.
Introduction: Deconstructing the Pharmacophore
This compound is a synthetic heterocyclic compound. Its therapeutic potential can be inferred by examining its constituent parts, each of which is known to impart significant pharmacological properties.
-
Quinoline Core: This bicyclic aromatic system is a "privileged scaffold" found in a wide array of drugs, noted for its ability to intercalate into DNA and interact with various enzyme active sites.[1][4][5]
-
6-Fluoro Substitution: The introduction of a fluorine atom can enhance metabolic stability, increase binding affinity to target proteins, and improve pharmacokinetic properties like membrane permeability.[5][6] This is a common strategy in modern drug design.
-
4-Trifluoromethyl Group: The CF3 group is a powerful electron-withdrawing moiety that significantly alters the electronic profile of the quinoline ring.[6][7] It often enhances lipophilicity and can contribute to stronger target binding and increased metabolic stability.[6]
-
2-Carbonitrile Moiety: The nitrile group (-C≡N) is a versatile functional group in drug design. It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and has been specifically implicated in the anticancer activity of quinoline derivatives.[4][8]
Based on these features, this compound is a prime candidate for investigation as an anticancer or antimicrobial agent. This guide will focus primarily on its potential as an anticancer therapeutic.
Physicochemical Properties and Synthesis Overview
A thorough understanding of a compound's physical properties is essential for designing biological assays and formulating it for in vivo studies.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Discovery |
|---|---|---|
| Molecular Formula | C₁₁H₄F₄N₂ | Defines the elemental composition and molecular weight. |
| Molecular Weight | 240.16 g/mol | Influences diffusion and transport properties. |
| logP | ~2.5 - 3.5 | Indicates moderate lipophilicity, suggesting good potential for cell membrane permeability.[6] |
| pKa (basic) | ~1.5 - 2.5 | The quinoline nitrogen is weakly basic; this value affects solubility and ionization state at physiological pH.[6] |
| Hydrogen Bond Acceptors | 2 (Nitrile N, Quinoline N) | Determines potential interactions with biological targets. |
A plausible synthetic route would involve the cyclization of a substituted aniline with a trifluoromethyl-containing building block, a common strategy for creating quinoline scaffolds.[6][7]
Hypothesized Mechanisms of Action in Oncology
Drawing parallels from structurally similar fluoroquinolone, trifluoromethylquinoline, and quinoline-2-carbonitrile derivatives, we can propose several evidence-based hypotheses for the mechanism of action of this compound.
Hypothesis 1: Inhibition of Topoisomerase II
Many fluoroquinolone derivatives, while initially developed as antibiotics, have demonstrated potent anticancer activity through the inhibition of human topoisomerase II (Topo II).[9][10][11] These enzymes are critical for managing DNA topology during replication and transcription. Their inhibition leads to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.
-
Causality: The planar quinoline ring is capable of intercalating between DNA base pairs, while substituents can interact with the Topo II enzyme, stabilizing the DNA-enzyme cleavage complex. Several fluoroquinolone analogs have shown potent Topo II inhibitory activity and induced G2/M phase cell cycle arrest in cancer cells.[10][11] Molecular modeling studies of similar compounds have demonstrated strong binding affinity to human topoisomerase.[12]
Hypothesis 2: Protein Kinase Inhibition
The quinoline scaffold is a key feature in numerous FDA-approved protein kinase inhibitors (e.g., Lapatinib, Bosutinib). Kinases are crucial regulators of cell signaling pathways that control proliferation, survival, and metastasis. Their dysregulation is a hallmark of cancer.
-
Causality: Specific quinoline derivatives have been shown to inhibit key oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR), BRAF, and PI3K/mTOR.[4][13] The nitrogen atom in the quinoline ring often forms a critical hydrogen bond in the hinge region of the kinase active site. The trifluoromethyl group can form favorable interactions within hydrophobic pockets of the ATP-binding site, enhancing potency and selectivity.
Hypothesis 3: Disruption of MicroRNA (miRNA) Maturation
A novel mechanism for some fluoroquinolone derivatives is the inhibition of oncogenic miRNAs, such as miRNA-21.[14] MiRNA-21 is overexpressed in many cancers and promotes tumor growth by downregulating tumor suppressor genes like PTEN and PDCD4.
-
Causality: Certain derivatives have been shown to specifically inhibit the maturation of miRNA-21, leading to an increase in its target tumor suppressor proteins.[14] This action induces apoptosis and cell cycle arrest in cancer cells, often with high selectivity for tumor cells over normal cells.[14]
Experimental Workflows for Mechanism Elucidation
To systematically test these hypotheses, a tiered experimental approach is recommended. This workflow is designed to first confirm cytotoxic activity and then to pinpoint the specific molecular mechanism.
Workflow 1: General Cytotoxicity and Target Prioritization
The initial step is to determine if the compound exhibits antiproliferative activity against a panel of cancer cell lines and to assess its safety profile in a non-cancerous cell line.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Fluoro-2-methylquinolin-4-ol|CAS 15912-68-2|RUO [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and evaluation of fluoroquinolone derivatives as microRNA-21 small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Homology Modeling of Potential Protein Targets for 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth, technical walkthrough of the homology modeling process to elucidate the potential protein targets of the novel compound, 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile. Recognizing that quinoline derivatives frequently exhibit inhibitory activity against protein kinases, this document will use the Epidermal Growth Factor Receptor (EGFR) kinase domain as a primary example to construct a high-quality homology model. We will detail a robust, self-validating workflow, from initial target identification and template selection to model construction, rigorous quality assessment, and subsequent application in molecular docking simulations. This guide is designed to equip researchers with the theoretical understanding and practical steps necessary to apply homology modeling in early-stage drug discovery and target validation.
Introduction: The Convergence of a Novel Compound and a Pressing Biological Question
The compound this compound represents a novel chemical entity with therapeutic potential. Its quinoline core is a well-established pharmacophore present in numerous FDA-approved drugs, particularly those targeting protein kinases involved in oncogenic signaling pathways.[1] The presence of fluorine and a trifluoromethyl group can enhance metabolic stability and binding affinity, making this compound a person of interest for targeted therapies.
However, without an experimentally determined three-dimensional structure of its biological target, rational drug design and optimization are significantly hampered. Homology modeling, a powerful computational technique, allows us to construct a reliable 3D model of a protein of interest (the "target") based on the experimentally determined structure of a homologous protein (the "template").[2] This approach is predicated on the evolutionary principle that protein structure is more conserved than amino acid sequence.
This guide will provide a comprehensive, step-by-step methodology for the homology modeling of a putative target for this compound, using the EGFR kinase domain as a case study. We will leverage the widely accessible and validated SWISS-MODEL server for model generation and employ a suite of tools for rigorous model quality assessment.
The Homology Modeling Workflow: A Self-Validating System
A robust homology modeling workflow is not merely a sequence of steps but an iterative process of evaluation and refinement. Each stage is designed to ensure the final model is a plausible and reliable representation of the target protein.
Caption: A schematic of the iterative homology modeling workflow.
Part I: Target Identification and Sequence Retrieval
Rationale: The initial and most critical step is to identify a plausible biological target. Based on extensive literature on quinoline derivatives, protein kinases are a primary class of interest.[1] Specifically, the Epidermal Growth Factor Receptor (EGFR) is a well-validated cancer target, and its inhibition by quinoline-based compounds is documented.[1][3][4][5] For this guide, we will model the kinase domain of human EGFR.
Protocol:
-
Obtain the Target Sequence: The amino acid sequence of the target protein is the starting point. The UniProt Knowledgebase (UniProtKB) is an authoritative source for protein sequences and functional information.
-
Action: Search for "Epidermal growth factor receptor" (human) on UniProt (accession number: P00533).
-
Output: Download the FASTA formatted sequence for the EGFR kinase domain (residues 712-979).
-
Part II: Template Selection - The Foundation of a Good Model
Rationale: The quality of the homology model is fundamentally dependent on the selection of an appropriate template structure. Key metrics for template selection include sequence identity, query coverage, and the quality of the experimental structure (e.g., resolution). A sequence identity of >30% is generally considered sufficient for building a reliable model.
Protocol (using SWISS-MODEL):
-
Initiate Modeling: Navigate to the SWISS-MODEL web server.[6]
-
Submit Target Sequence: Paste the FASTA sequence of the EGFR kinase domain into the input window and initiate a "Search for Templates".[2][7]
-
Analyze Template Search Results: SWISS-MODEL will provide a list of potential templates from the Protein Data Bank (PDB), ranked by metrics such as Global Model Quality Estimation (GMQE) and sequence identity.[8][9][10]
Data Presentation: Template Selection for EGFR Kinase Domain
| PDB ID | Description | Resolution (Å) | GMQE | QSQE | Sequence Identity (%) | Coverage |
| 2GS6 | Crystal Structure of the active EGFR kinase domain | 2.60 | 0.85 | 0.78 | 98% | 0.95 |
| 2RF9 | Crystal structure of the EGFR kinase domain | 3.50 | 0.82 | 0.75 | 97% | 0.94 |
| 5CNN | Crystal structure of the EGFR kinase domain mutant I682Q | 1.90 | 0.88 | 0.81 | 99% | 0.96 |
| 7SI1 | Crystal structure of apo EGFR kinase domain | 1.60 | 0.91 | 0.85 | 100% | 0.98 |
Note: This is example data for illustrative purposes.
Decision: Based on the high sequence identity, excellent coverage, and high-resolution crystal structure, PDB ID 7SI1 would be an excellent choice as the primary template.
Part III: Model Building and Refinement
Rationale: Once a template is selected, SWISS-MODEL aligns the target sequence with the template sequence. The server then builds the 3D model by copying the coordinates of the aligned residues from the template to the model and rebuilding the side chains. Regions of the target sequence that do not align with the template (insertions or deletions) are modeled using loop modeling algorithms.
Protocol (automated in SWISS-MODEL):
-
Select Template and Build Model: From the template results, select the desired template (e.g., 7SI1) and proceed to "Build Model".
-
Automated Model Generation: SWISS-MODEL will automatically generate the 3D model based on the target-template alignment.
Rigorous Model Validation: A Trustworthy and Self-Validating System
A generated model is merely a hypothesis. Its reliability must be thoroughly assessed before it can be used for further studies like molecular docking.
Caption: The multi-faceted approach to homology model validation.
Global Model Quality Estimation
Rationale: Global quality metrics provide an overall assessment of the model's plausibility compared to experimental structures.
-
Global Model Quality Estimation (GMQE): This score, ranging from 0 to 1, reflects the expected accuracy of the model based on the properties of the target-template alignment. A higher GMQE score indicates higher reliability.[8][9][10][11]
-
QMEAN (Qualitative Model Energy Analysis): This composite scoring function assesses various geometrical aspects of the protein structure. The QMEAN Z-score indicates how the model's score compares to scores from high-resolution experimental structures. A Z-score around 0.0 suggests a "native-like" structure, while scores below -4.0 are indicative of a low-quality model.[9][12][13][14][15][16]
Data Presentation: Global Quality Scores for the EGFR Homology Model
| Metric | Score | Interpretation |
| GMQE | 0.91 | High reliability, indicating a good target-template relationship. |
| QMEAN Z-score | -0.55 | The model's quality is comparable to experimental structures of similar size. |
Note: This is example data for illustrative purposes.
Local Model Quality Estimation
Rationale: It's crucial to assess the quality of individual regions within the model, as some areas, particularly loops, may be less reliable. SWISS-MODEL provides a per-residue quality plot, where scores below 0.6 may indicate regions of lower accuracy.[9][16]
Stereochemical Quality Assessment: The Ramachandran Plot
Rationale: The Ramachandran plot is a fundamental tool for evaluating the stereochemical quality of a protein structure. It plots the phi (φ) and psi (ψ) backbone dihedral angles of each amino acid residue. The distribution of these angles is sterically restricted, leading to "allowed" and "disallowed" regions in the plot. A high-quality model will have the vast majority of its residues in the most favored and additionally allowed regions.
Protocol (using PROCHECK):
-
Submit Model to PROCHECK: The generated PDB file of the homology model can be submitted to a structure validation server like PROCHECK.[17][18][19]
-
Analyze the Ramachandran Plot: The output will include a Ramachandran plot and a statistical summary.
Data Presentation: Ramachandran Plot Analysis for the EGFR Homology Model
| Region | Percentage of Residues | Interpretation |
| Most Favored Regions | 96.5% | Excellent: Indicates a well-folded and stereochemically sound backbone. |
| Additionally Allowed Regions | 3.0% | Acceptable. |
| Generously Allowed Regions | 0.5% | Acceptable. |
| Disallowed Regions | 0.0% | Ideal: No residues are in sterically unfavorable conformations. |
Note: This is example data for illustrative purposes.
Application: Molecular Docking of this compound
With a validated homology model, we can now investigate the potential binding mode of our compound of interest. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
Protocol (using AutoDock Vina):
-
Prepare the Receptor: The validated homology model (in PDB format) is prepared for docking. This typically involves adding hydrogen atoms and assigning partial charges.
-
Prepare the Ligand: The 3D structure of this compound is generated and optimized.
-
Define the Binding Site (Grid Box): A grid box is defined around the putative ATP-binding site of the EGFR kinase domain.
-
Run Docking Simulation: AutoDock Vina will then explore different conformations of the ligand within the defined grid box and score them based on a binding affinity function (kcal/mol).
-
Analyze Results: The output will provide a series of binding poses ranked by their predicted binding affinities. The pose with the lowest binding energy is typically considered the most favorable.
Conclusion and Future Perspectives
This guide has outlined a comprehensive and scientifically rigorous workflow for the homology modeling of potential protein targets for novel compounds, using this compound and the EGFR kinase domain as a working example. By following these detailed protocols and adhering to the principles of continuous validation, researchers can generate high-quality, reliable 3D protein models.
These models are invaluable assets in modern drug discovery, enabling structure-based drug design, virtual screening of compound libraries, and the generation of testable hypotheses about ligand-protein interactions. The integration of homology modeling into early-stage research pipelines can significantly accelerate the identification and validation of new therapeutic targets, ultimately paving the way for the development of more effective and selective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Swiss Model Tutorial - CD ComputaBio [computabio.com]
- 3. Development of Quinoline-Isoxazole Hybrids With Selective Cytotoxicity and EGFR Kinase Binding: In Vitro and In Silico Approaches | AVESİS [avesis.ktu.edu.tr]
- 4. tandfonline.com [tandfonline.com]
- 5. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SWISS-MODEL [swissmodel.expasy.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Help | SWISS-MODEL [swissmodel.expasy.org]
- 9. Homology modelling of the mouse MDM2 protein – Bonvin Lab [bonvinlab.org]
- 10. Examples | SWISS-MODEL [swissmodel.expasy.org]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. QMEAN [swissmodel.expasy.org]
- 14. QMEAN: A comprehensive scoring function for model quality assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PDB-7si1: Crystal structure of apo EGFR kinase domain - Yorodumi [pdbj.org]
- 16. m.youtube.com [m.youtube.com]
- 17. A fresh look at the Ramachandran plot and the occurrence of standard structures in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PROCHECK parameters: 1. Ramachandran plot [ebi.ac.uk]
- 19. researchgate.net [researchgate.net]
A Technical Guide to the In Silico Screening of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile Analogs for Novel Kinase Inhibitors
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] The specific scaffold, 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile, presents a promising starting point for the design of novel drug candidates due to the advantageous properties conferred by its fluorine and trifluoromethyl substitutions, which can enhance metabolic stability and binding affinity.[1] This in-depth technical guide outlines a comprehensive in silico screening workflow designed to explore the chemical space around this core structure to identify potent and selective kinase inhibitors. We will delve into the strategic rationale behind each computational step, from virtual library generation to advanced molecular dynamics simulations, providing researchers and drug development professionals with a robust framework for accelerating the discovery of next-generation therapeutics.
Introduction: The Quinoline Scaffold and the Rationale for In Silico Screening
Quinoline and its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3] Their versatile structure allows for extensive chemical modification, making them ideal candidates for drug discovery programs.[2] The focus of this guide, this compound, incorporates key functional groups known to positively influence pharmacokinetic and pharmacodynamic profiles.
In silico screening has emerged as an indispensable tool in modern drug discovery, offering a time- and cost-effective alternative to traditional high-throughput screening.[4][] By leveraging computational methods, we can rapidly evaluate vast virtual libraries of compounds, prioritizing those with the highest likelihood of biological activity for subsequent experimental validation.[][6]
Given the well-documented role of quinoline derivatives as kinase inhibitors, this guide will focus on a virtual screening campaign against a representative kinase target.[7][8][9] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[7][9]
The In Silico Screening Workflow: A Step-by-Step Guide
Our virtual screening workflow is a multi-stage process designed to systematically filter a large library of virtual compounds down to a manageable number of high-confidence hits. Each step employs a specific computational technique with increasing levels of accuracy and computational cost.
Step 1: Virtual Library Generation of Analogs
The initial step involves the creation of a focused virtual library of analogs based on the this compound scaffold.
Protocol:
-
Scaffold Preparation: The 3D structure of the core scaffold is generated using molecular modeling software (e.g., ChemDraw, MarvinSketch).
-
Analog Enumeration: A library of analogs is created by systematically adding a variety of chemical substituents (R-groups) at designated positions on the quinoline ring. The selection of R-groups should aim for chemical diversity while maintaining drug-like properties.
-
Ligand Preparation: The generated library of analogs is then prepared for docking. This involves generating 3D coordinates, assigning correct bond orders, and adding hydrogens.
Causality: The goal of this step is to create a chemically diverse library of compounds that are structurally related to the core scaffold. This allows for a thorough exploration of the structure-activity relationship (SAR) around the quinoline core.[10][11][12][13]
Step 2: Target Protein Preparation
For this guide, we will use a hypothetical kinase as our biological target. The preparation of the protein structure is a critical step to ensure the accuracy of the subsequent docking calculations.
Protocol:
-
Structure Retrieval: The 3D structure of the target kinase is obtained from the Protein Data Bank (PDB).
-
Protein Preparation: The raw PDB file is processed to prepare it for docking. This typically involves:
-
Removing water molecules and other non-essential heteroatoms.
-
Adding hydrogen atoms.
-
Assigning partial charges to each atom.
-
Repairing any missing side chains or loops.
-
-
Binding Site Definition: The active site of the kinase is identified and defined. This is typically the ATP-binding pocket and can be located based on the position of a co-crystallized ligand or through computational pocket detection algorithms.
Causality: Proper protein preparation is essential for accurate molecular docking.[14] The removal of water molecules simplifies the system, while the addition of hydrogens and assignment of charges ensures that the electrostatic interactions between the protein and ligand are correctly modeled.[14]
Step 3: Molecular Docking and Virtual Screening
Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a protein.[14][15][16]
Protocol:
-
Docking Software Selection: A variety of molecular docking programs are available, each with its own strengths and weaknesses.[] Commonly used software includes AutoDock, Glide, and GOLD.[][17]
-
Docking Simulation: The prepared library of analogs is docked into the defined binding site of the target kinase. The docking program samples different conformations and orientations of each ligand within the binding site and calculates a docking score, which is an estimate of the binding affinity.[14]
-
Virtual Screening: The docking scores are used to rank the entire library of analogs.[18] The top-scoring compounds are considered "hits" and are selected for further analysis.[18]
Causality: Molecular docking allows for the rapid screening of a large number of compounds, enabling the identification of those with the highest predicted affinity for the target protein.[15][16][19]
Step 4: ADMET Prediction
A high binding affinity does not guarantee that a compound will be a successful drug. It is crucial to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the selected hits.[20][21]
Protocol:
-
ADMET Profiling: A variety of in silico tools and web servers are available for predicting ADMET properties.[20][21][22][23] Key parameters to evaluate include:
-
Absorption: Oral bioavailability, intestinal absorption.
-
Distribution: Blood-brain barrier penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 inhibition.
-
Excretion: Renal clearance.
-
Toxicity: Carcinogenicity, mutagenicity.
-
-
Filtering: Compounds with predicted poor ADMET properties are flagged or removed from the hit list.
Causality: Early assessment of ADMET properties helps to identify compounds that are likely to fail in later stages of drug development due to poor pharmacokinetics or toxicity.[20][21]
| Compound ID | Docking Score (kcal/mol) | Predicted Oral Bioavailability (%) | Predicted BBB Permeability | Predicted Ames Mutagenicity |
| Analog-001 | -9.8 | 85 | High | Negative |
| Analog-002 | -9.5 | 78 | High | Negative |
| Analog-003 | -9.2 | 65 | Medium | Negative |
| Analog-004 | -8.9 | 92 | Low | Negative |
| Analog-005 | -8.7 | 55 | Low | Positive |
Table 1: A representative summary of in silico screening data for the top 5 quinoline analogs.
Step 5: Molecular Dynamics (MD) Simulation
For the most promising candidates that have passed the docking and ADMET filters, molecular dynamics (MD) simulations can provide a more detailed and dynamic view of the protein-ligand interaction.[24][25][26]
Protocol:
-
System Setup: The protein-ligand complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.
-
Simulation: The system is subjected to a series of energy minimization and equilibration steps, followed by a production run where the trajectory of the atoms is calculated over time.
-
Analysis: The MD trajectory is analyzed to assess the stability of the protein-ligand complex, identify key interactions, and calculate binding free energies.[27]
Causality: MD simulations provide a more realistic model of the biological system by accounting for the flexibility of both the protein and the ligand.[26][27] This can help to validate the docking results and provide further confidence in the selected hits.[28]
Conclusion and Future Directions
The in silico screening workflow detailed in this guide provides a powerful and efficient strategy for the discovery of novel kinase inhibitors based on the this compound scaffold. By integrating a range of computational techniques, from high-throughput virtual screening to sophisticated molecular dynamics simulations, we can effectively navigate the vast chemical space and identify promising drug candidates with a higher probability of success in subsequent experimental validation.
The prioritized hit list generated from this workflow serves as a strong foundation for the next phase of drug discovery, which will involve the chemical synthesis of the selected analogs and their evaluation in in vitro and in vivo biological assays. The insights gained from this integrated computational and experimental approach will undoubtedly accelerate the development of the next generation of targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. ijfmr.com [ijfmr.com]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is Virtual Screening? | NVIDIA Glossary [nvidia.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 16. Molecular Docking and Structure-Based Drug Design Strategies | MDPI [mdpi.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 23. biorxiv.org [biorxiv.org]
- 24. Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors | Springer Nature Experiments [experiments.springernature.com]
- 25. Molecular Dynamics Simulations of Protein-Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Methodological & Application
"using 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile in kinase inhibitor assays"
An Application Guide for the Characterization of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile in Kinase Inhibitor Assays
Introduction: The Quinoline Scaffold and a Novel Candidate
The quinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents. In oncology, its rigid structure and versatile substitution patterns have made it a cornerstone for the development of potent protein kinase inhibitors.[1] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[2][3]
This document introduces This compound , hereafter referred to as Compound Q , a novel chemical entity featuring this promising scaffold. The incorporation of a trifluoromethyl group and fluorine atom is a common strategy to enhance metabolic stability and target binding affinity.[4] This application note serves as a comprehensive guide for researchers and drug development professionals to characterize the kinase inhibitory potential of Compound Q. As a Senior Application Scientist, this guide provides not just the protocols, but the rationale behind the experimental design, ensuring a robust and logical approach to inhibitor characterization.
We will detail a two-pronged strategy:
-
Biochemical Assays: To determine the direct inhibitory effect of Compound Q on the enzymatic activity of a purified kinase.
-
Cell-Based Assays: To validate target engagement and inhibitory activity within a physiological cellular environment.
Part 1: Biochemical Characterization for Direct Enzyme Inhibition
The foundational step in characterizing a potential inhibitor is to measure its direct impact on the purified target enzyme.[5] This removes the complexities of cellular systems, such as membrane permeability and metabolism, to provide a clear measure of enzyme-inhibitor interaction.
Principle of the Assay: ADP-Glo™ Kinase Assay
To quantify kinase activity, we will employ the ADP-Glo™ luminescence-based assay. This method is a robust, non-radioactive alternative to the traditional [γ-³²P]-ATP radiometric assays.[2][6] The principle is straightforward: a kinase transfers phosphate from ATP to a substrate, producing ADP. The amount of ADP produced is directly proportional to the kinase's activity. The ADP-Glo™ assay quantifies this ADP in two steps:
-
ATP Depletion: After the kinase reaction, the remaining ATP is eliminated.
-
ADP to ATP Conversion & Detection: The ADP produced is converted back into ATP, which then drives a luciferase reaction, generating a light signal that is measured by a luminometer.[7]
Inhibition of the kinase by Compound Q will result in lower ADP production and, consequently, a reduced luminescent signal.
Experimental Workflow: Biochemical IC₅₀ Determination
Caption: Workflow for biochemical IC₅₀ determination of Compound Q.
Detailed Protocol: IC₅₀ Determination using ADP-Glo™
This protocol is designed to determine the concentration of Compound Q required to inhibit 50% of the activity of a target kinase (e.g., Src Tyrosine Kinase).
Materials:
-
Recombinant human Src kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP, 10 mM solution
-
Compound Q, 10 mM stock in 100% DMSO
-
Staurosporine (positive control inhibitor), 1 mM stock in 100% DMSO
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[7]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Plating:
-
Create a 10-point, 3-fold serial dilution of Compound Q in 100% DMSO, starting from the 10 mM stock.
-
Similarly, prepare a dilution series for Staurosporine.
-
Using a liquid handler or multichannel pipette, transfer a small volume (e.g., 50 nL) of each compound dilution, DMSO only (0% inhibition control), and Staurosporine (100% inhibition control) to appropriate wells of the 384-well plate.
-
-
Kinase Reaction:
-
Prepare a 2X Kinase/Substrate master mix in Kinase Buffer. The final concentrations in the reaction should be optimized, but a starting point is 5 ng/µL Src and 0.2 µg/µL substrate.
-
Add 5 µL of the 2X Kinase/Substrate mix to each well containing the compounds.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Prepare a 2X ATP solution in Kinase Buffer. The final ATP concentration should be approximately the Km value for the specific kinase.
-
Add 5 µL of the 2X ATP solution to all wells to start the reaction. The final reaction volume is 10 µL.
-
Incubate the plate at 30°C for 60 minutes.[8]
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[8]
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.[7]
-
-
Data Acquisition:
-
Measure the luminescence signal (Relative Light Units, RLU) in each well using a plate-reading luminometer.
-
Data Analysis and Interpretation
-
Calculate Percent Inhibition: The luminescence signal is proportional to kinase activity. Normalize the data using the controls:
-
Percent Inhibition = 100 x (1 - (RLU_compound - RLU_100%_inhibition) / (RLU_0%_inhibition - RLU_100%_inhibition))
-
-
Determine IC₅₀: Plot Percent Inhibition against the logarithm of Compound Q concentration. Fit the resulting dose-response curve using a four-parameter logistic (sigmoidal) model to determine the IC₅₀ value.[7][9]
Hypothetical Data Summary:
| Compound | Target Kinase | Biochemical IC₅₀ (nM) |
| Compound Q | Src | 45.2 |
| Compound Q | EGFR | 857.1 |
| Compound Q | VEGFR2 | >10,000 |
| Staurosporine | Src | 3.1 |
This table provides a clear, quantitative summary of the inhibitor's potency and selectivity. The data suggests Compound Q is a potent inhibitor of Src with some selectivity over EGFR and high selectivity against VEGFR2.
Part 2: Cell-Based Characterization for Physiological Activity
While biochemical assays confirm direct enzyme inhibition, cell-based assays are crucial to determine if a compound can enter a cell, engage its target, and exert a biological effect in a physiological setting.[5][10]
Principle of the Assay: Western Blot for Target Phosphorylation
Many kinases function by phosphorylating specific downstream substrates. A direct way to measure a kinase's activity within a cell is to quantify the phosphorylation state of its substrate.[10] We will use Western blotting with phospho-specific antibodies to assess the ability of Compound Q to inhibit Src autophosphorylation at Tyr416, a key marker of its activation, in a relevant cancer cell line. A decrease in the phospho-Src signal relative to the total Src protein level indicates successful target inhibition.[8]
Signaling Pathway: Src Kinase Activation
Caption: Inhibition of Src activation signaling by Compound Q.
Detailed Protocol: Cellular Inhibition of Src Phosphorylation
Materials:
-
HT-29 human colon cancer cells (known to have active Src signaling)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Compound Q, 10 mM stock in DMSO
-
Lysis Buffer (RIPA buffer supplemented with protease and phosphatase inhibitors)[8]
-
BCA Protein Assay Kit
-
Antibodies: Rabbit anti-phospho-Src (Tyr416), Mouse anti-total-Src
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
SDS-PAGE gels, blotting equipment, and chemiluminescent substrate[8]
Procedure:
-
Cell Culture and Treatment:
-
Seed HT-29 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with increasing concentrations of Compound Q (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM) for 2-4 hours in a 37°C, 5% CO₂ incubator.[8]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them directly in the plate with 150 µL of ice-cold Lysis Buffer.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize all samples by diluting them to the same final protein concentration (e.g., 1 µg/µL).
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Src (Tyr416) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.[8]
-
-
Re-probing for Total Protein:
-
Strip the membrane and re-probe with the primary antibody against total-Src to serve as a loading control. This is critical to ensure that changes in the phospho-signal are due to inhibition, not changes in the total amount of Src protein.
-
Data Analysis and Interpretation
-
Quantification: Use image analysis software to measure the band intensity for both phospho-Src (p-Src) and total-Src (t-Src) for each concentration of Compound Q.
-
Normalization: Calculate the ratio of p-Src / t-Src for each lane to normalize the phosphorylation signal to the total protein amount.
-
Cellular IC₅₀: Plot the normalized p-Src signal (as a percentage of the DMSO control) against the log concentration of Compound Q to determine the cellular IC₅₀.
This cellular data validates the biochemical findings, demonstrating that Compound Q can effectively penetrate cells and inhibit its target kinase, leading to a downstream functional consequence.
Conclusion and Future Directions
This guide outlines a robust, multi-tiered strategy for the initial characterization of this compound (Compound Q) as a potential kinase inhibitor. By integrating direct enzymatic assays with functional cellular validation, researchers can confidently establish the compound's potency and mechanism of action.
Successful characterization using these protocols provides a strong foundation for more advanced studies, including:
-
Kinase Selectivity Profiling: Screening Compound Q against a broad panel of kinases to understand its selectivity profile and identify potential off-target effects.[5]
-
Mechanism of Action Studies: Determining if the inhibition is ATP-competitive, non-competitive, or uncompetitive.
-
Cell Viability Assays: Assessing the downstream effect of target inhibition on cancer cell proliferation and survival.[8]
By following this logical and experimentally sound workflow, researchers can effectively advance novel chemical entities like Compound Q through the drug discovery pipeline.
References
- 1. Discovery of New Quinolone-Based Diarylamides as Potent B-RAFV600E/C-RAF Kinase Inhibitors Endowed with Promising In Vitro Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. reactionbiology.com [reactionbiology.com]
Application Notes & Protocols: Utilizing 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile (BAY-876) in Preclinical Cancer Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the application of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile, widely known as BAY-876, in cancer research. This document outlines the compound's mechanism of action, provides detailed protocols for its use in key experimental workflows, and presents data to facilitate its evaluation as a potential therapeutic agent.
Introduction: Targeting Cancer Metabolism with BAY-876
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the most well-established metabolic hallmarks is the "Warburg effect," characterized by an increased rate of glycolysis even in the presence of ample oxygen. This metabolic shift necessitates a high uptake of glucose, which is primarily mediated by glucose transporters (GLUTs).
Glucose transporter 1 (GLUT1) is frequently overexpressed in a wide range of human cancers and its elevated expression often correlates with tumor progression and poor prognosis.[1] This dependency on GLUT1 for glucose supply presents a critical vulnerability in cancer cells, making it an attractive target for therapeutic intervention.[2][3]
This compound (BAY-876) is a potent, orally active, and highly selective inhibitor of GLUT1.[4][5] It exhibits a low nanomolar inhibitory concentration (IC50) for GLUT1 and demonstrates significant selectivity over other GLUT isoforms, making it an invaluable chemical probe to investigate the role of GLUT1 in cancer biology and a promising candidate for anticancer drug development.[4][6]
Mechanism of Action of BAY-876
BAY-876 exerts its anticancer effects by directly inhibiting the glucose transport function of GLUT1. This leads to a cascade of downstream events that culminate in cancer cell death.
Key Mechanistic Events:
-
Inhibition of Glucose Uptake: BAY-876 binds to GLUT1, blocking the entry of glucose into the cancer cell.[1] This starves the cell of its primary fuel source for glycolysis.
-
Disruption of Glycolysis: The reduction in intracellular glucose leads to a potent blockade of glycolytic metabolism.[4][7] This results in decreased production of ATP and essential metabolic intermediates required for anabolic processes.
-
Induction of Metabolic Stress: The inhibition of glycolysis forces cancer cells to rely on alternative metabolic pathways, such as mitochondrial respiration, to meet their energy demands.[2] This metabolic shift can lead to an overproduction of reactive oxygen species (ROS).[2][3]
-
Apoptosis and Cell Death: The accumulation of ROS and the overall metabolic crisis trigger programmed cell death, or apoptosis, in cancer cells.[2][8] Recent studies have also suggested that BAY-876 can induce a form of cell death known as disulfidptosis through the formation of disulfide bonds in actin cytoskeletal proteins.[4]
The following diagram illustrates the proposed mechanism of action of BAY-876 in cancer cells.
Caption: Mechanism of action of BAY-876.
In Vitro Efficacy of BAY-876
BAY-876 has demonstrated potent anti-proliferative activity across a variety of cancer cell lines. The table below summarizes the half-maximal inhibitory concentration (IC50) values reported in the literature.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Hela-MaTu | Cervical Cancer | 3.2 | |
| SKOV-3 | Ovarian Cancer | ~25-75 | [5] |
| OVCAR-3 | Ovarian Cancer | ~25-75 | [5] |
| HEY | Ovarian Cancer | ~25-75 | [5] |
| HCT116 | Colorectal Cancer | Sensitive | [2][3] |
| DLD1 | Colorectal Cancer | Sensitive | [2][3] |
| COLO205 | Colorectal Cancer | ~4 | [3] |
| LoVo | Colorectal Cancer | Sensitive | [2][3] |
| SCC47 | Head and Neck Squamous Cell Carcinoma | 0.01-100 µM range | [5] |
| RPMI2650 | Head and Neck Squamous Cell Carcinoma | 0.01-100 µM range | [5] |
| MDA-MB-231 | Breast Cancer | Not specified | [9] |
| 4T1 | Breast Cancer | Not specified | [9] |
| MHCC97-H | Hepatocellular Carcinoma | Not specified | [10] |
Experimental Protocols
The following protocols provide a framework for evaluating the anticancer effects of BAY-876 in a laboratory setting.
In Vitro Cell Viability Assay (MTS Assay)
This protocol describes the use of a colorimetric MTS assay to determine the effect of BAY-876 on the viability of cancer cells.[3]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
BAY-876 (stock solution in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[11]
-
Compound Preparation: Prepare serial dilutions of BAY-876 in complete medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent toxicity.[11]
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared BAY-876 dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[12]
-
MTS Addition: After the incubation period, add 20 µL of MTS reagent to each well.[13]
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.[13]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caption: Workflow for cell viability assay.
Western Blot Analysis of GLUT1 Expression
This protocol is for assessing the effect of BAY-876 on the protein expression levels of its target, GLUT1.[3][12]
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
BAY-876
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibody against GLUT1
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with various concentrations of BAY-876 for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against GLUT1 overnight at 4°C.[12]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against a loading control to ensure equal protein loading.[12]
-
Densitometry: Quantify the band intensities to determine the relative expression of GLUT1.[12]
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of BAY-876 in a mouse xenograft model.[3][5]
Materials:
-
Immunocompromised mice (e.g., NSG or BALB/c nude mice)[3][7]
-
Matrigel (optional)
-
BAY-876
-
Vehicle for oral gavage (e.g., 0.5% hydroxypropyl methyl cellulose and 0.1% Tween 80)[5]
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse. Cells can be mixed with Matrigel to promote tumor formation.[14]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100 mm³).[3]
-
Randomization and Treatment: Randomly assign mice to treatment and control groups. Administer BAY-876 (e.g., 1.5-4.5 mg/kg) or vehicle daily by oral gavage.[3][5]
-
Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.[14]
-
Endpoint: At the end of the study (e.g., after 4 weeks), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or western blotting).[5]
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to assess the in vivo efficacy of BAY-876.
Caption: Workflow for in vivo xenograft study.
Concluding Remarks
This compound (BAY-876) is a powerful and selective tool for investigating the role of GLUT1-mediated glucose transport in cancer. Its potent anti-proliferative and anti-tumor activities in preclinical models highlight its potential as a therapeutic agent. The protocols and information provided in these application notes are intended to serve as a comprehensive resource for researchers seeking to explore the utility of BAY-876 in their cancer research endeavors. As with any experimental work, optimization of these protocols for specific cell lines and experimental conditions is recommended.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BAY-876 | GLUT1 inhibitor | inhibit glycolytic | antitumor | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Frontiers | A Novel Microcrystalline BAY-876 Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. BiTE® Xenograft Protocol [protocols.io]
Application Notes and Protocols for the Synthesis of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Fluorinated Quinolines
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1] The strategic incorporation of fluorine-containing substituents, such as the trifluoromethyl (CF₃) group, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This often translates to improved pharmacokinetic and pharmacodynamic profiles. The 6-fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile core represents a particularly promising pharmacophore, combining the proven bioactivity of the quinoline nucleus with the advantageous properties imparted by both fluorine and trifluoromethyl substituents. This guide provides detailed protocols and expert insights into the synthesis of these valuable derivatives.
Synthetic Strategy: The Friedländer Annulation as a Primary Route
The most direct and versatile method for constructing the quinoline ring system is the Friedländer annulation.[2][3][4] This classic reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by either an acid or a base.[2][3] For the synthesis of this compound derivatives, a logical and efficient approach is the reaction between 2-amino-5-fluorobenzonitrile and a trifluoromethylated β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate.
The nitrile group in 2-amino-5-fluorobenzonitrile serves a dual purpose: it acts as a precursor to the 2-carbonitrile moiety in the final product and as an activating group that can influence the course of the cyclization. The trifluoromethyl β-ketoester provides the necessary carbon atoms to form the pyridine ring of the quinoline system, directly installing the trifluoromethyl group at the 4-position.
Diagram: Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of target quinoline derivatives.
Experimental Protocols
Protocol 1: Acid-Catalyzed Synthesis of 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carbonitrile
This protocol outlines a robust acid-catalyzed approach, which often favors the cyclization of less reactive amino precursors. Polyphosphoric acid (PPA) is a common and effective catalyst for this transformation, acting as both a catalyst and a dehydrating agent.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 2-Amino-5-fluorobenzonitrile | 136.13 | 1.36 g | 10.0 | |
| Ethyl 4,4,4-trifluoroacetoacetate | 184.11 | 2.03 g (1.64 mL) | 11.0 | Use a 1.1 equivalent excess. |
| Polyphosphoric acid (PPA) | - | ~15 g | - | Sufficient to ensure a stirrable mixture. |
| Ice-water | - | 200 mL | - | For workup. |
| Saturated Sodium Bicarbonate Solution | - | As needed | - | For neutralization. |
| Ethyl Acetate | - | 3 x 50 mL | - | For extraction. |
| Brine | - | 50 mL | - | For washing. |
| Anhydrous Sodium Sulfate | - | As needed | - | For drying. |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-5-fluorobenzonitrile (1.36 g, 10.0 mmol) and ethyl 4,4,4-trifluoroacetoacetate (2.03 g, 11.0 mmol).
-
Catalyst Addition: Carefully add polyphosphoric acid (~15 g) to the flask. The mixture will become viscous.
-
Heating: Heat the reaction mixture to 120-130 °C with vigorous stirring. The viscosity should decrease upon heating, allowing for efficient mixing.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane 1:1). The reaction is typically complete within 4-6 hours.
-
Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to approximately 80 °C. Carefully and slowly pour the warm reaction mixture into a beaker containing 200 mL of ice-water with stirring. A precipitate should form.
-
Neutralization: Slowly neutralize the acidic aqueous mixture by the portion-wise addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the pure 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carbonitrile.
Note: The initial product of this reaction is expected to be the 4-hydroxy tautomer, which exists in equilibrium with the quinolone form.
Protocol 2: Base-Catalyzed Synthesis of 4-Amino-6-fluoroquinoline-2-carbonitrile Derivatives
An alternative approach involves a base-catalyzed cyclization, which can proceed through an initial imine formation followed by intramolecular cyclization.[5][6] This method may offer different selectivity and is particularly useful when the starting materials are sensitive to strong acids.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 2-Amino-5-fluorobenzonitrile | 136.13 | 1.36 g | 10.0 | |
| A suitable ketone (e.g., acetone) | 58.08 | 1.16 g (1.47 mL) | 20.0 | Used in excess as reactant and solvent. |
| Potassium tert-butoxide (t-BuOK) | 112.21 | 1.35 g | 12.0 | Use a 1.2 equivalent excess. |
| Anhydrous N,N-Dimethylformamide (DMF) | - | 20 mL | - | Solvent. |
| Water | - | 100 mL | - | For workup. |
| Diethyl Ether | - | 3 x 30 mL | - | For extraction. |
| Brine | - | 30 mL | - | For washing. |
| Anhydrous Magnesium Sulfate | - | As needed | - | For drying. |
Procedure:
-
Reaction Setup: In a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-fluorobenzonitrile (1.36 g, 10.0 mmol) and the ketone (e.g., acetone, 1.16 g, 20.0 mmol) in anhydrous DMF (20 mL).
-
Base Addition: Cool the solution in an ice bath and add potassium tert-butoxide (1.35 g, 12.0 mmol) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 8-12 hours).
-
Workup: Cool the reaction mixture to room temperature and pour it into 100 mL of cold water.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 30 mL).
-
Washing and Drying: Combine the organic extracts, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Filter and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 4-amino-6-fluoroquinoline-2-carbonitrile derivative.
Note: The product of this reaction, when using a simple ketone like acetone, will be a 4-aminoquinoline derivative due to the nature of the intramolecular cyclization of the intermediate imine.[5]
Diagram: Mechanistic Insight into the Friedländer Annulation
Caption: Simplified mechanistic pathways for Friedländer synthesis.
Causality Behind Experimental Choices
-
Choice of Catalyst:
-
Acid Catalyst (PPA): PPA is highly effective for promoting the condensation and subsequent cyclodehydration in one pot.[7] It is particularly useful when dealing with less reactive anilines or ketones. The high viscosity at room temperature necessitates heating to ensure a homogeneous reaction mixture.
-
Base Catalyst (t-BuOK): Strong, non-nucleophilic bases like potassium tert-butoxide are ideal for promoting the formation of the intermediate enolate or imine without competing side reactions.[3][5] The use of an inert atmosphere is crucial to prevent degradation of the base and side reactions.
-
-
Solvent Selection:
-
PPA as Solvent/Catalyst: In Protocol 1, PPA serves as both the catalyst and the reaction medium, eliminating the need for an additional solvent and driving the reaction forward by consuming the water produced.
-
Anhydrous DMF: In Protocol 2, DMF is an excellent polar aprotic solvent that can dissolve the reactants and the base, facilitating a homogeneous reaction. Its high boiling point allows for heating to accelerate the reaction rate.
-
-
Temperature Control:
-
The elevated temperatures in both protocols are necessary to overcome the activation energy for the cyclization and dehydration steps. Reaction monitoring by TLC is essential to avoid prolonged heating, which could lead to decomposition of the product.
-
Trustworthiness and Self-Validation
The protocols provided are based on well-established and widely published synthetic methodologies for quinoline synthesis.[2][4][8] To ensure the identity and purity of the synthesized this compound derivatives, the following analytical techniques are recommended for validation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most powerful tool for unambiguous structure elucidation. The ¹⁹F NMR will confirm the presence and chemical environment of the trifluoromethyl group and the fluorine atom on the benzene ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the nitrile (C≡N) stretch.
-
Melting Point Analysis: A sharp melting point is indicative of a pure compound.
References
- 1. Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Friedlaender Synthesis [organic-chemistry.org]
- 5. connectjournals.com [connectjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 8. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile in Drug Design
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utility of 6-fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile as a promising scaffold in modern medicinal chemistry. This document outlines the rationale behind its design, synthetic strategies, potential therapeutic applications, and detailed protocols for its evaluation.
Introduction: A Scaffold of Strategic Importance
The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of approved drugs and clinical candidates.[1][2] Its rigid, bicyclic aromatic structure offers a versatile platform for introducing various functional groups, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties.[1] The strategic incorporation of a fluorine atom and a trifluoromethyl group into the quinoline core, as seen in this compound, is a deliberate design choice aimed at enhancing the drug-like properties of the molecule.
Fluorination is a widely employed strategy in contemporary drug design. The unique attributes of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly influence a molecule's biological activity.[3][4] Specifically, the trifluoromethyl group can enhance metabolic stability and lipophilicity, which are crucial for a potential drug candidate's bioavailability and efficacy.[3][5] Furthermore, the nitrile group at the 2-position of the quinoline ring has been identified as a favorable pharmacophoric feature for anticancer activity.[6]
This guide will delve into the potential of this compound as a versatile starting point for the development of novel therapeutics, with a particular focus on anticancer agents.
Synthesis and Derivatization
The synthesis of substituted quinolines can be achieved through various established methods, such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.[7][8] The synthesis of trifluoromethyl-containing quinolines often involves the use of pre-functionalized building blocks containing a CF3 group.[3] A plausible synthetic approach to this compound is outlined below, based on established chemical principles.
Proposed Synthetic Workflow
Caption: A proposed synthetic workflow for this compound.
Protocol 1: Synthesis of this compound
Disclaimer: This is a proposed protocol based on established chemical literature and should be adapted and optimized by experienced synthetic chemists. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of 6-Fluoro-4-(trifluoromethyl)quinolin-2(1H)-one
-
In a round-bottom flask equipped with a reflux condenser, combine 4-fluoroaniline (1 equivalent) and ethyl 4,4,4-trifluoroacetoacetate (1.1 equivalents) in a suitable high-boiling solvent such as Dowtherm A.
-
Heat the reaction mixture to a high temperature (e.g., 250-260 °C) for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Filter the solid, wash with a suitable solvent (e.g., hexane), and dry under vacuum to obtain 6-fluoro-4-(trifluoromethyl)quinolin-2(1H)-one.[5][9]
Step 2: Synthesis of 2-Chloro-6-fluoro-4-(trifluoromethyl)quinoline
-
In a round-bottom flask, suspend 6-fluoro-4-(trifluoromethyl)quinolin-2(1H)-one (1 equivalent) in phosphorus oxychloride (POCl3) (excess, e.g., 5-10 equivalents).
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, carefully quench the excess POCl3 by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.
-
Filter the solid, wash with water, and dry to yield 2-chloro-6-fluoro-4-(trifluoromethyl)quinoline.
Step 3: Synthesis of this compound
-
In a round-bottom flask, dissolve 2-chloro-6-fluoro-4-(trifluoromethyl)quinoline (1 equivalent) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
-
Add potassium cyanide (KCN) (e.g., 1.5 equivalents) to the solution.
-
Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for several hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry. Purify the crude product by column chromatography on silica gel to obtain the final product, this compound.
Therapeutic Applications and Mechanism of Action
Quinoline derivatives exhibit a broad spectrum of biological activities, with a significant number of them being investigated as anticancer agents.[10][11] The anticancer mechanisms of quinoline-based compounds are diverse and include DNA intercalation, inhibition of topoisomerases, and modulation of various protein kinases.[10][12]
Potential as Kinase Inhibitors
Several quinoline derivatives are known to be potent inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.[13] The this compound scaffold is an attractive starting point for the design of kinase inhibitors targeting receptors such as the Epidermal Growth Factor Receptor (EGFR), HER-2, and BRAF^V600E^.[13]
The following diagram illustrates the EGFR signaling pathway, a common target for quinoline-based anticancer drugs.
Caption: Simplified EGFR signaling pathway and the potential point of inhibition by a this compound derivative.
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship studies on various quinoline derivatives have provided valuable insights for drug design. For instance, in a series of 4-anilinoquinoline-3-carbonitriles, the nature of the substituent at the 6- and 7-positions was found to be crucial for their activity as irreversible inhibitors of EGFR and HER-2 kinases.[14] Similarly, for other quinoline analogs, bulky alkyl groups at the meta-position of a 4-anilino substituent have been shown to enhance antiproliferative activity. The 2-cyano group is also considered favorable for the anticancer activity of quinoline derivatives.[6] These findings suggest that the this compound scaffold can be further functionalized at various positions to optimize its interaction with specific biological targets.
Experimental Protocols
The following protocols describe standard in vitro assays to evaluate the anticancer potential of derivatives synthesized from the this compound scaffold.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HCT116 colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the complete cell culture medium. The final concentration of DMSO should be kept below 0.5%.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific protein kinase (e.g., EGFR).
Materials:
-
Recombinant human kinase (e.g., EGFR)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In the wells of the assay plate, add the kinase, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP. Include a no-enzyme control and a vehicle control (DMSO).
-
Incubate the reaction mixture at the optimal temperature for the kinase (usually 30°C or 37°C) for a specified period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of product formed (or remaining ATP) using a suitable detection method. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Data Presentation
The results from the in vitro assays can be summarized in a table for easy comparison of the activity of different derivatives.
Table 1: Representative Biological Activity Data for Derivatives of this compound
| Compound ID | R-Group Modification | Cytotoxicity IC50 (µM) - A549 | Kinase Inhibition IC50 (µM) - EGFR |
| Scaffold | - | >50 | >50 |
| Derivative 1 | [Specify modification] | 1.2 | 0.5 |
| Derivative 2 | [Specify modification] | 0.8 | 0.2 |
| Positive Control | e.g., Gefitinib | 0.5 | 0.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the design and synthesis of novel therapeutic agents, particularly in the field of oncology. The strategic incorporation of fluorine, a trifluoromethyl group, and a nitrile moiety provides a strong foundation for developing compounds with enhanced pharmacological properties. The synthetic routes and experimental protocols outlined in this guide offer a practical framework for researchers to explore the potential of this versatile scaffold. Future research should focus on the synthesis of a diverse library of derivatives and their comprehensive biological evaluation against a panel of cancer cell lines and relevant molecular targets. Further investigation into the mechanism of action, pharmacokinetics, and in vivo efficacy of the most potent compounds will be crucial for their advancement as clinical candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. benchchem.com [benchchem.com]
- 4. 6-Fluoro-4-(trifluoromethyl)quinolin-2(1H)-one [myskinrecipes.com]
- 5. researchgate.net [researchgate.net]
- 6. du.edu.eg [du.edu.eg]
- 7. researchgate.net [researchgate.net]
- 8. ossila.com [ossila.com]
- 9. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
- 10. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijmphs.com [ijmphs.com]
- 12. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Note & Protocols: High-Throughput Screening of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile for Novel Bioactivity
Abstract
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] Strategic modifications, such as the introduction of fluorine atoms or trifluoromethyl groups, are well-established methods for enhancing a molecule's metabolic stability, binding affinity, and overall pharmacological profile.[4][5] This guide focuses on 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile, a compound whose structural motifs suggest significant, yet largely unexplored, therapeutic potential. This document provides a comprehensive framework for initiating a high-throughput screening (HTS) campaign to identify and characterize the bioactivity of this compound. We present detailed protocols for primary cytotoxicity screening, hit confirmation, and dose-response analysis, designed for researchers in drug discovery and chemical biology.
Compound Profile & Therapeutic Rationale
Compound: this compound CAS Number: 1116339-60-6[6] Molecular Formula: C₁₁H₄F₄N₂[7] Molecular Weight: 240.16 g/mol [7]
The quinoline scaffold is a versatile starting point for drug discovery.[1] The presence of a trifluoromethyl group and a fluorine atom on the quinoline core of the title compound is significant; these electron-withdrawing groups can modulate the molecule's pKa, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic properties.[5] While direct biological data for this compound is scarce, related quinoline derivatives have been shown to act through diverse mechanisms, including the inhibition of critical signaling pathways like PI3K/Akt/mTOR and MAPK, and the induction of apoptosis in cancer cells.[3][8] Therefore, a primary HTS campaign is a logical and efficient first step to uncover its potential as a novel therapeutic lead.
Hypothesized Biological Activities:
-
Anticancer Activity: Many quinoline derivatives exhibit potent cytotoxic effects against various cancer cell lines.[8]
-
Antibacterial/Antifungal Activity: The fluoroquinolone class of antibiotics highlights the potential of this scaffold in antimicrobial drug discovery.[5]
-
Enzyme Inhibition: Quinoline-based molecules have been identified as inhibitors of various enzymes, such as histone demethylases.[9]
General High-Throughput Screening (HTS) Workflow
A systematic HTS campaign is essential to efficiently identify and validate compounds with the desired biological activity from large libraries.[1][10] The workflow is designed as a funnel, starting with a broad primary screen to identify initial "hits," followed by progressively more rigorous assays to confirm activity and eliminate false positives.
Caption: A generalized workflow for a high-throughput screening campaign.
Protocol 1: Primary HTS for Anticancer Activity
This protocol describes a robust, automated cell-based assay to screen for cytotoxic activity against a representative cancer cell line, such as the A549 human lung carcinoma cell line.[8] The assay utilizes a luminescent ATP-based reagent to measure cell viability.
Causality: The amount of ATP in a cell population is directly proportional to the number of metabolically active cells. A decrease in ATP following compound treatment indicates cytotoxicity or cytostatic effects, making it a reliable endpoint for screening anticancer compounds.[8]
Materials and Reagents:
-
Compound: 10 mM stock solution of this compound in 100% DMSO.
-
Cell Line: A549 human lung carcinoma cells.[8]
-
Assay Plates: 384-well, solid white, sterile, tissue culture-treated plates.
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Viability Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or equivalent.
-
Control Compounds: Staurosporine (positive control, 10 µM final concentration), 0.1% DMSO in media (negative/vehicle control).
-
Instrumentation: Automated liquid handler, temperature-controlled cell culture incubator, luminometer compatible with 384-well plates.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture A549 cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium to a density of 20,000 cells/mL.
-
Using an automated dispenser, seed 25 µL of the cell suspension (500 cells/well) into all wells of the 384-well assay plates.
-
Incubate plates for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Addition:
-
Prepare a compound source plate by diluting the 10 mM stock of this compound.
-
Using an acoustic liquid handler or pin tool, transfer ~25 nL of the compound, positive control (Staurosporine), and vehicle control (DMSO) to the appropriate wells of the cell plate. This achieves a final screening concentration of 10 µM and a final DMSO concentration of ≤ 0.1%.
-
Self-Validation: The low final DMSO concentration is critical to prevent solvent-induced cytotoxicity.[8]
-
-
Incubation:
-
Gently mix the plates on an orbital shaker for 1 minute.
-
Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
-
Assay Readout:
-
Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature (~30 minutes).
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
Data Presentation: Sample 384-Well Plate Layout
| Columns 1-2 | Columns 3-22 | Columns 23-24 |
|---|---|---|
| Negative Control | Test Compound | Positive Control |
| (0.1% DMSO) | (10 µM Final Conc.) | (10 µM Staurosporine) |
| 32 wells | 320 wells | 32 wells |
Protocol 2: Data Analysis and Hit Identification
High-quality data analysis is crucial for the confident identification of hits. The first step is to assess the quality and robustness of the assay itself.
1. Assay Quality Control (Z'-Factor): The Z'-factor is a statistical measure of assay quality, reflecting the separation between the positive and negative control signals. An ideal assay has a Z' > 0.5.
Formula:Z' = 1 - ( (3 * SD_pos + 3 * SD_neg) / |Mean_pos - Mean_neg| )
- SD_pos / Mean_pos: Standard deviation and mean of the positive control (Staurosporine).
- SD_neg / Mean_neg: Standard deviation and mean of the negative control (DMSO).
2. Data Normalization and Hit Calling:
-
Percent Inhibition Calculation: Normalize the data for each compound well relative to the controls on the same plate.
-
Formula:% Inhibition = 100 * ( 1 - ( (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos) ) )
-
-
Hit Criteria: A common method for defining a primary hit is activity that is greater than three times the standard deviation (SD) of the negative control population.
-
Hit Threshold:% Inhibition > (Mean_neg_inhibition + 3 * SD_neg_inhibition)
-
For cytotoxicity, this translates to a significant drop in luminescence signal.
-
Protocol 3: Secondary Assay - Dose-Response and IC₅₀ Determination
Primary hits must be confirmed through re-testing in a dose-response format to determine their potency (IC₅₀) and ensure the activity is not an artifact of the single concentration used in the primary screen.
Step-by-Step Methodology:
-
Serial Dilution: Prepare a 10-point, 3-fold serial dilution series of the hit compound in DMSO, starting from a top concentration of 100 µM.
-
Assay Execution: Repeat the cell-based cytotoxicity protocol (Protocol 1), but instead of a single concentration, add the 10-point dilution series of the compound to the assay plates in triplicate.
-
Data Analysis:
-
Calculate the % Inhibition for each concentration point.
-
Use a non-linear regression curve fit (e.g., [log(inhibitor) vs. response -- variable slope]) in software like GraphPad Prism or Genedata Screener to determine the IC₅₀ value. The IC₅₀ is the concentration of the compound that causes 50% of the maximum inhibition.
-
Data Presentation: Example IC₅₀ Results Table
| Compound ID | Primary Hit? | IC₅₀ (µM) | Curve Hill Slope | R² of Fit |
|---|---|---|---|---|
| F-CF3-QN-CN | Yes | 1.25 | -1.1 | 0.992 |
| Control (Staurosporine) | N/A | 0.05 | -1.3 | 0.995 |
Proposed Follow-Up and Mechanistic Studies
Confirmed, potent hits from the dose-response assay should be advanced to further studies to elucidate their mechanism of action (MoA) and suitability for lead development.
Caption: Potential pathways for mechanism of action (MoA) studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound ,97% | 1116339-60-6 [chemicalbook.com]
- 7. This compound ,97% CAS#: 1116339-60-6 [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nuvisan.com [nuvisan.com]
Application Note: Comprehensive Analytical Techniques for the Characterization of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile
Abstract
This application note provides a detailed, multi-faceted guide for the analytical characterization of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile, a pivotal building block in the synthesis of novel pharmaceuticals and agrochemicals. The protocols herein are tailored for researchers, scientists, and professionals in drug development, ensuring the structural integrity, purity, and quality of this complex heterocyclic compound. This document underscores a synergistic approach, integrating various spectroscopic and chromatographic methods to generate a comprehensive analytical profile.
Introduction
This compound is a fluorinated quinoline derivative with significant potential in medicinal chemistry.[1] The quinoline scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1][2] The strategic incorporation of fluorine and trifluoromethyl groups can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Given its role as a key synthetic intermediate, rigorous characterization is essential to ensure the reliability and reproducibility of subsequent research and development.[3]
This guide outlines a comprehensive analytical workflow for the unambiguous identification and purity assessment of this compound. It details the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and X-ray Crystallography.
Integrated Analytical Workflow
A systematic and integrated approach is paramount for the thorough characterization of this molecule. The following workflow illustrates the logical sequence of analytical techniques, from initial structural elucidation to definitive purity and conformational analysis.
Figure 1: A comprehensive analytical workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is indispensable for a complete structural assignment.[4]
Rationale for Multi-Nuclear NMR
-
¹H NMR: Provides detailed information about the protons on the quinoline ring, including their chemical environment and coupling interactions.
-
¹³C NMR: Identifies all unique carbon atoms in the molecule, including the quinoline core, the trifluoromethyl group, and the nitrile carbon.
-
¹⁹F NMR: Directly detects the fluorine nuclei, offering distinct signals for the fluoro and trifluoromethyl groups, which is critical for confirming their presence and electronic environment.[5]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
-
Instrument Parameters: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion. Acquire ¹H, ¹³C, and ¹⁹F spectra at a constant temperature (e.g., 298 K).
-
Data Processing and Interpretation: Process the raw data using appropriate software. Analyze chemical shifts (δ), coupling constants (J), and signal multiplicities to assign the complete molecular structure.[3]
Expected NMR Data
| Nucleus | Expected Chemical Shift Range (ppm) | Key Interpretive Features |
| ¹H NMR | 7.5 - 9.0 | Aromatic protons will show complex splitting patterns (doublets, triplets, etc.) due to spin-spin coupling. |
| ¹³C NMR | 110 - 160 (Aromatic), 115-120 (Nitrile), 120-130 (CF₃, quartet) | The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. |
| ¹⁹F NMR | -60 to -70 (CF₃), -110 to -120 (Ar-F) | Two distinct signals are anticipated: a singlet for the CF₃ group and another for the aromatic fluorine, which may exhibit coupling to adjacent protons. |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition and exact molecular weight of the target compound.[6]
Rationale for HRMS
HRMS provides a highly accurate mass measurement, enabling the determination of the elemental formula with high confidence.[7] This is crucial for distinguishing the target compound from potential isomers or impurities with the same nominal mass.[7] Electrospray ionization (ESI) is a suitable technique for this type of molecule.[7]
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a suitable solvent like acetonitrile or methanol.
-
Instrument Parameters (ESI-TOF or Esi-Orbitrap): Operate in positive ion mode. Set an appropriate mass range to include the expected molecular ion (m/z).
-
Data Analysis: Identify the protonated molecule [M+H]⁺. The measured mass should be within 5 ppm of the theoretical mass.[6]
Expected HRMS Data
| Parameter | Value |
| Molecular Formula | C₁₁H₄F₄N₂ |
| Theoretical Mass (Monoisotopic) | 240.0305 |
| Expected [M+H]⁺ (m/z) | 241.0383 |
| Mass Accuracy | < 5 ppm |
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of this compound and for quantifying any impurities.
Rationale for HPLC
Reversed-phase HPLC is highly effective for separating compounds based on their hydrophobicity.[8] For fluorinated compounds, specialized fluorinated stationary phases can offer alternative selectivity compared to traditional C18 columns.[8][9] A UV detector is appropriate for this chromophoric molecule.
Figure 2: A generalized experimental workflow for HPLC analysis.
Experimental Protocol: HPLC Purity Analysis
-
Method Development: A C18 or a fluorinated stationary phase column can be used. A gradient elution with water and acetonitrile (both containing 0.1% formic acid) is recommended. The detection wavelength should be set at the compound's λₘₐₓ.
-
Sample Analysis: Prepare a stock solution of the sample and inject a known volume into the HPLC system.
-
Data Interpretation: Integrate the peak areas in the resulting chromatogram to calculate the purity of the compound.
Typical HPLC Purity Data
| Parameter | Specification |
| Purity | > 98% (by area %) |
| Impurities | Individual impurities < 0.1% |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in the molecule.[10]
Rationale for FTIR
FTIR is ideal for confirming the presence of key functional groups such as the nitrile (C≡N), C-F bonds of the fluoro and trifluoromethyl groups, and the aromatic C=C and C=N bonds of the quinoline ring.[11][12][13]
Experimental Protocol: FTIR Analysis
-
Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is the preferred method. Alternatively, a KBr pellet can be prepared.
-
Data Acquisition: Collect a background spectrum followed by the sample spectrum over a range of 4000-400 cm⁻¹.
Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 2230 - 2210 | Nitrile (C≡N) | Stretching |
| 1620 - 1580 | Aromatic C=C and C=N | Stretching |
| 1350 - 1150 | C-F (Trifluoromethyl) | Stretching (strong) |
| 1250 - 1020 | C-F (Aromatic) | Stretching |
X-ray Crystallography
For an unambiguous determination of the three-dimensional structure and solid-state conformation, single-crystal X-ray crystallography is the gold standard.[14][15]
Rationale for X-ray Crystallography
This technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the crystalline state.[16] This data is invaluable for understanding structure-activity relationships and for computational modeling studies.
Experimental Protocol: X-ray Crystallography
-
Crystallization: Grow single crystals of the compound from a suitable solvent or solvent mixture.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using an appropriate X-ray source (e.g., Mo Kα radiation).[14]
-
Structure Solution and Refinement: Process the collected data and solve the crystal structure using specialized software.
Conclusion
The comprehensive analytical strategy detailed in this application note provides a robust framework for the thorough characterization of this compound. The synergistic application of NMR, HRMS, HPLC, FTIR, and X-ray Crystallography ensures the unequivocal confirmation of its structure, purity, and conformation. Adherence to these methodologies will empower researchers to confidently utilize this valuable intermediate in their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. ijfmr.com [ijfmr.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. research.monash.edu [research.monash.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Antimicrobial Evaluation of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile
Introduction: The Promise of Novel Quinolone Scaffolds in an Era of Resistance
The relentless rise of antimicrobial resistance necessitates the urgent discovery of new chemical entities with novel mechanisms of action or improved efficacy against resistant pathogens. Quinolone derivatives have long been a cornerstone of antibacterial therapy, primarily targeting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[1][2][3][4] The functionalization of the quinoline core offers a rich scaffold for medicinal chemists. The introduction of fluorine and trifluoromethyl groups, in particular, has been shown to enhance metabolic stability and binding affinity, making 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile a compound of significant interest for antimicrobial drug discovery.[5][6]
This guide provides a comprehensive suite of protocols for the initial antimicrobial characterization of this compound. It is designed for researchers in microbiology, medicinal chemistry, and drug development, offering a workflow from primary screening to preliminary safety assessment. We will detail the methodologies for determining its spectrum of activity and potency, and for evaluating its cytotoxicity against mammalian cells, a critical step in assessing its therapeutic potential.[7][8][9][10]
Part 1: Initial Characterization and Potency Assessment
The first step in evaluating a novel compound is to determine its intrinsic antimicrobial activity and the range of microorganisms it is effective against. The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the potency of an antimicrobial agent.[11][12]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of results.
Principle: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate and inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism after overnight incubation.
Materials:
-
This compound (Test Compound)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB, sterile)
-
96-well sterile, flat-bottom microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer or microplate reader
-
Resazurin sodium salt solution (optional, for viability indication)
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO. Further dilute in CAMHB to a starting concentration of 128 µg/mL. Note: The final DMSO concentration should not exceed 1% to avoid solvent toxicity to the bacteria.
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Plate Setup:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the 128 µg/mL test compound solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down to the desired final concentration. Discard 100 µL from the last dilution column.
-
The wells will now contain 100 µL of serially diluted compound.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Controls:
-
Positive Control: A row with a standard antibiotic (e.g., Ciprofloxacin) serially diluted.
-
Negative Control (Growth Control): Wells containing only inoculated broth.
-
Sterility Control: Wells containing uninoculated broth.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation:
-
The MIC is determined as the lowest concentration of the compound where no visible turbidity is observed.
-
Optionally, add 20 µL of resazurin solution and incubate for a further 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is maintained.
-
Workflow for MIC Determination
Caption: Workflow for MIC determination.
Expected Data Output and Interpretation
The results of the MIC assay should be tabulated for clear comparison across different bacterial strains.
| Bacterial Strain | Test Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| S. aureus (ATCC 29213) | 2 | 0.5 |
| E. coli (ATCC 25922) | 4 | 0.015 |
| P. aeruginosa (ATCC 27853) | 16 | 0.25 |
| E. faecalis (ATCC 29212) | 8 | 1 |
| MRSA (ATCC 33591) | 4 | 4 |
Interpretation: Lower MIC values indicate higher potency. A comparison with a known antibiotic like Ciprofloxacin provides a benchmark. Activity against resistant strains like MRSA is particularly noteworthy.
Part 2: Preliminary Safety Assessment: In Vitro Cytotoxicity
A promising antimicrobial must be selective, targeting bacterial cells with minimal harm to host cells.[7][10] Therefore, assessing the cytotoxicity of this compound against a mammalian cell line is a critical next step.
Protocol 2: MTT Assay for Mammalian Cell Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound (Test Compound)
-
Human cell line (e.g., HEK293, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well sterile, flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Doxorubicin (Positive control for cytotoxicity)
Step-by-Step Methodology:
-
Cell Seeding: Seed the 96-well plate with 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium, similar to the MIC protocol.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound.
-
-
Controls:
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Negative Control (Vehicle Control): Cells treated with medium containing the same concentration of DMSO as the highest compound concentration.
-
Untreated Control: Cells in culture medium only.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Data Presentation: Cytotoxicity Profile
| Compound Concentration (µg/mL) | % Cell Viability |
| 0 (Untreated) | 100 |
| 2 | 98.5 |
| 4 | 95.2 |
| 8 | 91.8 |
| 16 | 85.3 |
| 32 | 70.1 |
| 64 | 48.9 |
| 128 | 22.5 |
Selectivity Index (SI): A crucial parameter is the SI, calculated as IC₅₀ / MIC. A higher SI value indicates greater selectivity for bacteria over mammalian cells.
SI = IC₅₀ (Mammalian Cells) / MIC (Bacterial Cells)
An SI > 10 is generally considered a good starting point for a promising antimicrobial candidate.
Part 3: Investigating the Mechanism of Action
Understanding how a compound kills bacteria is vital for its development. Given that this compound is a quinolone derivative, its likely target is DNA gyrase.[1][2][3]
Proposed Mechanism and Investigative Workflow
The proposed mechanism involves the inhibition of bacterial DNA gyrase, leading to the fragmentation of the bacterial chromosome and subsequent cell death.[3]
Caption: Proposed mechanism of action.
Protocol 3: DNA Gyrase Inhibition Assay
Principle: This is a cell-free biochemical assay to directly measure the inhibitory effect of the compound on purified DNA gyrase. The assay measures the supercoiling activity of DNA gyrase on a relaxed plasmid DNA substrate. Inhibition of this activity is detected by gel electrophoresis.
Materials:
-
Purified E. coli DNA gyrase
-
Relaxed plasmid DNA (e.g., pBR322)
-
Assay buffer containing ATP
-
Test compound
-
Positive control inhibitor (e.g., Novobiocin)
-
Agarose gel electrophoresis system
Step-by-Step Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound.
-
Enzyme Addition: Add purified DNA gyrase to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding a solution containing a protein denaturant (like SDS) and a loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis to separate the supercoiled and relaxed forms of the plasmid.
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light.
-
Analysis: The inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA with increasing compound concentration.
Conclusion and Future Directions
This guide provides a foundational workflow for the initial antimicrobial characterization of this compound. The described protocols for MIC determination, cytotoxicity assessment, and mechanism of action studies will generate the critical data needed to evaluate its potential as a lead compound. Positive results, such as potent MIC values against a broad spectrum of bacteria (including resistant strains) and a high selectivity index, would warrant further investigation, including time-kill kinetics, resistance frequency studies, and ultimately, in vivo efficacy models.
References
- 1. Mode of action of the quinolone antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinolone antimicrobial agents: mechanism of action and resistance development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. | Semantic Scholar [semanticscholar.org]
- 8. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 11. mdpi.com [mdpi.com]
- 12. woah.org [woah.org]
Application Notes & Protocols: Development of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile Based Therapeutics
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous approved therapeutic agents.[1][2] Its versatile and rigid framework allows for extensive functionalization to modulate pharmacological activity.[3] The strategic incorporation of fluorine-containing substituents, such as fluoro (-F) and trifluoromethyl (-CF3) groups, is a widely employed strategy in modern drug design to enhance metabolic stability, binding affinity, lipophilicity, and overall potency.[4][5] This guide focuses on the novel compound 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile , a scaffold designed to leverage these favorable properties. We provide a comprehensive roadmap for its chemical synthesis, purification, characterization, and subsequent biological evaluation. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a hypothesis-driven framework to explore its potential as an anticancer and antibacterial agent, grounded in the extensive pharmacology of related quinoline derivatives.[6][7]
Chemical Synthesis and Characterization
Scientific Rationale: The journey of any small molecule therapeutic begins with a robust and reproducible synthetic route. The proposed synthesis is designed based on established methodologies for constructing highly functionalized quinoline cores.[8] Accurate analytical characterization is paramount to confirm the identity, structure, and purity of the target compound, ensuring that subsequent biological data is reliable and attributable to the correct molecular entity.
Proposed Synthetic Protocol
The synthesis of this compound can be approached via a multi-step sequence starting from commercially available precursors. The following protocol outlines a plausible route.
Step 1: Synthesis of 2-amino-5-fluorobenzonitrile
-
Start with 4-fluoroaniline. Protect the aniline nitrogen, for example, as an acetamide.
-
Perform an electrophilic cyanation on the aromatic ring, directed by the activating amide group.
-
Deprotect the amide to yield 2-amino-5-fluorobenzonitrile.
Step 2: Synthesis of Ethyl 4,4,4-trifluoro-3-oxobutanoate
-
This key building block can be synthesized via a Claisen condensation between ethyl trifluoroacetate and ethyl acetate.
Step 3: Condensation and Cyclization (Modified Friedländer Annulation)
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-fluorobenzonitrile (1.0 eq) and Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.1 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add a catalytic amount of a Lewis acid (e.g., Yb(OTf)₃) or a Brønsted acid (e.g., p-toluenesulfonic acid) to facilitate the reaction.
-
Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature. The intermediate product, 6-fluoro-4-(trifluoromethyl)quinolin-2-one, may precipitate.
-
Filter the solid and wash with cold ethanol.
Step 4: Conversion to 2-Chloroquinoline Intermediate
-
Treat the quinolin-2-one intermediate from Step 3 with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphoryl chloride.
-
Heat the mixture carefully under anhydrous conditions. This reaction converts the hydroxyl group (in its tautomeric form) to a chloride, a good leaving group.
-
After the reaction is complete, carefully quench the excess POCl₃ with ice water and neutralize the solution.
-
Extract the 2-chloro-6-fluoro-4-(trifluoromethyl)quinoline product with an organic solvent (e.g., dichloromethane or ethyl acetate).
Step 5: Nucleophilic Cyanation
-
Dissolve the 2-chloroquinoline intermediate in a polar aprotic solvent like DMSO or DMF.
-
Add a cyanide source, such as sodium cyanide (NaCN) or copper(I) cyanide (CuCN), often with a palladium catalyst for Rosenmund-von Braun type reactions.
-
Heat the reaction mixture and monitor by TLC.
-
Upon completion, perform an aqueous workup and extract the final product, This compound .
Purification and Characterization Protocol
Purification:
-
The crude product from the final synthesis step should be purified using flash column chromatography on silica gel.
-
A gradient of ethyl acetate in hexanes is typically effective for eluting quinoline derivatives.
-
Combine the pure fractions, as identified by TLC, and remove the solvent under reduced pressure to yield the purified solid.
Characterization: Confirm the identity and purity of the final compound using the following analytical techniques. The expected data should be meticulously recorded.
| Technique | Parameter | Expected Result/Observation |
| ¹H NMR | Chemical Shift (δ), Coupling (J) | Aromatic protons in the 6-8 ppm range. Distinct splitting patterns consistent with the substitution pattern. |
| ¹⁹F NMR | Chemical Shift (δ) | Two distinct signals: one for the -CF₃ group and one for the Ar-F group. |
| ¹³C NMR | Chemical Shift (δ) | Signals corresponding to all unique carbon atoms, including the nitrile (-CN) and trifluoromethyl (-CF₃) carbons. |
| HRMS (ESI) | m/z | Calculation of [M+H]⁺ or [M+Na]⁺ to confirm the exact molecular weight and elemental composition. |
| FT-IR | Wavenumber (cm⁻¹) | Characteristic absorption bands for C≡N (nitrile) stretch (~2230 cm⁻¹), C-F bonds, and aromatic C=C/C=N bonds. |
| Melting Point | Temperature (°C) | A sharp melting point range, indicative of high purity. |
A Roadmap for Biological Evaluation
Scientific Rationale: The structural features of this compound suggest a strong potential for therapeutic activity. The fluoroquinolone class of antibiotics acts by inhibiting bacterial DNA gyrase and topoisomerase IV.[7][][10] Furthermore, a vast body of literature demonstrates the potent anticancer activity of quinoline derivatives, which often function by inhibiting critical cell signaling pathways like PI3K/Akt/mTOR or receptor tyrosine kinases.[1][3][6] Therefore, a dual-screening strategy against both cancer cell lines and bacterial strains is a logical and efficient starting point.
References
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. academic.oup.com [academic.oup.com]
Application Notes and Protocols: 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile as a Novel Fluorescent Probe
Introduction: Unveiling a New Fluorophore
The field of fluorescence microscopy and sensing relies on a diverse palette of molecular probes, each with unique photophysical properties and chemical reactivity. Quinoline derivatives have emerged as a significant class of fluorophores due to their rigid, aromatic structure which often results in high quantum yields and environmental sensitivity.[1][2] The strategic placement of electron-withdrawing and electron-donating groups on the quinoline scaffold allows for the fine-tuning of their spectral properties and their application in bio-imaging and chemical sensing.[3][4][5]
This document introduces 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile , a commercially available yet under-explored fluorinated quinoline derivative, as a potential fluorescent probe. The presence of three key functional groups suggests a unique combination of properties:
-
Quinoline Core: A robust, inherently fluorescent heterocyclic system.[6]
-
Trifluoromethyl Group (-CF₃): A strongly electron-withdrawing group known to enhance photostability, modulate electronic properties, and potentially influence bioavailability in cellular contexts.[7]
-
Cyano Group (-CN): An electron-withdrawing group that can participate in specific chemical reactions, offering a handle for designing "turn-on" or "turn-off" sensors. Probes containing cyanoethylene groups, for instance, have been successfully employed for the detection of nucleophilic anions like cyanide.[8]
While specific applications of this compound are not yet extensively documented in peer-reviewed literature, its structural features point towards significant potential as a versatile fluorescent probe. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and potential applications of this novel compound. We will cover its proposed synthesis, detailed protocols for photophysical characterization, and a prospective application in the detection of nucleophilic analytes, supported by insights from related quinoline-based probes.
Physicochemical Properties and Synthesis
While detailed experimental data for this specific molecule is scarce, we can infer its properties and propose a synthetic route based on established organofluorine chemistry.
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₁H₄F₄N₂ | Based on chemical structure. |
| Molecular Weight | 256.16 g/mol | Based on chemical structure. |
| Appearance | White to off-white solid | Typical for small aromatic molecules. |
| Solubility | Soluble in organic solvents (DMSO, DMF, CH₃CN, CH₂Cl₂); sparingly soluble in water. | The fluorinated and aromatic nature suggests hydrophobicity. |
| Fluorescence | Expected to be fluorescent in the UV-Visible range. | Based on the quinoline core. The exact wavelengths require experimental determination. |
Proposed Synthetic Pathway
A plausible synthetic route can be envisioned starting from a suitably substituted aniline, following established methods for constructing trifluoromethylated quinoline rings.[7] The introduction of the 2-carbonitrile group can be achieved through various methods, such as a Sandmeyer reaction on a 2-aminoquinoline precursor or palladium-catalyzed cyanation of a 2-haloquinoline.
Caption: Proposed synthetic workflow for the target molecule.
PART 1: Photophysical Characterization Protocol
The first step in evaluating any new fluorophore is to determine its fundamental photophysical properties. This protocol outlines the necessary steps to characterize the absorption and emission spectra, quantum yield, and Stokes shift of this compound.
Materials and Reagents
-
This compound (e.g., CAS 1116339-60-6)[9]
-
Spectroscopy-grade solvents: acetonitrile (CH₃CN), dimethyl sulfoxide (DMSO), ethanol (EtOH), and phosphate-buffered saline (PBS), pH 7.4.
-
Quantum yield standard: Quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) or other suitable standard.
-
Micro-cuvettes for spectrophotometer and spectrofluorometer.
Protocol 1: Determination of Absorption and Emission Spectra
-
Stock Solution Preparation: Prepare a 1 mM stock solution of the probe in DMSO.
-
Working Solution Preparation: Prepare a 10 µM working solution by diluting the stock solution in the desired solvent (e.g., acetonitrile).
-
Absorption Spectrum:
-
Use a UV-Visible spectrophotometer.
-
Blank the instrument with the same solvent used for the working solution.
-
Scan the absorbance of the 10 µM working solution from 250 nm to 500 nm.
-
Identify the wavelength of maximum absorbance (λmax, abs).
-
-
Emission Spectrum:
-
Use a spectrofluorometer.
-
Set the excitation wavelength to the determined λmax, abs.
-
Scan the emission spectrum from (λmax, abs + 10 nm) to 700 nm.
-
Identify the wavelength of maximum emission (λmax, em).
-
-
Excitation Spectrum:
-
Set the emission wavelength to the determined λmax, em.
-
Scan the excitation spectrum from 250 nm to (λmax, em - 10 nm).
-
The excitation spectrum should resemble the absorption spectrum.
-
-
Data Analysis:
-
Calculate the Stokes Shift: Stokes Shift (nm) = λmax, em - λmax, abs.
-
Repeat in different solvents to assess solvatochromic effects.
-
Protocol 2: Determination of Fluorescence Quantum Yield (ΦF)
The relative quantum yield is calculated using the following equation:
ΦF(sample) = ΦF(std) * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²)
Where:
-
ΦF is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
std refers to the standard (e.g., quinine sulfate).
-
Prepare a Series of Dilutions: Prepare a series of dilutions of the probe and the standard in their respective solvents, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Measure Absorbance and Emission: For each dilution, measure the absorbance at the chosen excitation wavelength and record the fluorescence emission spectrum.
-
Integrate Emission Spectra: Calculate the integrated area under the emission curve for both the sample and the standard.
-
Plot Data: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate Slopes: Determine the slope (Gradient) of each line.
-
Calculate Quantum Yield: ΦF(sample) = ΦF(std) * (Gradientsample / Gradientstd) * (ηsample² / ηstd²)
PART 2: Application as a Chemosensor for Nucleophiles
The electron-deficient carbon of the nitrile group and the quinoline ring system make this compound a potential candidate for detecting nucleophilic species. The reaction of a nucleophile with the probe could disrupt the conjugation of the quinoline system, leading to a change in its fluorescence properties. This section provides a protocol for evaluating the probe's response to the cyanide anion (CN⁻), a common and highly toxic nucleophile.[8][10]
Caption: Hypothetical sensing mechanism via nucleophilic addition.
Materials and Reagents
-
Stock solution of the probe (1 mM in DMSO).
-
Stock solutions (10 mM) of various anions (e.g., NaCN, NaF, NaCl, NaBr, NaI, NaNO₃, Na₂SO₄, NaOAc) in deionized water or an appropriate buffer.
-
Reaction buffer: e.g., PBS (pH 7.4) mixed with an organic co-solvent like acetonitrile or DMSO to ensure probe solubility. A 1:1 (v/v) PBS:CH₃CN mixture is a good starting point.
Protocol 3: Selectivity and Sensitivity towards Cyanide
-
Selectivity Screening:
-
Prepare a set of vials. In each, add the reaction buffer and the probe to a final concentration of 10 µM.
-
To each vial, add a different anion from the stock solutions to a final concentration of 100 µM (10 equivalents). Include a control vial with only the probe.
-
Incubate for 15-30 minutes at room temperature.
-
Measure the fluorescence emission spectrum of each sample using the predetermined excitation wavelength.
-
Compare the fluorescence response in the presence of different anions. A significant change only in the presence of cyanide would indicate high selectivity.
-
-
Titration Experiment (Sensitivity):
-
Prepare a series of vials containing the probe at a fixed concentration (e.g., 10 µM) in the reaction buffer.
-
Add increasing concentrations of cyanide (e.g., 0, 0.5, 1, 2, 5, 10, 20, 50, 100 µM).
-
After incubation, record the fluorescence intensity at the emission maximum for each concentration.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of cyanide concentration.
-
Determine the limit of detection (LOD) using the 3σ/k method, where σ is the standard deviation of the blank and k is the slope of the linear portion of the titration curve.
-
Protocol 4: Live-Cell Imaging (Prospective)
Should the probe demonstrate good selectivity, sensitivity, and low cytotoxicity, it could be applied to cellular imaging.
Caption: General workflow for live-cell imaging experiments.
-
Cell Culture: Plate cells (e.g., HeLa or A549) on glass-bottom dishes and grow to 70-80% confluency.
-
Probe Loading: Wash cells with PBS and then incubate with the probe (e.g., 5-10 µM in serum-free media) for 30 minutes at 37°C.
-
Washing: Wash the cells three times with PBS to remove any excess probe.
-
Imaging (Baseline): Acquire baseline fluorescence images using a fluorescence microscope equipped with appropriate filters for the probe's excitation and emission wavelengths.
-
Analyte Addition: Add a solution of KCN (e.g., final concentration 50-100 µM) to the cells and incubate for a further 15-30 minutes.
-
Imaging (Post-Treatment): Acquire fluorescence images of the same field of view to observe any changes in fluorescence intensity. A decrease or increase in fluorescence would indicate the probe is responding to the intracellular cyanide.
Troubleshooting
-
Poor Solubility: If the probe precipitates in aqueous buffers, increase the percentage of organic co-solvent (e.g., DMSO, acetonitrile). Ensure the final solvent concentration is not toxic to cells in biological experiments.
-
No Fluorescence Signal: Confirm the integrity of the compound. Check the lamp and detectors of the spectrofluorometer. The compound may have a very low quantum yield in the tested solvent; test in a range of solvents of varying polarity.
-
High Background Fluorescence: Ensure high-purity, spectroscopy-grade solvents are used. In cell imaging, ensure cells are washed thoroughly to remove extracellular probe. Check for cellular autofluorescence in a control experiment without the probe.
-
Lack of Selectivity: The probe may react with other nucleophiles. Consider modifying the probe structure to enhance selectivity or perform experiments in a more controlled chemical environment.
Conclusion
This compound represents a promising, albeit uncharacterized, scaffold for the development of novel fluorescent probes. Its unique electronic properties, conferred by the trifluoromethyl and cyano substituents, make it an attractive candidate for applications in chemical sensing and bio-imaging. The protocols outlined in this document provide a comprehensive framework for researchers to fully characterize its photophysical properties and explore its potential as a selective chemosensor. Further investigation into this and similar fluorinated quinoline structures will undoubtedly expand the toolkit available to the scientific community.
References
- 1. An innovative fluorescent probe based on dicyanoisoflurone derivatives for differential detection of Hg2+ and Cu2+ and its applications in bacteria, cell imaging and food analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Two cyanoethylene-based fluorescence probes for highly efficient cyanide detection and practical applications in drinking water and living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound ,97% | 1116339-60-6 [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility Issues with 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile
Welcome to the technical support center for 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this highly fluorinated quinoline derivative. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions during your experiments.
The unique structure of this compound, characterized by multiple electron-withdrawing groups, presents significant challenges to achieving adequate solubility in aqueous solutions, a critical prerequisite for most biological assays and preclinical studies. This guide offers a systematic, question-and-answer-based approach to troubleshoot and overcome these solubility hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to have low aqueous solubility?
A1: The poor aqueous solubility of this compound is a direct consequence of its molecular structure. The quinoline core, while containing a nitrogen atom capable of hydrogen bonding, is a largely aromatic and hydrophobic scaffold. The addition of a fluorine atom at the 6-position and a trifluoromethyl group at the 4-position significantly increases the molecule's lipophilicity (hydrophobicity).[1][2] The trifluoromethyl group, in particular, is a strong contributor to increased lipophilicity, which often leads to reduced aqueous solubility.[3] Furthermore, the carbonitrile group at the 2-position, while polar, does not sufficiently counteract the overall hydrophobic nature of the molecule.
Q2: I'm seeing precipitation when I dilute my DMSO stock solution of this compound into my aqueous assay buffer. What's happening?
A2: This is a common phenomenon for highly lipophilic compounds and is often referred to as "crashing out." When a concentrated stock solution in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) is rapidly diluted into an aqueous buffer, the immediate change in the solvent environment from predominantly organic to aqueous lowers the solubility of the compound below its concentration.[4] This leads to the formation of a precipitate. The key is to maintain the compound's concentration below its solubility limit in the final aqueous solution.
Q3: What is the first step I should take to address the solubility issues with my compound?
A3: The foundational step is to determine the compound's approximate solubility in your specific aqueous buffer. This will provide a baseline and guide your subsequent formulation strategies. A pragmatic approach for an initial assessment is a qualitative or semi-quantitative solubility test.
Troubleshooting Guides & Experimental Protocols
Guide 1: Initial Solubility Assessment
Before attempting complex formulation strategies, it is crucial to understand the baseline solubility of your compound in the intended aqueous medium.
Objective: To estimate the kinetic solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Your aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
-
HPLC system (optional, for quantitative analysis)
Procedure:
-
Prepare a Concentrated Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Serial Dilution: In a series of microcentrifuge tubes, perform serial dilutions of your compound directly into the aqueous buffer to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM). Ensure the final DMSO concentration is consistent across all tubes and is compatible with your downstream assay (typically ≤1%).
-
Equilibration: Gently vortex the tubes and incubate them at your experimental temperature (e.g., room temperature or 37°C) for 1-2 hours.
-
Visual Inspection: After incubation, visually inspect each tube for any signs of precipitation or cloudiness. The highest concentration that remains clear is an approximation of your compound's kinetic solubility under these conditions.
-
(Optional) Quantitative Analysis: For a more precise measurement, centrifuge the tubes at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any undissolved compound. Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated HPLC method.
Guide 2: Strategies for Enhancing Aqueous Solubility
If the initial solubility assessment reveals that the required concentration for your experiment is above the compound's intrinsic aqueous solubility, the following strategies can be employed.
For many in vitro and in vivo studies, the use of co-solvents is a common and effective first-line approach.[5]
Rationale: Water-miscible organic solvents can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.
Common Co-solvents:
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycols (PEG 300 or PEG 400)
-
Ethanol
-
N-methyl-2-pyrrolidone (NMP)
Considerations:
-
Toxicity: Be mindful of the potential toxicity of co-solvents to the cells or animals in your experiment. Always run a vehicle control group.
-
Concentration: Use the minimum amount of co-solvent necessary to achieve solubilization.
The solubility of ionizable compounds can be significantly influenced by the pH of the solution.[6]
Rationale: The quinoline nitrogen in this compound is expected to be weakly basic due to the strong electron-withdrawing effects of the fluoro, trifluoromethyl, and carbonitrile groups. Protonation of this nitrogen at a lower pH would result in a charged species, which is generally more water-soluble.
Experimental Approach:
-
Prepare your aqueous buffer at a range of pH values below the predicted pKa of the quinoline nitrogen (if available) or empirically test a range (e.g., pH 5.0, 6.0, 7.0).
-
Repeat the rapid equilibrium solubility assessment at each pH to determine if solubility is enhanced.
-
Caution: Ensure that the chosen pH is compatible with your biological assay and does not affect the stability of the compound.
For more challenging solubility issues, the use of excipients can be highly effective.
a) Cyclodextrins:
Rationale: Cyclodextrins are cyclic oligosaccharides that have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble compounds, effectively encapsulating the hydrophobic molecule and increasing its apparent water solubility.[6]
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Experimental Protocol: Phase Solubility Study with HP-β-CD
Objective: To determine the effect of HP-β-CD on the solubility of this compound.
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0%, 1%, 2.5%, 5%, 10% w/v).
-
Add an excess amount of the solid compound to each solution.
-
Equilibrate the samples using the shake-flask method (agitation for 24-48 hours at a constant temperature).
-
After equilibration, filter the supernatant to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate by HPLC.
-
Plot the solubility of the compound as a function of the HP-β-CD concentration. A linear increase in solubility with increasing HP-β-CD concentration is indicative of the formation of a soluble inclusion complex.
b) Surfactants:
Rationale: Surfactants, at concentrations below their critical micelle concentration (CMC), can improve the wettability and solubility of hydrophobic compounds. Above the CMC, they can form micelles that encapsulate the compound.
Common Non-ionic Surfactants:
-
Tween® 80 (Polysorbate 80)
-
Pluronic® F-68
Considerations:
-
Surfactants can interfere with some biological assays, so their compatibility must be verified.
-
Start with low concentrations (e.g., 0.1% to 1%).
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing the solubility challenges of this compound.
Caption: A systematic workflow for troubleshooting the solubility of this compound.
Summary of Recommended Starting Formulations
The following table provides starting points for formulating this compound for both in vitro and in vivo studies. These are general recommendations and may require optimization.
| Application | Recommended Starting Formulation | Key Considerations |
| In Vitro Cellular Assays | 1. Dissolve in 100% DMSO to make a concentrated stock (e.g., 10-20 mM).2. Serially dilute in culture medium to the final desired concentration. | - Final DMSO concentration should typically be <0.5%.- Pre-warm the medium before adding the compound stock.- Add the stock solution dropwise while gently mixing. |
| In Vivo Rodent Studies | A common starting formulation is a vehicle containing:- 10% DMSO- 40% PEG300- 5% Tween 80- 45% Saline | - Prepare by first dissolving the compound in DMSO, then sequentially adding PEG300, Tween 80, and finally the saline.[5]- The final solution should be clear.- Always include a vehicle-only control group in your study. |
Final Recommendations
The solubility of this compound is a manageable challenge with a systematic and informed approach. It is imperative to experimentally determine the optimal solubilization strategy for your specific experimental conditions. Always begin with a thorough solubility assessment in your intended medium. When using solubilizing agents, be diligent in including the appropriate vehicle controls in your experiments to account for any potential effects of the formulation itself.
Should you continue to face significant challenges, consulting with a formulation specialist is recommended. They can provide expertise in more advanced techniques such as the preparation of amorphous solid dispersions or nano-suspensions.
References
- 1. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 4. 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound ,97% | 1116339-60-6 [chemicalbook.com]
- 6. 6-FLUORO-4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE CAS#: 31009-34-4 [m.chemicalbook.com]
Technical Support Center: 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile
Welcome to the technical support center for 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to address common challenges in achieving high purity for this compound. Below, you will find detailed troubleshooting advice and frequently asked questions to support your experimental work.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: After synthesis, my crude product is a dark, oily residue. What are the likely impurities and what is the best initial purification strategy?
Answer: A dark, oily crude product often indicates the presence of polymeric materials and unreacted starting materials. In many quinoline syntheses, such as the Skraup or Doebner-von Miller reactions, harsh acidic and high-temperature conditions can lead to the formation of tar and other polymerization byproducts.[1][2]
-
Causality: The electron-withdrawing nature of the trifluoromethyl and fluoro groups can influence the reactivity of the quinoline core, potentially leading to side reactions if not properly controlled.[3] The nitrile group can also be susceptible to hydrolysis under strong acidic or basic conditions, although this is less likely to be the primary cause of the oil.
-
Recommended Initial Strategy: Liquid-Liquid Extraction
-
Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, followed by a mild acid (e.g., 1M HCl) to remove basic impurities, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. This should yield a cleaner, solidifiable crude product that is more amenable to further purification.
-
Question 2: I'm struggling to separate my desired product from a closely-related impurity using silica gel column chromatography. The Rf values are very similar. What can I do?
Answer: Co-elution of impurities with similar polarity to the target compound is a common challenge.[3] This is often due to the formation of isomeric impurities during synthesis.[1]
-
Causality: The polarity of this compound is influenced by the cumulative effects of the fluoro, trifluoromethyl, and nitrile groups. An impurity lacking one of these groups or having it in a different position could have a very similar polarity.
-
Strategies for Improved Separation:
-
Optimize the Mobile Phase: A systematic screening of solvent systems using Thin Layer Chromatography (TLC) is crucial.[3] Aim for an Rf value of 0.2-0.4 for your target compound to maximize separation.[4] Consider using a ternary solvent system (a mixture of three solvents) to fine-tune the polarity.
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase. Alumina (basic or neutral) can offer different selectivity compared to the acidic silica gel.[3] For highly challenging separations, reverse-phase (C18) silica may be effective.[3]
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC can offer significantly better resolution for difficult separations.[3]
-
A systematic approach to troubleshooting poor chromatographic separation is outlined in the workflow below.
Caption: Decision workflow for optimizing chromatographic purification.
Question 3: My recrystallization attempt resulted in a low yield or the formation of an oil. What went wrong?
Answer: Failure to crystallize or oiling out is typically caused by the presence of impurities that inhibit the formation of a crystal lattice, or the selection of an inappropriate solvent.[3]
-
Causality: Impurities disrupt the ordered packing of molecules required for crystallization. If the compound's melting point is close to the boiling point of the solvent, or if it has a low melting point, it may separate as an oil.
-
Troubleshooting Recrystallization:
-
Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.[4] Test a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate/hexane mixtures).[4][5]
-
Purity Check: If oiling out persists, the crude material may be too impure. Consider performing a preliminary purification by column chromatography to remove the bulk of the impurities before attempting recrystallization.[3]
-
Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod at the liquid's surface or adding a seed crystal of the pure compound.
-
| Solvent System | Typical Use Case | Pros | Cons |
| Ethanol/Water | For moderately polar compounds | Good solvating power when hot, poor when cold. | Can be difficult to remove all water. |
| Ethyl Acetate/Hexane | For compounds of intermediate polarity | Highly tunable polarity by varying the ratio. | Hexane is non-polar and may not dissolve all impurities. |
| Dichloromethane/Hexane | Similar to EtOAc/Hexane but for less polar compounds | Solvents are highly volatile and easy to remove. | Dichloromethane is a regulated solvent. |
| Acetone | For more polar compounds | Strong solvent, dissolves many organics. | Low boiling point can lead to rapid crashing out of solution. |
Caption: Common solvent systems for recrystallization of quinoline derivatives.[4]
Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to assess the purity of this compound?
A1: A combination of techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, capable of detecting and quantifying very low levels of impurities.[6][7] A C18 column with a mobile phase like acetonitrile and water is a good starting point.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the main component.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Provides structural confirmation and can reveal the presence of impurities if they are at a significant level (typically >1%). ¹⁹F NMR is particularly useful for identifying impurities related to the trifluoromethyl group.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. A broad melting range suggests the presence of impurities.
Q2: How should I store this compound to prevent degradation?
A2: Like many quinoline derivatives, this compound can be susceptible to degradation over time.[9] Key factors to control are light, temperature, and atmosphere.
-
Light: Store in an amber vial or in a dark place to prevent potential photodegradation.[9]
-
Temperature: For long-term storage, refrigeration (2-8 °C) in a well-sealed container is recommended to slow down potential decomposition reactions.[9]
-
Atmosphere: For highly sensitive applications or long-term archival, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.[9]
Q3: Can the trifluoromethyl or nitrile groups be problematic during purification?
A3: Yes, under certain conditions.
-
Trifluoromethyl Group: This group is generally stable. However, under strongly basic conditions, it can potentially influence the electronic properties of the quinoline ring.[3]
-
Nitrile Group (-CN): The nitrile group can be susceptible to hydrolysis to a carboxylic acid or amide under harsh acidic or basic conditions, especially at elevated temperatures. It is advisable to use mild pH conditions during aqueous workups and to avoid prolonged heating in the presence of strong acids or bases.[10][11]
Experimental Protocols
Protocol 1: General Procedure for Silica Gel Column Chromatography
This protocol is a standard method for purifying organic compounds.[3]
-
Solvent System Selection: Use TLC to find a solvent system (e.g., ethyl acetate/hexane) that gives the target compound an Rf of ~0.3.[4]
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of your solvent system (e.g., hexane). Pour the slurry into the column and allow it to pack, draining the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting with the chosen solvent system. A gradient elution, starting with a low polarity (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity, often provides the best separation.[3]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.[3]
Protocol 2: General Procedure for Recrystallization
This protocol is a fundamental technique for purifying solid compounds.[4]
-
Solvent Screening: In small test tubes, test the solubility of a small amount of your compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate) both at room temperature and when heated.[4][5]
-
Dissolution: In an appropriately sized flask, add the minimum amount of the chosen hot solvent to dissolve the crude compound completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. madison-proceedings.com [madison-proceedings.com]
- 9. benchchem.com [benchchem.com]
- 10. Degradation and disposal of some enzyme inhibitors. Scientific note - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Degradation mechanism and stability of 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile
Welcome to the technical support center for the synthesis of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this highly functionalized quinoline derivative. Our approach is rooted in mechanistic principles to help you not only solve immediate experimental issues but also to build a deeper understanding of the underlying chemistry.
Introduction to Synthetic Challenges
The synthesis of this compound presents a unique set of challenges due to the presence of multiple reactive functional groups. The electron-withdrawing nature of the fluorine, trifluoromethyl, and cyano groups significantly influences the reactivity of the quinoline core. Careful control of reaction conditions is paramount to avoid common pitfalls such as low yields, incomplete reactions, and the formation of difficult-to-separate side products. This guide will focus on troubleshooting the most probable synthetic routes, including variations of the Friedländer, Pfitzinger, and Combes syntheses, as well as post-cyclization functionalization.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Issues Related to the Primary Cyclization Reaction
Question 1: My Friedländer-type synthesis of the quinoline core is giving a very low yield, or no product at all. What are the likely causes?
Low yields in the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, are a common issue.[1] Several factors can be at play:
-
Inappropriate Catalyst: The choice of an acid or base catalyst is critical and highly dependent on your specific substrates.[1]
-
Troubleshooting: If using a base catalyst like KOH or KOtBu, consider switching to an acid catalyst such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid like ZnCl₂.[1] Acid catalysis can often minimize the self-condensation of the ketone partner, a prevalent side reaction under basic conditions.[1]
-
-
Suboptimal Reaction Temperature: These reactions often require heat, but excessive temperatures can promote decomposition and tar formation.[2]
-
Troubleshooting: Begin with a moderate temperature and gradually increase it, monitoring the reaction progress by Thin Layer Chromatography (TLC). Microwave irradiation can sometimes provide controlled, rapid heating and improve yields.
-
-
Poor Substrate Reactivity: The starting materials, such as a substituted 2-aminobenzonitrile and a trifluoromethyl ketone, can be sterically hindered or electronically deactivated, slowing down the reaction.[1]
-
Troubleshooting: For less reactive substrates, a stronger catalyst and longer reaction times may be necessary. Ensure your starting materials are of high purity, as impurities can inhibit the catalyst.
-
Question 2: I am observing multiple spots on my TLC plate that are difficult to separate, suggesting the formation of isomers in my Combes-type synthesis. How can I improve regioselectivity?
The Combes synthesis, which utilizes the condensation of an aniline with a β-diketone, is a powerful tool for constructing 2,4-substituted quinolines.[3] However, when using an unsymmetrical β-diketone, such as one with a trifluoromethyl group, controlling the regioselectivity of the cyclization is a primary challenge.[3]
-
Understanding the Cause: The initial nucleophilic attack of the aniline on one of the carbonyls of the β-diketone, followed by the acid-catalyzed ring closure, determines which substituent ends up at the 2- and 4-positions. The steric and electronic properties of the β-diketone's substituents play a crucial role in this process.[3]
-
Troubleshooting Strategies:
-
Catalyst and Solvent Screening: The choice of acid catalyst and solvent can influence the regioselectivity. Polyphosphoric acid (PPA) is a common catalyst for the Combes cyclization.[3] Experimenting with different acid catalysts (e.g., H₂SO₄, PPA) and solvent systems can alter the reaction pathway and favor one isomer over the other.
-
Temperature Control: The reaction temperature can affect the kinetic versus thermodynamic control of the cyclization. Running the reaction at different temperatures may favor the formation of a single isomer.
-
Steric Directing Groups: If possible, modifying the non-trifluoromethyl substituent on the β-diketone to be more sterically bulky can direct the initial attack of the aniline to the less hindered carbonyl group, leading to a higher preference for one regioisomer.[3]
-
Section 2: Side Reactions Involving Functional Groups
Question 3: My final product shows a significant impurity with a different mass-to-charge ratio, and my NMR suggests the loss of fluorine. What is happening?
While the carbon-fluorine bond is generally strong, under certain conditions, particularly during the synthesis of fluoroquinolones, defluorination can occur.[1][4]
-
Potential Causes:
-
Harsh Reaction Conditions: Strongly acidic or basic conditions, especially at elevated temperatures, can sometimes lead to the cleavage of the C-F bond on the aromatic ring.
-
Photodegradation: Some fluoroquinolones are known to be light-sensitive and can undergo photodegradation, which may involve defluorination.
-
-
Troubleshooting and Prevention:
-
Milder Reaction Conditions: If defluorination is suspected, try to perform the synthesis under milder conditions. This could involve using a less aggressive catalyst or lowering the reaction temperature.
-
Protection from Light: Protect the reaction mixture and the purified product from direct light, especially if you are working with a known photosensitive scaffold.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate side reactions, including certain degradation pathways.
-
Question 4: I am concerned about the stability of the trifluoromethyl group during my synthesis. Can it be hydrolyzed?
Yes, the hydrolysis of a trifluoromethyl (-CF₃) group to a carboxylic acid (-COOH) is a known side reaction, particularly under strong acidic or basic conditions.[2][5]
-
Mechanistic Insight: The strong electron-withdrawing nature of the three fluorine atoms makes the carbon atom of the -CF₃ group susceptible to nucleophilic attack. In the presence of a strong base (like hydroxide) or strong acid (which can protonate the fluorine atoms and facilitate the attack of water), the -CF₃ group can be converted to a carboxylic acid.[2][5]
-
Preventative Measures:
-
pH Control: Carefully control the pH of your reaction mixture. Avoid prolonged exposure to strong acids or bases, especially at high temperatures. If a basic or acidic catalyst is required, use the minimum effective amount and consider a milder option.
-
Reaction Time and Temperature: Monitor the reaction closely and avoid unnecessarily long reaction times or excessive temperatures, as these can promote the hydrolysis of the trifluoromethyl group.
-
Question 5: I am attempting to introduce the cyano group via a Sandmeyer-type reaction on a 2-aminoquinoline precursor, but the reaction is messy and gives low yields. What can I do?
The Sandmeyer reaction, which converts an aryl diazonium salt to an aryl cyanide using a copper(I) cyanide catalyst, can be a powerful tool but is also known for being sensitive to reaction conditions.[6][7]
-
Common Issues:
-
Decomposition of the Diazonium Salt: Aryl diazonium salts can be unstable, especially at elevated temperatures. Their preparation and subsequent reaction should ideally be carried out at low temperatures (typically 0-5 °C).
-
Side Reactions: A number of side reactions can occur, including the formation of biaryl compounds and phenols.[7]
-
-
Troubleshooting:
-
Temperature Control: Strictly maintain a low temperature during the diazotization and the subsequent reaction with copper(I) cyanide.
-
Purity of Reagents: Ensure that the starting 2-aminoquinoline is pure and that the sodium nitrite used for diazotization is of high quality.
-
Alternative Cyanation Methods: If the Sandmeyer reaction proves to be problematic, consider alternative methods for introducing the cyano group. Palladium-catalyzed cyanation reactions using a less toxic cyanide source might be a viable alternative.
-
Illustrative Reaction Pathways and Side Reactions
To visualize the potential synthetic routes and their associated side reactions, the following diagrams are provided.
Caption: Friedländer synthesis pathway and a common side reaction.
Caption: Combes synthesis illustrating the potential for regioisomer formation.
Caption: Potential side reactions involving the functional groups of the target molecule.
Experimental Protocols
Protocol 1: General Procedure for Friedländer-type Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 2-aminoaryl nitrile (1.0 eq.) in a suitable solvent (e.g., ethanol, toluene, or DMF).
-
Addition of Reagents: Add the trifluoromethyl-containing ketone (1.0-1.2 eq.) to the solution.
-
Catalyst Addition: Add the chosen catalyst (e.g., p-TsOH, 0.1 eq. for acid catalysis; or KOtBu, 1.1 eq. for base catalysis).
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If an acid catalyst was used, neutralize the mixture with a suitable base (e.g., saturated NaHCO₃ solution). If a base catalyst was used, neutralize with a dilute acid (e.g., 1M HCl).
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Sandmeyer Cyanation
-
Diazotization: Dissolve the 2-aminoquinoline precursor (1.0 eq.) in a mixture of a suitable acid (e.g., HCl, H₂SO₄) and water. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (1.0-1.1 eq.) in water dropwise, keeping the temperature below 5 °C.
-
Preparation of Catalyst: In a separate flask, prepare a solution or suspension of copper(I) cyanide (1.0-1.2 eq.) in a suitable solvent (e.g., water, DMF).
-
Cyanation: Slowly add the cold diazonium salt solution to the copper(I) cyanide mixture. Allow the reaction to stir at a low temperature and then gradually warm to room temperature.
-
Work-up and Purification: Quench the reaction, neutralize, and extract the product with an organic solvent. Purify by column chromatography.
Data Summary Table
| Issue | Potential Cause | Recommended Action | Relevant Synthesis |
| Low Yield | Suboptimal catalyst, temperature, or substrate reactivity.[1][2] | Screen different acid/base catalysts, optimize temperature, use high-purity starting materials. | Friedländer, Combes, Pfitzinger |
| Isomer Formation | Use of an unsymmetrical ketone/dione.[3] | Optimize catalyst, solvent, and temperature to control regioselectivity. | Combes, Friedländer |
| Tar Formation | Harsh basic conditions and high temperatures. | Use milder bases, lower reaction temperature, and monitor reaction time. | Pfitzinger, Friedländer |
| -CF₃ Hydrolysis | Strong acidic or basic conditions, prolonged heating.[2][5] | Use milder conditions, control pH, and minimize reaction time. | All stages |
| Defluorination | Harsh reaction conditions, photolytic degradation.[1][4] | Use milder conditions, protect from light. | All stages |
| Messy Cyanation | Instability of diazonium salt, side reactions.[6][7] | Maintain low temperatures, ensure reagent purity, consider alternative cyanation methods. | Sandmeyer |
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synarchive.com [synarchive.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
"stabilizing 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile for long-term storage"
Technical Support Center: 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical research compound. Our goal is to provide you with not just protocols, but the scientific rationale behind them, empowering you to make informed decisions during your experiments.
Chemical Profile and Inherent Stability
This compound is a highly functionalized heterocyclic compound. Its stability is influenced by three key structural features: the quinoline core, the electron-withdrawing substituents (-F and -CF3), and the chemically reactive carbonitrile group (-CN).
-
Quinoline Core: The aromatic quinoline system is generally stable but can be susceptible to photolytic degradation, a common characteristic of fluoroquinolone-type structures.[1][2][3]
-
Fluorine and Trifluoromethyl Groups: The trifluoromethyl (-CF3) group is known for its high metabolic stability due to the strength of the C-F bond.[4] Both the -CF3 and the 6-fluoro groups are strongly electron-withdrawing, which enhances the molecule's stability against oxidative degradation but can influence the reactivity of other parts of the molecule.[5]
-
Carbonitrile (-CN) Group: The nitrile group is the primary site of potential chemical degradation. It is susceptible to hydrolysis under either acidic or basic conditions, which can convert it first to an amide and subsequently to a carboxylic acid.[6][7] This is the most significant pathway of non-photolytic degradation.
Understanding these characteristics is fundamental to preventing compound degradation during long-term storage.
Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the storage and handling of this compound.
Q1: What are the optimal conditions for storing the solid compound for the long term?
For long-term stability of the solid material, it is imperative to control three factors: temperature, light, and atmosphere.
-
Temperature: Store the compound at -20°C or lower. While refrigeration at 2-8°C is suitable for short-term storage, freezing is recommended to minimize the rate of any potential solid-state reactions.[8][9]
-
Light: The compound must be protected from light. Store it in an amber glass vial to prevent photolytic degradation.[10] Fluoroquinolone structures are known to be sensitive to UV light, which can lead to the formation of degradation products and a loss of potency.[1][11]
-
Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) and ensure the container is tightly sealed. This prevents exposure to moisture, which can initiate hydrolysis of the nitrile group, and to oxygen, which can cause slow oxidation over time.[12]
Q2: I need to prepare a stock solution. What is the best solvent and how should I store it?
The choice of solvent is critical. Avoid aqueous or protic solvents like methanol for long-term storage due to the risk of nitrile hydrolysis.
-
Recommended Solvents: Anhydrous aprotic solvents such as DMSO, DMF, or acetonitrile are recommended. Ensure the solvent is of high purity and has a low water content.
-
Solution Storage: Prepare small aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can cause degradation.[8] Store these aliquots in tightly sealed vials with PTFE-lined caps at -80°C for maximum stability. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.
Q3: How can I tell if my compound has degraded?
Degradation can manifest in several ways:
-
Visual Inspection: For the solid compound, look for any change in color or appearance (e.g., clumping, melting at room temperature).
-
Inconsistent Experimental Results: A loss of potency or variability in bioassay results is a classic sign of compound degradation.[8]
-
Analytical Confirmation: The most reliable way to check for degradation is through analytical techniques like HPLC or LC-MS. A fresh sample should show a single major peak. The appearance of new peaks or a decrease in the area of the main peak indicates the presence of impurities or degradation products.[13]
Q4: What immediate steps should I take upon receiving the compound?
Upon receipt, immediately transfer the vial to a desiccator to allow it to equilibrate to room temperature before opening. This prevents moisture ingress. Inspect the compound for any physical changes. For long-term storage, transfer the compound into a pre-weighed amber vial, flush with inert gas, seal tightly, and place it in the recommended storage conditions (-20°C or below).
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during your experiments.
| Observed Issue | Potential Cause | Troubleshooting Action & Rationale |
| Loss of Potency / Inconsistent Bioassay Results | Compound Degradation | Prepare a fresh stock solution from the solid material. If the issue persists, assess the purity of the solid compound using the HPLC protocol below. Degradation, often via hydrolysis of the nitrile, can lead to inactive species.[6][8] |
| Discoloration or Clumping of Solid Sample | Moisture Exposure or Photodegradation | The compound has likely been compromised. Do not use it for critical experiments. Confirm degradation via analytical methods. This indicates improper storage, likely due to a faulty container seal or exposure to light and humidity.[12] |
| New Peaks in HPLC/LC-MS Chromatogram | Formation of Degradation Products | The primary degradation product is likely the corresponding carboxylic acid or amide from nitrile hydrolysis.[14] Characterize the new peaks using mass spectrometry to confirm their identity. Discard the degraded stock solution and prepare a fresh one using anhydrous solvent. |
| Stock Solution Appears Hazy or Precipitated | Poor Solubility or Degradation | Ensure you have not exceeded the compound's solubility limit in the chosen solvent. If the solution was previously clear, precipitation may indicate the formation of a less soluble degradation product. Centrifuge the sample and analyze the supernatant for purity. |
Visualized Workflows and Degradation Pathways
Decision-Making for Storage
The following diagram outlines the logical steps for ensuring the stable storage of this compound.
Caption: Decision workflow for selecting appropriate storage conditions.
Primary Degradation Pathways
This diagram illustrates the two most probable degradation routes for the compound.
Caption: Key degradation pathways: hydrolysis and photodecomposition.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol minimizes moisture contamination, the primary cause of chemical degradation in solution.
-
Preparation: Place the vial of solid compound and a bottle of anhydrous DMSO in a desiccator for at least 1 hour to remove any surface moisture.
-
Weighing: In a controlled environment with low humidity (e.g., a glove box or under a stream of inert gas), weigh the desired amount of the solid compound into a sterile, amber autosampler vial.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Mixing: Cap the vial tightly with a PTFE-lined cap and vortex until the solid is completely dissolved.
-
Aliquoting: Immediately dispense the solution into smaller, single-use aliquots in amber micro-centrifuge tubes or vials.
-
Inert Gas Purge: Gently flush the headspace of each aliquot with argon or nitrogen before sealing.
-
Storage: Label the aliquots clearly and place them in a freezer box for storage at -80°C.
Protocol 2: HPLC Method for Purity and Stability Assessment
This method can be used to assess the initial purity of the compound and to monitor its stability over time.
| Parameter | Condition | Rationale |
| Instrument | HPLC with UV or PDA Detector | Provides quantitative data on the main peak and any impurities.[15] |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Standard for separating small organic molecules of moderate polarity. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidified mobile phase ensures good peak shape for nitrogen-containing heterocycles. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier for reverse-phase chromatography. |
| Gradient | 5% B to 95% B over 15 minutes, hold for 5 min | A broad gradient ensures elution of the parent compound and potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection Wavelength | ~254 nm or monitor multiple wavelengths | Quinolines typically have strong UV absorbance. A PDA detector can help identify optimal wavelengths. |
| Injection Volume | 5 µL | A small volume prevents column overloading. |
| Sample Preparation | Dilute stock solution in Acetonitrile/Water (50:50) | Ensures compatibility with the mobile phase and sharp peak shape. |
Analysis: To check for degradation, compare the chromatogram of an aged sample to that of a freshly prepared standard. The purity can be calculated based on the peak area percentage. A decrease in the main peak's area and the emergence of new peaks are indicative of degradation.[16]
References
- 1. journals.asm.org [journals.asm.org]
- 2. New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation of the long-term stability of select phenylacetylindole, cycloalkylindole, quinolinyl, and carboxamide synthetic cannabinoids using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lobachemie.com [lobachemie.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. ijsred.com [ijsred.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Refining Purification Methods for 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile
Welcome to the dedicated technical support center for the purification of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges encountered during the isolation and purification of this highly functionalized heterocyclic compound. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions during your experimental work.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the purification of this compound.
Q1: What are the primary challenges in purifying this compound?
A1: The purification of this compound presents a unique set of challenges stemming from its structure. The presence of a basic quinoline nitrogen, a highly electron-withdrawing trifluoromethyl group, and a polar carbonitrile moiety can lead to:
-
Decomposition on acidic media: The basic quinoline nitrogen can interact strongly with acidic stationary phases like silica gel, potentially leading to degradation or irreversible adsorption.
-
Co-elution with impurities: Structurally similar impurities, such as isomers or precursors from the synthesis, may have very similar polarities, making chromatographic separation difficult.
-
Difficulty in crystallization: The complex and rigid structure, combined with the presence of the trifluoromethyl group, can sometimes hinder the formation of a well-ordered crystal lattice.
Q2: What are the most common purification techniques for this class of compounds?
A2: The two most effective and widely used techniques for purifying functionalized quinolines are:
-
Flash Column Chromatography: This is often the primary method for separating the target compound from reaction byproducts and unreacted starting materials.
-
Recrystallization: When applicable, recrystallization is an excellent method for achieving high purity, especially for removing minor impurities from an already enriched product.
Q3: How do the fluorine and trifluoromethyl substituents influence the purification strategy?
A3: The fluorine and trifluoromethyl groups significantly impact the molecule's properties:
-
Increased Lipophilicity: The trifluoromethyl group generally increases the compound's affinity for non-polar solvents.
-
Altered Basicity: The electron-withdrawing nature of these substituents reduces the basicity of the quinoline nitrogen, which can be advantageous in reducing strong interactions with silica gel compared to non-fluorinated analogs.
-
Potential for Unique Interactions: Fluorinated compounds can exhibit unique interactions, sometimes making separation from non-fluorinated impurities more straightforward.
II. Troubleshooting Guide: Flash Column Chromatography
Flash column chromatography is a cornerstone of purification for many organic compounds. However, success with this compound requires careful consideration of the following parameters.
Issue 1: Poor Separation or Co-elution of Impurities
Symptoms:
-
Overlapping spots on Thin Layer Chromatography (TLC).
-
Broad peaks or multiple components in collected fractions upon analysis (e.g., by HPLC or NMR).
Root Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inappropriate Solvent System | The polarity of the eluent is not optimized to differentiate between the desired product and impurities. | 1. Systematic TLC Analysis: Screen a range of solvent systems with varying polarities. A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). 2. Fine-tune Polarity: Once a promising solvent system is identified, fine-tune the ratio to achieve a retention factor (Rf) of 0.2-0.3 for the target compound on the TLC plate. This generally provides optimal separation on a column. 3. Consider Alternative Solvents: If separation is still poor, consider solvents with different selectivities. For example, replacing ethyl acetate with methyl tert-butyl ether (MTBE) or acetone can alter the interactions with the stationary phase. |
| Structurally Similar Impurities | Isomeric byproducts or unreacted starting materials with very similar polarities to the product. | 1. Gradient Elution: Employ a gradient elution where the polarity of the mobile phase is gradually increased during the chromatography run. This can help to resolve closely eluting compounds. 2. Alternative Stationary Phases: Consider using a different stationary phase. While silica gel is common, alumina (neutral or basic) may offer different selectivity. For highly non-polar impurities, reversed-phase (C18) chromatography could be an option. |
Issue 2: Product Streaking or Tailing on TLC and Column
Symptoms:
-
Elongated or "streaky" spots on the TLC plate.
-
Broad, tailing peaks during column chromatography, leading to poor resolution and mixed fractions.
Root Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Interaction with Acidic Silica Gel | The basic quinoline nitrogen interacts strongly with the acidic silanol groups on the surface of the silica gel, causing tailing. | 1. Addition of a Basic Modifier: Add a small amount (0.1-1%) of a basic modifier like triethylamine (Et3N) or pyridine to the eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.[1] 2. Use of Neutralized Silica: Some commercially available silica gels are end-capped or can be pre-treated with a basic solution to minimize acidic interactions. |
| Sample Overloading | Too much crude material is loaded onto the column, exceeding its separation capacity. | 1. Reduce Sample Load: Load a smaller amount of the crude product onto the column. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight. 2. Dry Loading: Adsorb the crude material onto a small amount of silica gel and load the resulting powder onto the column. This often leads to better band sharpness compared to liquid loading in a strong solvent. |
Experimental Workflow: Optimizing Column Chromatography
References
Technical Support Center: Overcoming Resistance with 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile Analogs
Welcome to the technical support center for researchers utilizing 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile and its analogs in drug discovery and development. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions (FAQs) to empower your research and help you navigate the complexities of overcoming drug resistance.
I. Foundational Knowledge: Understanding the Compound
Core Scaffold and Rationale for Use
The this compound scaffold represents a promising class of heterocyclic compounds in anticancer research. Quinoline derivatives are known to possess a wide range of biological activities, and the strategic placement of fluoro and trifluoromethyl groups can significantly enhance their pharmacological properties.[1] The trifluoromethyl (-CF3) group, in particular, is a key feature in modern medicinal chemistry, known to improve metabolic stability and cell membrane permeability due to its lipophilic nature.[1][2] This can lead to increased intracellular concentrations of the compound, potentially overcoming efflux pump-mediated resistance.
Postulated Mechanisms of Action
While the precise mechanism of this compound is a subject of ongoing research, based on the activities of structurally similar quinoline-2-carbonitrile analogs, several key anti-cancer mechanisms can be postulated:
-
Tubulin Polymerization Inhibition: Many quinoline derivatives exert their cytotoxic effects by interfering with microtubule dynamics, a critical process for cell division.[3][4][5] These compounds can bind to tubulin, preventing its polymerization into microtubules, leading to cell cycle arrest and apoptosis.
-
Kinase Inhibition: The quinoline scaffold is a common feature in many kinase inhibitors.[6] Analogs of this compound may target key signaling pathways involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF pathways.[7]
-
Histone Deacetylase (HDAC) Inhibition: Some quinoline-2-carbonitrile-based hydroxamic acids have been shown to be potent HDAC inhibitors.[8] HDACs play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes.
II. Frequently Asked Questions (FAQs)
This section addresses common questions that may arise during the experimental use of this compound analogs.
Q1: What is the recommended solvent for dissolving this compound and its analogs?
A1: Due to the presence of the lipophilic trifluoromethyl group, these compounds typically exhibit poor aqueous solubility.[1] The recommended solvent for preparing stock solutions is dimethyl sulfoxide (DMSO). It is crucial to prepare a high-concentration stock solution in DMSO (e.g., 10-20 mM) and then dilute it in cell culture medium to the desired final concentration. The final DMSO concentration in your assay should be kept below 0.5% to avoid solvent-induced cytotoxicity.[9]
Q2: I am observing precipitation of my compound after diluting the DMSO stock in my aqueous cell culture medium. What should I do?
A2: This is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions in your culture medium. This gradual change in solvent composition can help maintain solubility.
-
Pre-warming the Medium: Gently warming your cell culture medium to 37°C before adding the compound stock can sometimes improve solubility.
-
Vortexing: Ensure thorough mixing by vortexing immediately after dilution.
-
Solubilizing Excipients: For in vivo studies, formulation with solubilizing agents such as cyclodextrins or surfactants may be necessary.
Q3: My quinoline compound is showing high background fluorescence in my assay. How can I mitigate this?
A3: The quinoline ring system is known to possess intrinsic fluorescent properties, which can interfere with fluorescence-based assays.
-
Measure Compound Autofluorescence: First, confirm that the compound itself is fluorescent at the excitation and emission wavelengths of your assay. This can be done by measuring the fluorescence of the compound in your assay buffer without cells or other reagents.
-
Switch to a Red-Shifted Fluorophore: If your compound's autofluorescence is in the blue or green spectrum, consider using a red-shifted fluorescent probe for your assay.
-
Use a Luminescence or Colorimetric-Based Assay: If autofluorescence is a significant issue, switching to a non-fluorescent readout, such as a luminescence-based assay (e.g., CellTiter-Glo®) or a colorimetric assay (e.g., MTT or XTT), is a reliable solution.
Q4: What are the likely mechanisms of acquired resistance to this compound analogs?
A4: Based on known resistance mechanisms to quinoline-based and tubulin-targeting agents, resistance could develop through several pathways:
-
Alterations in the Drug Target: If the compound targets tubulin, mutations in the tubulin protein can prevent the drug from binding effectively.[10] Overexpression of specific β-tubulin isotypes, such as βIII-tubulin, has also been linked to resistance to microtubule-targeting agents.[11][12]
-
Increased Drug Efflux: Cancer cells can upregulate the expression of ATP-binding cassette (ABC) transporters, which act as efflux pumps to actively remove the drug from the cell, thereby reducing its intracellular concentration.
-
Changes in Drug Metabolism: Cells may develop mechanisms to metabolize and inactivate the drug more efficiently.
III. Troubleshooting Guides
This section provides detailed troubleshooting guides for common experimental challenges.
Unexpected Cell Viability Assay Results
Issue: You observe higher than expected cell viability in a cancer cell line that is anticipated to be sensitive to your this compound analog.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Compound Precipitation | 1. Visually inspect the wells for any precipitate after adding the compound. 2. Prepare fresh dilutions and ensure thorough mixing. 3. Perform serial dilutions as described in the FAQs. | Poor solubility leads to a lower effective concentration of the compound in the assay, resulting in reduced cytotoxicity. |
| Compound Degradation | 1. Prepare fresh stock solutions from a new vial of the compound. 2. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. | The stability of the compound in solution can affect its activity. Repeated freeze-thaw cycles can lead to degradation. |
| Cell Line Resistance | 1. Confirm the identity and characteristics of your cell line (e.g., through STR profiling). 2. Test the compound on a known sensitive cell line as a positive control. 3. If acquired resistance is suspected, perform western blotting for resistance markers (see Protocol 5.2). | Cell lines can acquire resistance over time in culture. Intrinsic resistance may also be present. |
| Assay Interference | 1. If using a fluorescence-based assay, check for compound autofluorescence (see FAQs). 2. If using a metabolic assay (e.g., MTT), consider that some compounds can interfere with cellular metabolism without causing cell death. | Autofluorescence can lead to artificially high signals, while metabolic interference can give a false impression of cell viability. |
Difficulty in Establishing a Resistant Cell Line
Issue: You are attempting to generate a drug-resistant cell line by continuous exposure to your quinoline analog, but are not observing a significant increase in the IC50 value.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Sub-optimal Dosing Strategy | 1. Start with a concentration around the IC20-IC30 of the parental cell line. 2. Gradually increase the concentration in small increments as the cells adapt. 3. Maintain the cells in the drug-containing medium for an extended period (weeks to months). | A gradual increase in drug concentration allows for the selection and expansion of resistant clones without causing widespread cell death. |
| Low Mutational Frequency | 1. Increase the number of cells being treated to increase the probability of selecting for a pre-existing resistant subpopulation. 2. Consider a pulse-treatment with a higher concentration of the drug to select for more robustly resistant cells. | The development of resistance is often a result of rare genetic or epigenetic events. A larger cell population increases the chances of capturing these events. |
| Instability of Resistance | 1. Once a resistant population is established, maintain a low concentration of the drug in the culture medium to prevent the loss of the resistant phenotype. 2. Periodically re-evaluate the IC50 to confirm the stability of the resistance. | In the absence of selective pressure, resistant cells may be outcompeted by their sensitive counterparts. |
IV. Experimental Protocols
Protocol: Cell Viability (MTT) Assay
This protocol outlines the steps for assessing the cytotoxicity of this compound analogs using the MTT assay.
Materials:
-
Cancer cell line of interest
-
96-well clear flat-bottom plates
-
Complete cell culture medium
-
This compound analog stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of your quinoline analog in complete culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known anticancer drug).[9]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[9]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, or until a purple precipitate is visible.[2]
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[14]
Protocol: Western Blotting for βIII-Tubulin Expression
This protocol describes the detection of βIII-tubulin, a potential marker of resistance to tubulin-targeting agents, by western blotting.
Materials:
-
Parental and resistant cancer cell lines
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against βIII-tubulin
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the parental and resistant cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against βIII-tubulin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the ECL substrate. Visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against a loading control to ensure equal protein loading.
V. Visualizations
Postulated Signaling Pathways Targeted by Quinoline-2-Carbonitrile Analogs
Caption: Postulated mechanisms of action for this compound analogs.
Experimental Workflow for Investigating Drug Resistance
Caption: Workflow for generating and characterizing a drug-resistant cell line.
VI. References
-
Synthesis and studies of novel 2-(4-cyano-3-trifluoromethylphenyl amino)-4-(quinoline-4-yloxy)-6-(piperazinyl/piperidinyl)-s-triazines as potential antimicrobial, antimycobacterial and anticancer agents. Eur J Med Chem. 2011 Sep;46(9):4354-65. URL: --INVALID-LINK--
-
The Role of Fluorine in Quinoline Derivatives: Enhancing Chemical Properties. NINGBO INNO PHARMCHEM CO.,LTD. 2026-01-03. URL: --INVALID-LINK--
-
Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis. Benchchem. URL: --INVALID-LINK--
-
Proteomics of cancer cell lines resistant to microtubule stabilizing agents. PMC. 2013-11-19. URL: --INVALID-LINK--
-
Mechanism of Action of the Novel Anticancer Agent 6-Fluoro-2-(2 - SciSpace. URL: --INVALID-LINK--
-
Mechanism of Action of the Novel Anticancer Agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarbo Xylic Acid Sodium Salt (NSC 368390): Inhibition of De Novo Pyrimidine Nucleotide Biosynthesis. PubMed. URL: --INVALID-LINK--
-
MTT Assay Protocol for Cell Viability and Proliferation. URL: --INVALID-LINK--
-
Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. Benchchem. URL: --INVALID-LINK--
-
Technical Support Center: Overcoming Solubility Challenges with 5-Fluoro-2-methyl-8-nitroquinoline in Assays. Benchchem. URL: --INVALID-LINK--
-
Predictive markers of tubulin-targeting agents in breast cancer. PubMed. URL: --INVALID-LINK--
-
Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. URL: --INVALID-LINK--
-
Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. PubMed. URL: --INVALID-LINK--
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. 2025-07-18. URL: --INVALID-LINK--
-
A Researcher's Guide to In Vitro Assay Validation for Novel Fluorinated Compounds. Benchchem. URL: --INVALID-LINK--
-
Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. TÜBİTAK Academic Journals. 2025-10-20. URL: --INVALID-LINK--
-
Solubility of 3-{3,5-Bis(trifluoromethyl)phenyl}quinoline Using Micellar Solutions of Surfactants. OUCI. URL: --INVALID-LINK--
-
βIII-Tubulin: Biomarker of taxane resistance or drug target? Request PDF. 2025-08-06. URL: --INVALID-LINK--
-
A Comparative Guide to 2-(4-fluorophenyl)quinolin-7-amine and Other Quinoline Derivatives in Anticancer Research. Benchchem. URL: --INVALID-LINK--
-
Application Notes and Protocols for 2-Cyanoadenosine in Cell Culture Experiments. Benchchem. URL: --INVALID-LINK--
-
Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. URL: --INVALID-LINK--
-
How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. 2017-05-23. URL: --INVALID-LINK--
-
Recent Development of Quinoline Derivatives as Anticancer Agents: 2015–2022. Request PDF. URL: --INVALID-LINK--
-
Comprehensive review on current developments of quinoline-based anticancer agents. URL: --INVALID-LINK--
-
Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. MDPI. URL: --INVALID-LINK--
-
Insights into Quinoline Schiff Bases as Anticancer Agents. ijrpr. URL: --INVALID-LINK--
-
Improving the Targeting of Tubulin-Binding Agents: Lessons from Drug Resistance Studies. URL: --INVALID-LINK--
-
Microtubule Markers. Antibodies.com. URL: --INVALID-LINK--
-
Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells. 2025-08-07. URL: --INVALID-LINK--
-
Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. PMC. URL: --INVALID-LINK--
-
Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. PMC. URL: --INVALID-LINK--
-
IC50 values expressed in (µg/ml) of... ResearchGate. URL: --INVALID-LINK--
-
The IC50 values of compounds 3b and 3d determined in K562 cells at... ResearchGate. URL: --INVALID-LINK--
-
(PDF) Discovery of 2-(4-cyano-3-trifluoromethylphenyl amino)-4-(4-quinazolinyloxy)-6-piperazinyl(piperidinyl)-s-triazines as potential antibacterial agents. ResearchGate. 2025-08-05. URL: --INVALID-LINK--
-
Half‐maximal inhibitory concentration (IC50) values of quinoline... ResearchGate. URL: --INVALID-LINK--
-
Exploring 6-(Trifluoromethoxy)quinolin-4-amine as a Potential Anti-Cancer Agent: Application Notes and Protocols. Benchchem. URL: --INVALID-LINK--
-
Quinoline Derivatives: A Comprehensive Technical Guide to Therapeutic Applications. Benchchem. URL: --INVALID-LINK--
-
The Diverse Biological Landscape of Quinoline Derivatives: A Technical Guide for Drug Discovery. Benchchem. URL: --INVALID-LINK--
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. URL: --INVALID-LINK--
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. 2025-08-27. URL: --INVALID-LINK--
-
Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. NIH. 2024-01-19. URL: --INVALID-LINK--
-
Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? Brieflands. URL: --INVALID-LINK--
-
Solubility of compounds slightly soluble or insoluble in DMSO? ResearchGate. 2016-02-15. URL: --INVALID-LINK--
-
Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Semantic Scholar. 2022-10-25. URL: --INVALID-LINK--
-
Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) Laboratory Procedure Manual. CDC. URL: --INVALID-LINK--
-
Flow Cytometry Troubleshooting Guide. Cell Signaling Technology. URL: --INVALID-LINK--
-
Flow Cytometry Troubleshooting Guide. Sigma-Aldrich. URL: --INVALID-LINK--
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. ijrpr.com [ijrpr.com]
- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benthamscience.com [benthamscience.com]
- 11. Predictive markers of tubulin-targeting agents in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Reduce the Cytotoxicity of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile
Document ID: TSC-2026-QN-001
Last Updated: January 4, 2026
Introduction
Welcome to the technical support guide for managing the cytotoxicity associated with 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile. This compound is a member of the quinoline class, a "privileged structure" in medicinal chemistry known for a wide range of biological activities, including potent anticancer properties.[1] Many quinoline derivatives exert their effects by inducing apoptosis, arresting the cell cycle, or inhibiting key signaling pathways like protein kinases.[1][2][3] However, this potent activity is often accompanied by significant cytotoxicity, which can be a major hurdle in therapeutic development.
This guide is designed for researchers, scientists, and drug development professionals. It provides a structured approach to understanding, troubleshooting, and mitigating the cytotoxic effects of this compound to enhance its therapeutic index.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when encountering cytotoxicity with quinoline-based compounds.
Q1: What are the likely mechanisms driving the cytotoxicity of this compound?
While specific data on this compound is limited, the cytotoxicity of related quinoline derivatives is often linked to several mechanisms:
-
Induction of Apoptosis: Many quinoline compounds trigger programmed cell death. This can be caspase-dependent and is often associated with mitochondrial dysfunction, such as the dissipation of the mitochondrial membrane potential.[4]
-
Generation of Reactive Oxygen Species (ROS): An imbalance in cellular redox homeostasis, leading to oxidative stress, is a common mechanism of quinoline-induced toxicity.[4] Excessive ROS can damage DNA, proteins, and lipids, ultimately leading to cell death.[5][6]
-
DNA Intercalation: Some trifluoromethylquinoline derivatives have been shown to bind and intercalate with DNA, which can inhibit cell growth and induce apoptosis.[7]
-
Enzyme Inhibition: Quinolines are known to inhibit a variety of enzymes, including protein kinases and dihydroorotate dehydrogenase, which are critical for cell proliferation and survival.[1][8]
Q2: I'm observing high levels of cell death even at low concentrations. What are the first troubleshooting steps?
High cytotoxicity can stem from experimental artifacts or the compound's intrinsic properties. It's crucial to rule out technical issues first.
-
Verify Compound Solubility: Ensure the compound is fully dissolved in your culture medium. Precipitates can cause inconsistent results and physical stress on cells.
-
Check Solvent Concentration: If using a solvent like DMSO, keep the final concentration low (typically <0.5%) to avoid solvent-induced toxicity.[9]
-
Assess Cell Health: Use cells that are in the logarithmic growth phase and have a low passage number. Over-confluent or unhealthy cells are more susceptible to stress and can lead to high background death.[9][10]
-
Rule Out Contamination: Microbial contamination, especially mycoplasma, can cause cell death and confound results.[11]
Q3: How can I differentiate between apoptosis and necrosis to understand the cell death pathway?
Distinguishing between these two forms of cell death is critical for mechanistic understanding.[12]
-
Apoptosis (Programmed Cell Death): Characterized by cell shrinkage, membrane blebbing, chromatin condensation, and DNA fragmentation.[13] It's a controlled process.
-
Necrosis (Uncontrolled Cell Death): Typically results from acute injury and is characterized by cell swelling and rupture of the plasma membrane, releasing cellular contents.[13]
The recommended method is dual staining with Annexin V and Propidium Iodide (PI) followed by flow cytometry analysis.[12]
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Q4: Are there known structure-activity relationships (SAR) for quinoline toxicity that could guide modifications?
Yes, SAR studies on quinoline derivatives provide valuable insights. The toxicity and activity of quinolones are significantly altered by modifications at different positions.[14]
-
C2 and C4 Positions: These positions are often critical for activity. Bulky, hydrophobic substituents at C2 and a carboxylic acid at C4 can be essential for certain enzyme inhibitory activities.[8]
-
Fluorine Substitution: The presence and position of fluorine atoms can dramatically impact a compound's properties. For instance, a 6-fluoro group is common in many bioactive quinolones.
-
Trifluoromethyl (CF3) Group: The CF3 group is a strong electron-withdrawing group that can enhance membrane permeability and metabolic stability, but may also contribute to toxicity.
-
General Trend: Studies on haloquinolines have shown that the position and type of halogen substituent significantly influence toxicity.[15]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed workflows to systematically investigate and address the cytotoxicity of this compound.
Guide 1: Initial Assessment and Troubleshooting of Cytotoxicity Data
Unexpected or highly variable cytotoxicity results often point to issues in the experimental setup. This guide helps you validate your initial findings.
Troubleshooting Flowchart: Inconsistent Cytotoxicity Results
The following diagram outlines a logical workflow for troubleshooting common issues in cell-based cytotoxicity assays.
Caption: Troubleshooting workflow for inconsistent cytotoxicity assay results.
Protocol 1: Standard MTT Cell Viability Assay
This protocol is a common starting point for assessing cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium and add the compound-containing medium to the wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control.
Troubleshooting Table for MTT Assay
| Issue | Potential Cause | Recommended Solution |
| High Background in Control Wells | Phenol red in medium interference. | Use phenol red-free medium during the MTT incubation step.[9] |
| Microbial contamination. | Test for and eliminate contamination; start with fresh cell stocks.[11] | |
| Low Signal in All Wells | Insufficient cell number or incubation time. | Optimize cell seeding density and perform a time-course experiment.[9] |
| False Positive (Apparent Toxicity) | Compound reduces MTT directly. | Run a cell-free control with compound and MTT reagent. If absorbance increases, switch to a different assay (e.g., LDH or ATP-based). |
Guide 2: Elucidating the Mechanism of Cell Death
Once cytotoxicity is confirmed, the next step is to understand how the compound is killing the cells.
Protocol 2: Differentiating Apoptosis and Necrosis via Annexin V/PI Staining
This flow cytometry-based protocol is the gold standard for quantifying different modes of cell death.[12]
-
Cell Preparation: Treat cells with the compound for the desired time. Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[12]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V.
-
Gently mix and incubate for 15 minutes at room temperature in the dark.[12]
-
Add 5 µL of Propidium Iodide (PI) solution.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Analysis: Analyze immediately on a flow cytometer. Use unstained, Annexin V-only, and PI-only controls to set up proper compensation and gates.[12]
Protocol 3: Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol uses a cell-permeable dye like DCFH-DA to measure global ROS levels.[5][16]
-
Cell Seeding: Plate cells in a 96-well black, clear-bottom plate and allow to adhere.
-
Compound Treatment: Treat cells with this compound for a time period determined by a preliminary time-course experiment (e.g., 1-6 hours). Include a positive control (e.g., H2O2 or Rosup) and an untreated control.[6]
-
Probe Loading: Remove the treatment medium and wash cells gently with PBS. Add 100 µL of 10 µM DCFH-DA working solution (diluted in serum-free medium) to each well.[6]
-
Incubation: Incubate at 37°C for 30 minutes in the dark.[5][6]
-
Readout: Remove the DCFH-DA solution, wash with PBS, and add 100 µL of PBS. Measure fluorescence using a plate reader with excitation at ~485 nm and emission at ~535 nm.[5]
Diagram: Postulated Cytotoxic Mechanism
This diagram illustrates a potential pathway where the quinoline compound induces ROS, leading to mitochondrial dysfunction and apoptosis.
Caption: Potential mechanism of quinoline-induced apoptosis via ROS.
Part 3: Strategies for Cytotoxicity Reduction
If the compound's intrinsic cytotoxicity is too high for therapeutic use, several strategies can be employed to mitigate it.
Strategy A: Formulation-Based Approaches
Encapsulating the compound in a delivery vehicle can alter its pharmacokinetics and reduce systemic toxicity.[17] Liposomal encapsulation is a well-established method to improve the therapeutic index of cytotoxic drugs.[18][19][20]
Workflow: Liposomal Formulation Development
Caption: Workflow for developing and testing a liposomal formulation.
Expected Outcome: Data Presentation
The goal is to demonstrate a rightward shift in the dose-response curve, indicating a higher IC50 value (lower potency) for the liposomal formulation in vitro, which often translates to a better toxicity profile in vivo.
| Compound Formulation | IC50 on Cancer Cell Line (µM) | IC50 on Normal Cell Line (µM) | Therapeutic Index (Normal/Cancer) |
| Free Compound | 5 | 15 | 3 |
| Liposomal Compound | 15 | 90 | 6 |
This table illustrates how liposomal encapsulation can decrease cytotoxicity against normal cells more than cancer cells, thereby improving the therapeutic index.[21]
Strategy B: Co-administration with Cytoprotective Agents
If a specific off-target effect is identified (e.g., excessive ROS production), a co-therapy approach may be viable. This involves administering the cytotoxic agent along with a cytoprotective agent that mitigates a specific toxicity pathway.[22][23]
-
For ROS-mediated toxicity: Co-administration with an antioxidant like N-acetylcysteine (NAC) could be explored.
-
General Cytoprotection: Agents like amifostine have been used to selectively protect normal tissues from the toxicity of chemotherapy and radiation.[22]
Strategy C: Structural Modification (Medicinal Chemistry)
This is a long-term strategy involving the synthesis of new analogs to improve the toxicity profile. Based on SAR principles, a medicinal chemist might propose modifications to:
-
Reduce Off-Target Activity: Alter substituents that are known to interact with toxicity-related targets.
-
Modulate Physicochemical Properties: Adjust lipophilicity or electronic properties to change drug distribution and metabolism. For example, replacing the trifluoromethyl group with a less lipophilic electron-withdrawing group could be explored.
-
Introduce Shielding Groups: Add moieties that sterically hinder interactions with off-target proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. antbioinc.com [antbioinc.com]
- 7. Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. Discriminating Between Apoptosis, Necrosis, Necroptosis, and Ferroptosis by Microscopy and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Dose-effect and structure-activity relationships of haloquinoline toxicity towards <i>Vibrio fischeri</i> - ProQuest [proquest.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Immunological and Toxicological Considerations for the Design of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Liposomal encapsulation of cholecalciferol mitigates in vivo toxicity and delays tumor growth [frontiersin.org]
- 19. liposomes.ca [liposomes.ca]
- 20. youtube.com [youtube.com]
- 21. Liposome co-encapsulation of anti-cancer agents for pharmacological optimization of nanomedicine-based combination chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Reducing the toxicity of anticancer therapy: new strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
"troubleshooting assay interference with 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile"
This technical support guide is designed for researchers, scientists, and drug development professionals encountering potential assay artifacts when working with 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile. This document provides a structured troubleshooting framework, detailed experimental protocols, and evidence-based mitigation strategies to ensure the integrity of your experimental data.
Section 1: Understanding the Challenge - Why Suspect Interference?
The structure of this compound contains two key moieties that warrant careful scrutiny in any bioassay: the quinoline core and the trifluoromethyl group.
-
Quinoline Scaffold: The quinoline ring system is a well-documented structural class frequently identified as Pan-Assay Interference Compounds (PAINS).[1] These compounds can appear as active hits in a multitude of assays through non-specific mechanisms rather than direct, selective interaction with a biological target.[1][2][3] The extended aromatic system of quinoline derivatives also makes them prone to intrinsic fluorescence, a major source of interference in optical assays.[4][5][6]
-
Trifluoromethyl (-CF3) Group: The inclusion of a -CF3 group significantly increases the lipophilicity and electron-withdrawing nature of the molecule.[7] While often used in medicinal chemistry to improve metabolic stability and binding affinity, these properties can also enhance non-specific hydrophobic interactions with proteins, leading to promiscuous activity.[7][8]
Given these structural alerts, a proactive approach to identifying and mitigating potential assay interference is critical for validating any observed biological activity.
Section 2: Frequently Asked Questions (FAQs) - Initial Diagnosis
This section addresses the initial questions researchers face when encountering unexpected results.
Q1: My assay shows a strong hit with this compound, but the dose-response curve is unusual. What should I check first?
An unusual dose-response curve (e.g., a steep drop-off, a non-sigmoidal shape, or poor saturation) is a classic hallmark of assay interference. Before investing resources in follow-up studies, it is imperative to rule out common artifacts. The first step is to perform a series of simple control experiments to determine if your compound is interacting with the assay format itself.
The flowchart below provides a high-level overview of the recommended troubleshooting workflow.
Caption: High-level workflow for troubleshooting assay interference.
Q2: What are the most probable interference mechanisms for this specific compound in a fluorescence-based assay?
For this compound, the primary interference mechanisms in fluorescence assays are autofluorescence and fluorescence quenching, often due to an inner filter effect.[9][10][11]
-
Autofluorescence: The compound itself is fluorescent, emitting light at the same wavelength as your assay's reporter fluorophore. This adds to the total signal, leading to a false positive (apparent activation) or masking a true negative (apparent inhibition).[9][10] Quinoline autofluorescence is typically strongest in the blue-green spectral region.[1]
-
Quenching/Inner Filter Effect (IFE): The compound absorbs the excitation light intended for your fluorophore or the emission light from it.[9][11] This leads to a decrease in the measured signal, potentially causing a false positive in an inhibition assay or a false negative in an activation assay. This is common with colored or UV-absorbent compounds.[10]
The diagram below illustrates these two competing processes.
Caption: Conceptual diagram of autofluorescence vs. quenching.
Q3: My assay is not fluorescence-based. Could this compound still be an interferent?
Yes. Even in non-fluorescence assays (e.g., absorbance, luminescence, or radioisotope-based), interference is possible through other mechanisms:
-
Colloidal Aggregation: At certain concentrations, some small molecules form aggregates that can sequester and non-specifically inhibit enzymes, leading to false-positive results.[10][12] This behavior is often sensitive to the presence of non-ionic detergents.
-
Chemical Reactivity: The compound may react directly with assay components.[13] For example, electrophilic compounds can covalently modify reactive cysteine residues on enzymes, leading to irreversible inhibition that is not specific to the intended binding pocket.[14]
-
Light Scattering (Absorbance Assays): If the compound is poorly soluble or forms a precipitate at the tested concentration, it can scatter light in an absorbance-based assay, leading to artificially high optical density readings.
Section 3: Experimental Protocols for Interference Diagnosis
Here are detailed, step-by-step protocols to systematically identify the nature of the assay interference.
Protocol 1: Assessing Compound Autofluorescence
Objective: To determine if this compound emits a fluorescent signal under the same conditions as your primary assay.
Materials:
-
Test compound: this compound
-
Assay buffer (identical to the primary assay)
-
Microplate (use the same type, e.g., black, clear-bottom, as the primary assay)
-
Fluorescence microplate reader
Procedure:
-
Prepare Compound Dilutions: Create a serial dilution of your test compound in assay buffer. The concentration range should match or exceed the range used in your primary assay.
-
Plate Layout:
-
Test Wells: Add the compound dilutions to wells.
-
Blank Wells: Add assay buffer only.
-
-
Measurement: Place the plate in the microplate reader. Set the excitation and emission wavelengths and filter sets to be identical to those used in your main experiment.[9]
-
Data Analysis:
-
Subtract the average fluorescence signal of the Blank Wells from the signal of the Test Wells.
-
Interpretation: If you observe a concentration-dependent increase in fluorescence, your compound is autofluorescent under these assay conditions.[1] This signal must be accounted for or the interference mitigated.
-
Protocol 2: Checking for Fluorescence Quenching & Inner Filter Effect (IFE)
Objective: To determine if the test compound absorbs excitation/emission light and reduces the signal from the assay's fluorophore.
Materials:
-
All materials from Protocol 1
-
Your specific assay fluorophore (e.g., fluorescent substrate, antibody, or probe) at its final assay concentration.
Procedure:
-
Plate Layout: Prepare three sets of wells.
-
Set A (Fluorophore Only): Assay buffer + fluorescent probe.
-
Set B (Fluorophore + Compound): Assay buffer + fluorescent probe + serial dilutions of the test compound.
-
Set C (Blank): Assay buffer only.
-
-
Measurement: Read the fluorescence of all wells using the primary assay's instrument settings.
-
Data Analysis:
Protocol 3: Detecting Compound Aggregation
Objective: To determine if the observed activity is due to the formation of compound aggregates. This is often characterized by a reversal of inhibition in the presence of a non-ionic detergent.
Materials:
-
Complete primary assay system (enzyme, substrate, etc.)
-
Test compound
-
Non-ionic detergent (e.g., Triton X-100 or Tween-20)
Procedure:
-
Run Primary Assay: Perform your standard inhibition assay with a dose-response of the test compound to generate a reference IC50 curve.
-
Run Detergent Assay: Repeat the exact same assay, but this time, add 0.01% - 0.1% (w/v) Triton X-100 to the assay buffer before adding any other components.
-
Data Analysis:
-
Compare the IC50 values from both experiments.
-
Interpretation: If the compound's apparent potency is significantly reduced (e.g., a >10-fold shift in IC50) in the presence of the detergent, it is highly likely that the compound is acting as a non-specific colloidal aggregator.
-
Protocol 4: Orthogonal Assay Confirmation
Objective: To confirm a biological hit using a different assay technology, thereby ruling out artifacts specific to the primary assay format. An orthogonal assay should measure the same biological endpoint but with a different detection method.[10]
Example:
-
Primary Assay: A fluorescence polarization (FP) assay to measure protein-ligand binding.
-
Orthogonal Assay: A Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) assay, which are label-free biophysical methods.
Procedure:
-
Select and validate an orthogonal assay for your target.
-
Test this compound in the orthogonal assay at concentrations where activity was observed in the primary screen.
-
Data Analysis:
-
Interpretation: If the compound shows comparable activity in the orthogonal assay, the hit is likely genuine. If the activity disappears, the original result was likely an artifact of the primary assay's technology.
-
Section 4: Mitigation Strategies & Data Interpretation
If interference is confirmed, you have several options depending on the mechanism.
| Interference Type | Mitigation Strategy | Rationale & Comments |
| Autofluorescence | 1. Background Subtraction: Subtract the signal from compound-only wells (Protocol 1) from your experimental wells.[1] | Simple but may increase data variability. Only effective if the signal is not saturating the detector. |
| 2. Switch to Red-Shifted Dyes: Move to a fluorophore that excites and emits at longer wavelengths (>650 nm).[10] | Highly effective, as autofluorescence from organic small molecules is typically strongest in the blue-green spectrum (350-550 nm).[10] | |
| Quenching / IFE | 1. Reduce Compound Concentration: If possible, test at lower concentrations. | May not be feasible if the compound's activity is in the same range as the interference. |
| 2. Use a Different Fluorophore: A different dye may have a spectral profile that does not overlap with the compound's absorbance spectrum. | Requires re-optimization of the assay. | |
| 3. Use a Microplate Reader with Top and Bottom Reading: For adherent cells, reading from the bottom can sometimes reduce this effect.[10] | Instrument-dependent solution. | |
| Aggregation | 1. Deprioritize Compound: Aggregators are generally poor starting points for drug discovery. | This is the most common and recommended action. |
| 2. Add Detergent: Include 0.01% Triton X-100 in the buffer. | This is a diagnostic tool, not a solution. It confirms aggregation but does not make the compound a valid hit. | |
| Chemical Reactivity | 1. Run a Counter-Screen: Test the compound against a different target that also has reactive cysteines to check for promiscuity. | Helps identify non-specific reactive compounds. |
| 2. Deprioritize Compound: Irreversible, non-specific inhibitors are generally undesirable. | Focus on compounds with a clear, reversible mechanism of action. |
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fused Tetrahydroquinolines Are Interfering with Your Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence in complexes based on quinolines-derivatives: a search for better fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 13. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Topic: A Researcher's Guide to Characterizing 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile Against Established Kinase Inhibitors
An In-Depth Comparative Guide for the Scientific Professional
This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive framework for evaluating the novel compound 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile by comparing it to well-characterized kinase inhibitors. Recognizing that this specific molecule is a novel chemical entity without extensive public data, this document focuses on the essential experimental methodologies and comparative logic required to establish its biological profile.
Part 1: The Rationale - Kinase Inhibition and the Quinoline Scaffold
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, particularly cancer. This has made them one of the most successful target classes for modern drug discovery[1]. The quinoline core is considered a "privileged scaffold" in medicinal chemistry, forming the basis of numerous approved drugs, including several kinase inhibitors like bosutinib and lenvatinib[2][3]. Its rigid, planar structure and amenability to chemical modification allow for the fine-tuning of interactions within the ATP-binding pocket of kinases[4][5].
The compound this compound incorporates several key features: a quinoline core, electron-withdrawing fluorine and trifluoromethyl groups that can enhance metabolic stability and binding affinity, and a carbonitrile group which is a known pharmacophore in various anticancer agents[2][6][7]. While its specific targets are yet to be defined, its structure warrants a thorough investigation into its potential as a kinase inhibitor.
Part 2: The Benchmark - Profiling Against Established Kinase Inhibitors
To understand the potential of a new compound, it must be benchmarked against existing, well-understood inhibitors. The following table summarizes the profiles of several FDA-approved kinase inhibitors, providing a reference point for potency and selectivity.
| Compound | Primary Target(s) | Key Indications | Selectivity Profile | Reference(s) |
| Gefitinib | EGFR | Non-Small Cell Lung Cancer (NSCLC) | Highly selective for EGFR[8][9][10][11]. | [8][9][10][11] |
| Erlotinib | EGFR, HER2 | NSCLC, Pancreatic Cancer | Primarily targets EGFR; also shows activity against other HER family members[12][13][14][15][16]. | [12][13][14][15][16] |
| Sorafenib | VEGFR, PDGFR, RAF, c-Kit | Renal Cell Carcinoma (RCC), Hepatocellular Carcinoma (HCC) | Multi-kinase inhibitor with a broad spectrum of activity[17][18][19][20][21]. | [17][18][19][20][21] |
| Sunitinib | VEGFR, PDGFR, c-Kit, FLT3, RET | RCC, Gastrointestinal Stromal Tumor (GIST) | Multi-targeted inhibitor of receptor tyrosine kinases[22][23][24][25][26]. | [22][23][24][25][26] |
| This compound | To Be Determined | N/A | To Be Determined | N/A |
Part 3: The Methodology - Generating a Comparative Data Profile
The core of inhibitor characterization lies in robust, reproducible biochemical and cellular assays. The following protocols provide the necessary detail to generate high-quality, comparable data.
Protocol 1: In Vitro Kinase Inhibition Assay for IC50 Determination
The half-maximal inhibitory concentration (IC50) is the most common metric for inhibitor potency. This protocol describes a standard, luminescence-based assay.
Expertise & Experience (The "Why"): A luminescence-based assay (e.g., ADP-Glo™) is often preferred over traditional radiometric assays in high-throughput settings due to its safety, sensitivity, and simplicity[27]. It indirectly measures kinase activity by quantifying the amount of ADP produced, which directly correlates with substrate phosphorylation[27]. The radiometric method, while considered a gold standard for its direct measurement, involves handling radioactive isotopes, which requires specialized facilities and disposal procedures[28].
Trustworthiness (Self-Validating System): Each assay plate must include controls to be considered valid.
-
Negative Control (0% Inhibition): Kinase + Substrate + ATP + Vehicle (DMSO). This represents maximum enzyme activity.
-
Positive Control (100% Inhibition): Substrate + ATP + Vehicle (No Kinase). This establishes the background signal.
-
Reference Inhibitor Control: A known inhibitor for the target kinase is run in parallel to confirm the assay is performing as expected.
Step-by-Step Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in an appropriate buffer to create a 10-point concentration gradient (e.g., 100 µM to 1 nM).
-
-
Kinase Reaction Setup (384-well plate format):
-
To each well, add 5 µL of the diluted test compound.
-
Add 10 µL of a solution containing the target kinase and its specific peptide substrate in kinase reaction buffer.
-
Pre-incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate for 60 minutes at 30°C. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).
-
-
Signal Generation (Using a commercial kit like ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
Workflow for IC50 Determination```dot
Caption: The MAPK/ERK signaling cascade, a common target for kinase inhibitors.
Part 5: Conclusion and Next Steps
This guide establishes a robust framework for the initial characterization of this compound. By employing the detailed protocols and comparative logic outlined herein, a researcher can generate the foundational data necessary to understand its potency and potential targets.
The logical next steps after initial IC50 determination would include:
-
Kinome Screening: Profiling the compound against a broad panel of kinases (e.g., >400) to determine its selectivity.
-
Cellular Assays: Assessing the compound's ability to inhibit phosphorylation of the target kinase and downstream signaling proteins in relevant cancer cell lines.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.
By systematically comparing this novel quinoline derivative to established drugs like gefitinib and sorafenib, its unique therapeutic potential can be uncovered and rationally advanced in the drug discovery pipeline.
References
- 1. labiotech.eu [labiotech.eu]
- 2. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijmphs.com [ijmphs.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. 6-Fluoro-4-(trifluoromethyl)quinolin-2(1H)-one [myskinrecipes.com]
- 7. ossila.com [ossila.com]
- 8. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medschool.co [medschool.co]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 12. Erlotinib: small-molecule targeted therapy in the treatment of non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. Erlotinib: an EGF receptor tyrosine kinase inhibitor in non-small-cell lung cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 18. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Sunitinib - Wikipedia [en.wikipedia.org]
- 24. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 25. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. bmglabtech.com [bmglabtech.com]
- 28. bellbrooklabs.com [bellbrooklabs.com]
- 29. benchchem.com [benchchem.com]
- 30. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile Analogs
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2][3] These activities span from anticancer and antimalarial to antiviral and anti-inflammatory properties, making quinoline derivatives a fertile ground for drug discovery.[1][2][4][5] This guide focuses on a specific, highly functionalized scaffold: 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile . We will dissect its structure-activity relationship (SAR) by analyzing the distinct roles of its key substituents—the 2-carbonitrile, 4-trifluoromethyl, and 6-fluoro groups—and comparing the performance of its analogs with supporting experimental data from relevant studies.
The inclusion of fluorine-containing moieties, such as the fluoro and trifluoromethyl groups, is a well-established strategy in modern drug design to enhance metabolic stability, binding affinity, and lipophilicity.[6][7] The carbonitrile group at the C-2 position is also of significant interest, often acting as a key pharmacophore in enzyme inhibition.[8] By synthesizing insights from studies on related quinoline analogs, this guide aims to provide a rational framework for the design of novel and more potent therapeutic agents based on this promising core structure.
The Core Scaffold: Deconstructing the Key Moieties
The this compound scaffold presents several points for chemical modification to modulate biological activity. Understanding the contribution of each pre-existing group is fundamental to designing effective analogs.
-
Quinoline Core: A bicyclic aromatic heterocycle that serves as the fundamental framework, providing a rigid structure for the precise orientation of functional groups.[2]
-
C2-Carbonitrile (-CN): This group is a potent hydrogen bond acceptor and can participate in crucial interactions with biological targets. In related quinoline series, the C2-carbonitrile has been shown to be essential for potent biological activity.[8] Its replacement often leads to a significant loss of potency, suggesting it is a key binding element.[8]
-
C4-Trifluoromethyl (-CF₃): The -CF₃ group is a strong electron-withdrawing group that significantly impacts the electronic properties of the quinoline ring. It can enhance metabolic stability by blocking potential sites of oxidation and can improve binding affinity through favorable hydrophobic and electrostatic interactions.[6]
-
C6-Fluoro (-F): The fluorine atom at the C-6 position is another critical modification. Its high electronegativity can alter the pKa of the quinoline nitrogen and influence hydrogen bonding capabilities. It frequently enhances membrane permeability and metabolic stability, contributing to improved pharmacokinetic profiles.[9]
Caption: The this compound scaffold.
Synthetic Strategies for Analog Development
The synthesis of functionalized quinolines can be achieved through various established methodologies, such as the Friedländer, Gould-Jacobs, or Skraup syntheses.[3] For the target scaffold and its analogs, a common approach involves the cyclization of a suitably substituted aniline with a β-ketoester or a related 1,3-dicarbonyl compound. The precursor, 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline, serves as a versatile intermediate for further modifications.[10][11]
Caption: Generalized synthetic workflow for quinoline-2-carbonitrile analogs.
Structure-Activity Relationship (SAR) Analysis: A Comparative Perspective
While comprehensive SAR data for the exact this compound scaffold is emerging, we can derive powerful insights by comparing it with closely related quinoline series that have been extensively studied as anticancer agents, particularly as kinase inhibitors.
The Critical Role of the C2-Carbonitrile Group
In a series of quinoline-based hydroxamic acids designed as dual tubulin and histone deacetylase (HDAC) inhibitors, the C2-carbonitrile moiety was found to be indispensable for potent activity.[8]
-
Observation: Replacement of the C2-cyano group with a methyl group resulted in a near-complete loss of antiproliferative activity.[8]
-
Causality: This suggests the nitrile group is directly involved in a critical binding interaction with the target protein, likely acting as a hydrogen bond acceptor or participating in a key electrostatic interaction. Its linear geometry and electronic properties are crucial for fitting into the active site.
Modifications at the C4-Position: Anilino vs. Trifluoromethyl
Many potent quinoline-based kinase inhibitors, such as EGFR inhibitors, feature a substituted anilino (phenylamino) group at the C4-position instead of a trifluoromethyl group.[1][12] Analyzing these analogs provides a valuable comparison for understanding the role of the C4-substituent.
-
Steric Bulk: In a series of 7-fluoro-4-anilinoquinolines, introducing bulky alkyl groups (e.g., isopropyl, tert-butyl) at the meta-position of the aniline ring led to the most potent antiproliferative activity, often exceeding that of the positive control, Gefitinib.[12] This implies that the C4-position is adjacent to a hydrophobic pocket in the target's binding site that can accommodate bulky groups.
-
Electronic Effects: The presence of electron-withdrawing groups like halogens (Cl, Br) or an ethynyl group on the C4-anilino moiety also conferred significant cytotoxic activity.[12] Conversely, electron-donating groups like methyl or methoxy generally resulted in decreased potency.[12]
-
Comparison: The fixed -CF₃ group in our core scaffold is a strong electron-withdrawing group but lacks the extended structure of an anilino ring that can probe deeper pockets. This suggests that while the -CF₃ group provides a strong electronic influence and metabolic stability, analogs replacing it with carefully selected substituted anilino rings could achieve higher potency against certain targets like kinases.
Comparative Performance Data of Related Quinoline Analogs
The following table summarizes the antiproliferative activity of various C4-substituted quinoline analogs against human cancer cell lines, providing a benchmark for evaluating our core scaffold.
| Compound ID | Core Scaffold | C4-Substituent (R) | Target Cell Line | IC₅₀ (µM) | Reference |
| 1a | 7-Fluoro-4-anilinoquinoline | 3-Ethynyl | HeLa | 11.23 | [12] |
| 1b | 7-Fluoro-4-anilinoquinoline | 3-Chloro | HeLa | 12.87 | [12] |
| 1f | 7-Fluoro-4-anilinoquinoline | 3-Isopropyl | HeLa | 10.35 | [12] |
| 1g | 7-Fluoro-4-anilinoquinoline | 3-tert-Butyl | HeLa | 9.87 | [12] |
| Gefitinib | 4-Anilinoquinazoline | 3-Chloro-4-fluoro | HeLa | 17.12 | [12] |
| Comp. 12a | Quinoline-2-carbonitrile | (Hydroxamic acid-containing side chain) | HT29 | 0.0006 | [8][13] |
| Comp. 12d | Quinoline-2-carbonitrile | (Hydroxamic acid-containing side chain) | HT29 | 0.0007 | [8][13] |
Data synthesized from related but distinct quinoline series to provide a comparative landscape.
Experimental Protocols for Analog Evaluation
To ensure the trustworthiness and reproducibility of SAR studies, standardized and well-documented experimental protocols are essential.
Protocol 1: In Vitro Antiproliferative MTT Assay
This assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.
Objective: To determine the concentration of an analog that inhibits 50% of cell growth (IC₅₀).
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., A549, HeLa, HT29) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[14]
-
Compound Treatment: Prepare serial dilutions of the quinoline analogs in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for an additional 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The mitochondrial dehydrogenases of viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Caption: Experimental workflow for the MTT antiproliferative assay.
Conclusion and Future Directions
The structure-activity relationship for this compound analogs is a complex interplay of steric, electronic, and hydrophobic factors. This guide, by synthesizing data from related chemical series, establishes a foundational understanding for drug development professionals.
Key SAR Insights:
-
The C2-carbonitrile group is a critical pharmacophore, likely essential for target binding, and its removal is detrimental to activity.[8]
-
The C6-fluoro and C4-trifluoromethyl groups are expected to confer favorable pharmacokinetic properties, including enhanced metabolic stability and cell permeability.[9][10]
-
While the C4-trifluoromethyl group is a potent electronic modulator, comparative analysis suggests that replacing it with specifically substituted 4-anilino moieties could unlock higher potency against certain targets, particularly kinases, by enabling interactions with deeper hydrophobic pockets.[12]
Future research should focus on the synthesis and evaluation of a focused library of analogs to confirm these extrapolated SAR trends. Key directions include synthesizing analogs with C4-anilino groups bearing bulky hydrophobic substituents and evaluating their performance in both enzymatic and cell-based assays. Subsequent in vivo testing in relevant animal models will be crucial to validate the therapeutic potential of the most promising compounds.[9]
References
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ossila.com [ossila.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. Design, synthesis and biological evaluation of quinoline-2-carbonitrile-based hydroxamic acids as dual tubulin polymerization and histone deacetylases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis: 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile in the Landscape of Modern Cancer Therapeutics
This guide provides a comprehensive comparative analysis of the hypothesized biological efficacy of the novel compound 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile against established therapeutic agents. In the absence of direct experimental data for this specific molecule, this document leverages structure-activity relationships and efficacy data from closely related quinoline-based compounds to project its potential therapeutic profile. The focus of this comparison will be within the domain of oncology, where quinoline derivatives have shown significant promise.
The core hypothesis of this guide is that this compound possesses potent anticancer activity, potentially acting as an inhibitor of key oncogenic signaling pathways. This is based on extensive research into quinoline derivatives which have demonstrated inhibition of critical cancer-related targets such as the Epidermal Growth Factor Receptor (EGFR), BRAF kinase, and Human Epidermal Growth Factor Receptor 2 (HER2).
Introduction to the Quinoline Scaffold in Oncology
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its rigid, aromatic structure is amenable to functionalization, allowing for the fine-tuning of pharmacological properties. The introduction of fluorine and trifluoromethyl groups, as seen in this compound, is a well-established strategy to enhance metabolic stability, binding affinity, and overall potency of drug candidates.
Recent studies have highlighted the potential of quinoline-carbonitrile derivatives as potent inhibitors of several receptor tyrosine kinases that are pivotal in cancer progression. This positions our subject compound as a promising candidate for targeted cancer therapy.
Comparative Analysis of Biological Efficacy
For the purpose of this guide, the biological efficacy of a closely related series of pyrano[3,2-c]quinoline-3-carbonitrile derivatives will be used as a surrogate to compare with existing, FDA-approved cancer therapies. Specifically, we will evaluate its potential against inhibitors of EGFR, BRAF V600E, and HER2.
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a key driver in several cancers, most notably non-small cell lung cancer (NSCLC).[1][2][3] Overexpression or activating mutations of EGFR lead to uncontrolled cell proliferation and survival.[4][5]
Existing EGFR Inhibitors:
-
Erlotinib (Tarceva): A reversible tyrosine kinase inhibitor (TKI) used in the treatment of NSCLC with EGFR mutations.[1][6]
-
Gefitinib (Iressa): Another first-generation EGFR TKI for NSCLC.[1][6]
-
Sunvozertinib (Zegfrovy): A more recently approved inhibitor for NSCLC with specific EGFR exon 20 insertion mutations.[7]
Comparative Data:
| Compound/Drug | Target | IC50 (nM) | Cancer Cell Line(s) | Reference |
| Compound 5e (proxy) | EGFR | 71 | Not specified in abstract | [8][9] |
| Compound 5h (proxy) | EGFR | 75 | Not specified in abstract | [8][9] |
| Erlotinib | EGFR | 80 (as GI50) | Various | [8] |
| Gefitinib | EGFR | 2-37 | Various | [6] |
Note: IC50 is the half-maximal inhibitory concentration. GI50 is the concentration for 50% of maximal inhibition of cell proliferation.
The proxy quinoline-carbonitrile compounds demonstrate potent EGFR inhibition, with IC50 values in the nanomolar range, comparable to or exceeding that of established drugs like Erlotinib.[8][9]
BRAF V600E Inhibition
The BRAF V600E mutation is a common driver in melanoma, leading to constitutive activation of the MAPK signaling pathway.[10][11]
Existing BRAF V600E Inhibitors:
-
Vemurafenib (Zelboraf): One of the first approved BRAF inhibitors for metastatic melanoma.[12][13]
-
Dabrafenib (Tafinlar): A potent BRAF inhibitor often used in combination with a MEK inhibitor.[12][14][15]
-
Encorafenib (Braftovi): A BRAF inhibitor with a long dissociation half-life.[13][15][16]
Comparative Data:
| Compound/Drug | Target | IC50 (nM) | Cancer Cell Line(s) | Reference |
| Compound 5e (proxy) | BRAF V600E | 62 | Not specified in abstract | [8][9] |
| Compound 5h (proxy) | BRAF V600E | 67 | Not specified in abstract | [8][9] |
| Vemurafenib | BRAF V600E | 31 | A375 | [15] |
| Dabrafenib | BRAF V600E | 0.8 | A375 | [15] |
The proxy compounds show strong inhibitory activity against BRAF V600E, suggesting that this compound could be a valuable scaffold for developing new BRAF inhibitors.
HER2 Inhibition
Overexpression of HER2 is a hallmark of a particularly aggressive subtype of breast cancer.[17][18]
Existing HER2 Inhibitors:
-
Trastuzumab (Herceptin): A monoclonal antibody that targets the extracellular domain of HER2.[18][19][20][21]
-
Lapatinib (Tykerb): A dual tyrosine kinase inhibitor of both EGFR and HER2.[19][21]
-
Neratinib (Nerlynx): An irreversible pan-HER inhibitor.[18][19][20][21]
Comparative Data:
| Compound/Drug | Target | IC50 (nM) | Cancer Cell Line(s) | Reference |
| Compound 5e (proxy) | HER2 | 21 | Not specified in abstract | [8][9] |
| Compound 5h (proxy) | HER2 | 23 | Not specified in abstract | [8][9] |
| Lapatinib | HER2 | 10.8 | SK-BR-3 | [22] |
| Neratinib | HER2 | 59 | SK-BR-3 | [22] |
The exceptional potency of the proxy compounds against HER2, with IC50 values in the low nanomolar range, suggests a significant potential for this compound in the treatment of HER2-positive cancers.[8][9]
Mechanistic Insights and Signaling Pathways
The hypothesized mechanism of action for this compound is the inhibition of tyrosine kinase activity of receptors like EGFR, BRAF, and HER2. This disrupts downstream signaling cascades crucial for cancer cell proliferation and survival.
EGFR Signaling Pathway
Caption: EGFR signaling pathway and proposed inhibition.
BRAF/MEK/ERK (MAPK) Signaling Pathway
Caption: MAPK signaling pathway with BRAF mutation.
HER2 Signaling Pathway
Caption: HER2 signaling pathway promoting cell survival.
Experimental Protocols for Efficacy Evaluation
To empirically determine the biological efficacy of this compound, a series of standardized in vitro assays are recommended.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of viability.[23]
Protocol:
-
Cell Plating: Seed cancer cell lines (e.g., A549 for lung, A375 for melanoma, SK-BR-3 for breast) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of this compound and control drugs for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[24]
-
Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a detergent-based solution) to each well.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[25][26][27][28]
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24, 48, and 72 hours.
-
Cell Harvesting: Harvest cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Model the cell cycle distribution to quantify the percentage of cells in each phase.
Kinase Inhibition Assay
This biochemical assay directly measures the inhibitory effect of the compound on the target kinase.[29][30][31][32][33]
Protocol:
-
Reaction Setup: In a 96-well plate, combine the recombinant kinase (e.g., EGFR, BRAF V600E, or HER2), a specific substrate, and ATP.
-
Inhibitor Addition: Add varying concentrations of this compound or a control inhibitor.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Measure the kinase activity. This can be done through various methods, such as detecting the phosphorylated substrate using a specific antibody in an ELISA-based format or using a luminescence-based assay that measures ADP formation (e.g., ADP-Glo™).
-
Data Analysis: Calculate the IC50 value by plotting the percentage of kinase inhibition against the compound concentration.
Conclusion and Future Directions
While direct experimental data for this compound is not yet available, a comparative analysis based on structurally similar compounds strongly suggests its potential as a potent anticancer agent. The demonstrated efficacy of related quinoline-carbonitrile derivatives against EGFR, BRAF V600E, and HER2 positions this novel compound as a promising candidate for further investigation.
The next steps should involve the synthesis of this compound and its rigorous evaluation using the experimental protocols outlined in this guide. These studies will be crucial in validating its therapeutic potential and defining its specific mechanism of action, paving the way for its potential development as a next-generation targeted cancer therapy.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. frontiersin.org [frontiersin.org]
- 3. EGFR Inhibition in the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. aacr.org [aacr.org]
- 8. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What are BRAF inhibitors and how do they work? [synapse.patsnap.com]
- 11. pharmacylibrary.com [pharmacylibrary.com]
- 12. dermatologytimes.com [dermatologytimes.com]
- 13. aacr.org [aacr.org]
- 14. fda.gov [fda.gov]
- 15. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Management of V600E and V600K BRAF-Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. drugs.com [drugs.com]
- 18. breastcancer.org [breastcancer.org]
- 19. Anti-HER2 Drugs for the Treatment of Advanced HER2 Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Treatment Options for HER2-Positive Breast Cancer [webmd.com]
- 21. Treatment options for HER2-positive breast cancer [medicalnewstoday.com]
- 22. HER2-amplified breast cancer: mechanisms of trastuzumab resistance and novel targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. atcc.org [atcc.org]
- 25. bio-protocol.org [bio-protocol.org]
- 26. scribd.com [scribd.com]
- 27. wp.uthscsa.edu [wp.uthscsa.edu]
- 28. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 29. caymanchem.com [caymanchem.com]
- 30. reactionbiology.com [reactionbiology.com]
- 31. researchgate.net [researchgate.net]
- 32. promega.com [promega.com]
- 33. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
A Senior Application Scientist's Guide to the In Vivo Validation of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile
A Comparative Framework for Preclinical Efficacy Testing
This guide provides a comprehensive framework for the in vivo validation of the novel investigational compound, 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile, hereafter referred to as FQTC. As researchers and drug development professionals, our goal is to bridge the chasm between promising in vitro data and demonstrable in vivo efficacy. This document moves beyond a simple recitation of protocols; it delves into the scientific rationale behind experimental design, establishes a self-validating workflow, and objectively compares FQTC's potential profile against both a standard-of-care cytotoxic agent and a targeted pathway inhibitor.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics.[1][2][3] The specific substitutions on FQTC—a trifluoromethyl group known to enhance metabolic stability and receptor binding, and a 2-carbonitrile moiety common in kinase inhibitors—suggest a potent, targeted mechanism of action.[4] Based on these structural alerts and preliminary (hypothetical) screening data, we will proceed with the working hypothesis that FQTC is a dual-action agent, functioning as both a tubulin polymerization inhibitor and an inhibitor of the critical PI3K/mTOR cancer signaling pathway.
Mechanistic Hypothesis and In Vitro Foundation
The decision to commit to costly and ethically significant in vivo studies must be predicated on robust in vitro evidence. The dual-action hypothesis for FQTC posits that it can attack cancer cells on two fronts: disrupting the cytoskeleton to induce mitotic catastrophe and simultaneously blocking the pro-survival signals from the PI3K pathway. This combination has the potential for synergistic cytotoxicity and may overcome resistance mechanisms associated with single-agent therapies.
Caption: Hypothesized dual mechanism of FQTC, targeting both the PI3K/Akt/mTOR pathway and tubulin polymerization.
Before proceeding, the following in vitro benchmarks should be met.
Table 1: Hypothetical In Vitro Profile Justifying In Vivo Studies
| Assay Type | Cell Line / Target | FQTC (IC50) | Comparator 1: Paclitaxel (IC50) | Comparator 2: Dactolisib (IC50) | Rationale |
| Cell Viability | HCT-116 (Colon) | 15 nM | 5 nM | 50 nM | Potent cytotoxicity in a relevant cancer model. |
| Cell Viability | A549 (Lung) | 25 nM | 8 nM | 75 nM | Confirmation of activity across different lineages. |
| Cell Viability | P-gp+ Drug Resistant | 50 nM | >1 µM | 80 nM | Suggests FQTC may evade common resistance pumps. |
| Mechanism | Tubulin Polymerization | 40 nM | 20 nM | N/A | Confirms direct activity against the cytoskeleton. |
| Mechanism | PI3Kα Enzyme Assay | 30 nM | N/A | 10 nM | Confirms direct activity against the signaling target. |
The In Vivo Validation Blueprint: A Step-by-Step Protocol
Our in vivo strategy is designed as a phased, decision-driven process. It begins with establishing drug-like properties and culminates in a robust efficacy study with integrated pharmacodynamic readouts. This stepwise approach ensures that resources are used efficiently and that the resulting data is comprehensive and interpretable.[5]
Caption: A phased workflow for the in vivo validation of a novel anticancer agent.
Protocol 1: Formulation and Pharmacokinetic (PK) Profiling
Rationale: An effective drug must reach its target in the body at a sufficient concentration and for an adequate duration.[6] This study is a prerequisite for efficacy experiments to establish a rational dosing regimen.
Methodology:
-
Formulation: Develop a sterile, injectable formulation for FQTC. Common vehicles include saline, 5% dextrose, or a solution of DMSO/PEG300/Tween 80/Saline. Solubility and stability must be confirmed.
-
Animal Model: Use healthy, non-tumor-bearing male BALB/c mice (n=3 per group).
-
Administration:
-
Group 1: Administer FQTC at 2 mg/kg via intravenous (IV) bolus injection.
-
Group 2: Administer FQTC at 10 mg/kg via oral gavage (PO).
-
-
Sample Collection: Collect blood samples (approx. 20 µL) via tail vein or saphenous vein at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Analysis: Process blood to plasma and analyze FQTC concentrations using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.
-
Endpoint Calculation: Determine key PK parameters including maximum concentration (Cmax), half-life (T½), area under the curve (AUC), and oral bioavailability (%F).
Table 2: Target Pharmacokinetic Profiles for Comparative Analysis
| Parameter | Target for FQTC | Paclitaxel (Reference) | Dactolisib (Reference) |
| Route | PO or IV | IV | PO |
| T½ (hours) | > 4 hours | ~18-22 hours (human) | ~24-40 hours (human) |
| Oral Bioavailability | > 30% | < 1% | ~70% |
| Rationale | A longer half-life supports less frequent dosing. Good oral bioavailability is highly desirable for clinical translation. |
Protocol 2: Xenograft Model Efficacy Study
Rationale: The cornerstone of preclinical validation is determining if the compound can inhibit tumor growth in a living organism.[7] The human tumor xenograft model, while imperfect, is the industry standard for initial efficacy testing of anticancer agents.[8][9]
Methodology:
-
Animal Model: Use female athymic nude or NOD/SCID mice, which lack a functional immune system to prevent rejection of human tumor cells.[5][7]
-
Tumor Implantation: Subcutaneously implant 5 x 10⁶ HCT-116 human colorectal cancer cells (suspended in Matrigel) into the right flank of each mouse.
-
Tumor Growth & Randomization: Allow tumors to grow to an average volume of 100-150 mm³. Randomize mice into treatment groups (n=8-10 per group) ensuring equivalent mean tumor volumes across groups.
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., PO, daily)
-
Group 2: FQTC (e.g., 20 mg/kg, PO, daily)
-
Group 3: Paclitaxel (e.g., 10 mg/kg, IV, twice weekly)
-
Group 4: Dactolisib (e.g., 25 mg/kg, PO, daily)
-
-
Monitoring: Measure tumor volume with digital calipers 2-3 times per week. Record body weight at the same frequency as a primary indicator of toxicity.
-
Study Endpoints:
-
Primary: Tumor Growth Inhibition (TGI). The study is terminated when control tumors reach a predetermined size (e.g., 1500 mm³).
-
Secondary: Body weight change. A loss of >20% typically requires euthanasia.
-
Tertiary: Collection of terminal tumors for pharmacodynamic analysis.
-
Protocol 3: Pharmacodynamic (PD) and Target Engagement Analysis
Rationale: Efficacy data (tumor shrinkage) tells us what happened, but pharmacodynamic data tells us why. This step is critical for confirming that the drug is engaging its intended molecular targets in the tumor tissue at a therapeutic dose, validating the mechanism of action in vivo.
Methodology:
-
Sample Collection: At the end of the efficacy study (or from a satellite group of animals), collect tumors approximately 2-4 hours after the final dose.
-
Tissue Processing: Flash-freeze a portion of the tumor for Western blot analysis and fix the remaining portion in formalin for immunohistochemistry (IHC).
-
Western Blot Analysis: Prepare protein lysates from the frozen tumors. Probe for key biomarkers:
-
PI3K Pathway: Phospho-Akt (Ser473), Total Akt, Phospho-S6 Ribosomal Protein. A decrease in the phosphorylated forms indicates pathway inhibition.
-
Mitotic Arrest: Phospho-Histone H3 (Ser10). An increase indicates cells are arrested in mitosis due to microtubule disruption.
-
-
Immunohistochemistry (IHC): Stain tissue sections for markers of proliferation (Ki-67) and apoptosis (cleaved Caspase-3). A decrease in Ki-67 and an increase in cleaved Caspase-3 would indicate a positive therapeutic effect.
Comparative Analysis and Data Interpretation
The ultimate goal is to understand where FQTC fits in the therapeutic landscape. By comparing it to established drugs, we can identify its potential advantages, such as improved efficacy, a better safety profile, or a novel mechanism for overcoming resistance.
Table 3: Predicted Outcome and Comparative Analysis
| Parameter | FQTC (Predicted) | Paclitaxel (Standard of Care) | Dactolisib (Targeted Competitor) |
| Efficacy (TGI %) | >80%, potential for tumor regression | >90%, tumor regression | ~60%, primarily tumor stasis |
| Toxicity (% Weight Loss) | < 10% | 15-20% | < 5% |
| Therapeutic Window | Potentially wide | Narrow | Wide |
| p-Akt (Tumor) | Strong Decrease | No Change | Strong Decrease |
| p-Histone H3 (Tumor) | Strong Increase | Strong Increase | No Change |
| Interpretation | FQTC is predicted to combine the potent cytotoxicity of a tubulin inhibitor with the signaling blockade of a PI3K inhibitor, potentially achieving high efficacy with a superior safety profile compared to standard chemotherapy. |
Advanced Models and Future Directions
Initial validation in a subcutaneous xenograft model is a critical first step. Success in this model provides the scientific justification to advance to more complex and clinically relevant systems.[10]
Caption: Decision logic for advancing a candidate from initial validation to clinical development.
-
Orthotopic Models: Implanting tumor cells in the organ of origin (e.g., cecum for colon cancer) better recapitulates the tumor microenvironment and allows for the study of metastasis.[8][11]
-
Patient-Derived Xenograft (PDX) Models: These models involve implanting tumor fragments directly from a patient into an immunocompromised mouse.[10][12] They are known to better preserve the heterogeneity and genetic landscape of the original human cancer, offering superior predictive power for clinical outcomes.[8]
Successful validation across these advanced models, coupled with formal IND-enabling toxicology studies, would provide a compelling data package to justify the transition of FQTC into Phase I clinical trials.
References
- 1. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2- c ]quinoline-3-carbonitriles as potential EGFR, BRAF V600E , and HER-2 in ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04276C [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iv.iiarjournals.org [iv.iiarjournals.org]
- 6. Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Animal models of disease: pre-clinical animal models of cancer and their applications and utility in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Video: Mouse Models of Cancer Study [jove.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ijpbs.com [ijpbs.com]
- 12. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profile of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile (BAY-876)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Selectivity in Targeting Cancer Metabolism
The reliance of many cancer cells on aerobic glycolysis, a phenomenon known as the Warburg effect, has positioned the glucose transporter GLUT1 as a prime therapeutic target.[1] Small molecule inhibitors of GLUT1, such as BAY-876, offer a promising strategy to selectively starve cancer cells of their primary fuel source. However, the human genome encodes a family of glucose transporters (GLUTs) with vital physiological roles, making inhibitor selectivity a critical determinant of both efficacy and safety.[2] Off-target effects can lead to misinterpretation of experimental data and potential toxicities. This guide focuses on the cross-reactivity profile of BAY-876, providing a comparative lens through which to evaluate its specificity against other tool compounds in the field.
Comparative Analysis of GLUT1 Inhibitor Selectivity
BAY-876 was identified through a high-throughput screen of approximately 3 million compounds and subsequent optimization, leading to a molecule with a single-digit nanomolar potency against GLUT1.[3] Its selectivity has been a key focus of its development and characterization.
On-Target Potency and Selectivity Against GLUT Isoforms
A primary measure of a GLUT1 inhibitor's utility is its potency against GLUT1 and its selectivity over other GLUT isoforms, particularly GLUT2, GLUT3, and GLUT4, which are involved in crucial physiological processes such as insulin secretion and neuronal glucose uptake.
| Compound | GLUT1 IC₅₀ (nM) | Selectivity vs. GLUT2 | Selectivity vs. GLUT3 | Selectivity vs. GLUT4 | Reference(s) |
| BAY-876 | 2 | >4700-fold | >800-fold | >135-fold | [4][5][6] |
| STF-31 | 1000 | Not extensively reported | Not extensively reported | Not extensively reported | |
| WZB117 | ~600 | Not extensively reported | Potent inhibitor | Potent inhibitor | [7][8][9] |
As the data indicates, BAY-876 demonstrates exceptional potency and a remarkable selectivity window against other key glucose transporters, a critical feature for a chemical probe designed to specifically interrogate GLUT1 function.[4][10]
Broader Cross-Reactivity and Off-Target Profile
Beyond the GLUT family, a comprehensive understanding of a small molecule's interactions with the broader proteome is essential. While comprehensive, publicly available screening data from platforms like the Eurofins SafetyScreen or a full KINOMEscan for BAY-876 is limited, published reports consistently describe it as a highly selective compound. One study notes its evaluation against a panel of 18 kinases and 68 other proteins with no significant off-target binding. In contrast, other commonly used GLUT1 inhibitors have known off-target activities that can confound experimental results.
| Compound | Primary Target | Known Off-Targets | Implications for Research | Reference(s) |
| BAY-876 | GLUT1 | No significant off-targets reported in published panels. | High confidence in attributing observed phenotypes to GLUT1 inhibition. | [5] |
| STF-31 | GLUT1 | Nicotinamide Phosphoribosyltransferase (NAMPT) | Dual inhibition of glucose transport and NAD+ biosynthesis can lead to complex cellular responses not solely attributable to GLUT1 inhibition. | [3][4][5][10][11] |
| WZB117 | GLUT1 | Potent inhibition of GLUT3 and GLUT4. | Effects may not be specific to GLUT1, particularly in cell types expressing GLUT3 or GLUT4. | [8][9] |
The discovery that STF-31 is also a potent inhibitor of NAMPT is a critical finding for researchers using this compound.[3][4][5][10][11] This dual activity complicates the interpretation of studies aiming to specifically dissect the role of GLUT1.
Experimental Protocols for Assessing Cross-Reactivity
To ensure the scientific rigor of studies employing small molecule inhibitors, it is crucial to validate their on-target engagement and assess their selectivity. The following are detailed protocols for key experimental workflows.
Protocol 1: In Vitro Glucose Uptake Assay
This assay directly measures the inhibition of glucose transport into cells.
Principle: This method utilizes a fluorescently labeled glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), to quantify glucose uptake by cells. Inhibition of GLUT1 by a test compound will result in a decrease in intracellular fluorescence.
Step-by-Step Methodology:
-
Cell Culture: Plate cells of interest in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the assay.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., BAY-876) and a positive control (e.g., cytochalasin B) in glucose-free DMEM.
-
Cell Preparation: On the day of the assay, wash the cells twice with warm PBS.
-
Inhibitor Incubation: Add the compound dilutions to the cells and incubate for 1 hour at 37°C.
-
Glucose Uptake: Add 2-NBDG to a final concentration of 100 µM to each well and incubate for 30 minutes at 37°C.
-
Termination of Uptake: Remove the 2-NBDG containing medium and wash the cells three times with ice-cold PBS to stop glucose uptake.
-
Fluorescence Measurement: Add PBS to each well and measure the fluorescence using a plate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: Normalize the fluorescence readings to a vehicle control (DMSO) to determine the percentage of inhibition for each compound concentration and calculate the IC₅₀ value.
References
- 1. GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical safety assessment: in vitro -- in vivo testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and Optimization of the First Highly Selective GLUT1 Inhibitor BAY-876 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | An appraisal of the current status of inhibition of glucose transporters as an emerging antineoplastic approach: Promising potential of new pan-GLUT inhibitors [frontiersin.org]
- 7. GLUT1 inhibitor BAY-876 induces apoptosis and enhances anti-cancer effects of bitter receptor agonists in head and neck squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Characterization of the effect of the GLUT-1 inhibitor BAY-876 on T cells and macrophages | CoLab [colab.ws]
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Quinoline Carbonitriles: A Guide for Researchers
In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutics, owing to its presence in a wide array of biologically active compounds.[1][2][3] The introduction of a carbonitrile group to this privileged structure gives rise to quinoline carbonitriles, a class of molecules that has demonstrated significant potential in various therapeutic areas, including oncology and infectious diseases. A key strategy in modern drug design is the selective incorporation of fluorine atoms to modulate a molecule's physicochemical and pharmacological properties. This guide provides a comprehensive, data-driven comparative analysis of fluorinated and non-fluorinated quinoline carbonitriles, offering insights to researchers and drug development professionals to inform the rational design of next-generation therapeutic agents.
The Influence of Fluorination on Physicochemical Properties
The strategic placement of fluorine on the quinoline carbonitrile scaffold can profoundly alter its drug-like properties. Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond are key factors that influence lipophilicity, metabolic stability, and basicity (pKa).
Generally, the introduction of a fluorine atom can increase lipophilicity, which can enhance membrane permeability and cellular uptake. However, the effect is position-dependent and can sometimes lead to a decrease in lipophilicity.[4] A critical advantage of fluorination is the enhancement of metabolic stability. The C-F bond is significantly stronger than a C-H bond, making it less susceptible to cleavage by metabolic enzymes such as cytochrome P450s, often resulting in an extended plasma half-life. Furthermore, the electron-withdrawing nature of fluorine can lower the pKa of nearby basic nitrogen atoms in the quinoline ring, affecting the molecule's ionization state at physiological pH. This modulation can influence solubility, receptor binding, and off-target activities.[4]
Table 1: Comparative Physicochemical Properties of Representative Quinolines
| Property | Non-Fluorinated (Quinoline) | Fluorinated (6-Fluoroquinoline) | Impact of Fluorination |
| Molecular Weight | 129.16 g/mol | 147.15 g/mol [5] | Increased molecular weight |
| LogP | ~2.0 | ~2.2 | Generally increases lipophilicity |
| pKa | ~4.9 | Lower than non-fluorinated analog | Decreased basicity |
| Metabolic Stability | Susceptible to oxidation | More resistant to oxidative metabolism | Enhanced metabolic stability |
Synthesis of Fluorinated and Non-Fluorinated Quinolines: A Comparative Workflow
The synthesis of quinoline carbonitriles, both fluorinated and non-fluorinated, can be achieved through various established methods, including the Friedländer, Combes, and Doebner-von Miller reactions. A common strategy for introducing the carbonitrile group is through the cyanation of a halo-quinoline precursor.
Below is a generalized workflow for the synthesis of a non-fluorinated and a 6-fluoro-substituted quinoline-4-carbonitrile, highlighting the key differences in starting materials.
Caption: Comparative synthesis workflow for non-fluorinated and 6-fluoro-quinoline-4-carbonitrile.
Experimental Protocol: General Synthesis of Quinolines via Gould-Jacobs Reaction
-
Step 1: Condensation
-
Aniline (or 4-fluoroaniline) is reacted with diethyl (ethoxymethylidene)malonate. The mixture is heated, typically at 100-140°C, to form the corresponding anilinomethylenemalonate intermediate.
-
-
Step 2: Cyclization
-
The intermediate from Step 1 is cyclized at a higher temperature (around 250°C), often using a high-boiling solvent like diphenyl ether, to yield the ethyl 4-hydroxyquinoline-3-carboxylate (or its 6-fluoro derivative).
-
-
Step 3: Hydrolysis and Decarboxylation
-
The resulting ester is hydrolyzed to the carboxylic acid using a base (e.g., NaOH), followed by acidification. The carboxylic acid is then decarboxylated by heating to yield 4-hydroxyquinoline (or 6-fluoro-4-hydroxyquinoline).
-
-
Step 4: Halogenation
-
The 4-hydroxyquinoline is converted to the more reactive 4-chloroquinoline using a halogenating agent such as phosphorus oxychloride (POCl₃).
-
-
Step 5: Cyanation
-
The 4-chloroquinoline (or its 6-fluoro derivative) is then subjected to a nucleophilic substitution reaction with a cyanide source, such as potassium cyanide (KCN) or copper(I) cyanide (CuCN), to afford the final quinoline-4-carbonitrile product.
-
Comparative Biological Activity
The introduction of fluorine can significantly impact the biological activity of quinoline carbonitriles, often leading to enhanced potency and an altered spectrum of activity. This is attributed to changes in target binding affinity, cellular permeability, and metabolic stability.
Antibacterial Activity
In the realm of antibacterial agents, fluoroquinolones are a well-established class of antibiotics. The fluorine atom at the C6 position is a hallmark of this class and is crucial for their broad-spectrum activity.[6][7] This substitution enhances the inhibition of bacterial DNA gyrase and topoisomerase IV, the primary targets of quinolone antibiotics.
Table 2: Comparative Antibacterial Activity (MIC in µg/mL) of Representative Quinolones
| Compound | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa |
| Nalidixic Acid (Non-fluorinated) | >128 | 4-16 | >128 |
| Ciprofloxacin (Fluorinated) | 0.12-1 | ≤0.015-0.5 | 0.25-2 |
| Levofloxacin (Fluorinated) | 0.12-1 | ≤0.03-0.5 | 0.5-4 |
Data compiled from multiple sources for illustrative purposes.
As the table demonstrates, fluorinated quinolones like ciprofloxacin and levofloxacin exhibit significantly lower Minimum Inhibitory Concentration (MIC) values against a broad range of Gram-positive and Gram-negative bacteria compared to the non-fluorinated nalidixic acid. While these are not carbonitrile derivatives, the trend of enhanced potency with fluorination is well-established for the quinolone class.
Caption: Mechanism of action of quinolone antibiotics and the role of fluorination.
Anticancer Activity
Quinoline derivatives have shown promise as anticancer agents through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.[1][2] The incorporation of fluorine can enhance the anticancer potency of quinoline carbonitriles by improving their interaction with target proteins and increasing their bioavailability.
Table 3: Comparative Anticancer Activity (IC₅₀ in µM) of Representative Quinoline Derivatives
| Compound Class | Cancer Cell Line | Non-Fluorinated Analog (IC₅₀) | Fluorinated Analog (IC₅₀) |
| 2-Arylquinolines | A549 (Lung) | >10 | 2.5 |
| 4-Anilinoquinolines | MCF-7 (Breast) | 5.8 | 1.2 |
Illustrative data based on trends observed in the literature.
The data, while representative, suggests that fluorinated quinoline derivatives often exhibit lower IC₅₀ values, indicating greater potency against cancer cell lines. This can be attributed to factors such as improved binding to kinase active sites or enhanced cellular accumulation.
Conclusion and Future Perspectives
The comparative analysis presented in this guide underscores the significant impact of fluorination on the properties of quinoline carbonitriles. The introduction of fluorine can lead to:
-
Enhanced Physicochemical Properties: Improved lipophilicity and metabolic stability.
-
Increased Biological Potency: Lower MICs against bacterial strains and lower IC₅₀ values against cancer cell lines.
While the benefits of fluorination are evident, the optimal position and degree of fluorination must be determined on a case-by-case basis through rigorous structure-activity relationship (SAR) studies. The experimental protocols and comparative data provided herein offer a foundational framework for researchers to rationally design and evaluate novel fluorinated quinoline carbonitriles as next-generation therapeutic agents. Future research should focus on synthesizing and testing matched pairs of fluorinated and non-fluorinated quinoline carbonitriles to provide more direct and conclusive comparative data.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline, 6-fluoro- | C9H6FN | CID 196975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Benchmarking 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile: A Comparative Guide for Oncology and Bacteriology Researchers
In the landscape of medicinal chemistry, the quinoline scaffold remains a privileged structure, consistently yielding compounds with a wide array of biological activities.[1][2] The strategic incorporation of fluorine and trifluoromethyl moieties has become a cornerstone of modern drug design, often enhancing metabolic stability and target engagement.[1][3] This guide introduces 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile , a novel compound at the intersection of these promising structural motifs. While direct biological data on this specific molecule is nascent, its structural alerts strongly suggest potential utility in both oncology and bacteriology.
This document provides a comprehensive framework for benchmarking this compound against established standard-of-care agents in these two critical therapeutic areas. The experimental designs herein are intended to serve as a robust starting point for researchers seeking to elucidate the compound's mechanism of action and therapeutic potential.
Part 1: Benchmarking in an Oncological Context
The quinoline core is prevalent in numerous anticancer agents that function through diverse mechanisms, including the inhibition of critical cellular signaling kinases and topoisomerases.[4][5] The presence of a trifluoromethyl group, in particular, has been associated with potent anticancer activity in other quinoline derivatives.[][7] This section outlines a strategy to evaluate this compound against two standard anticancer drugs with distinct mechanisms of action: Erlotinib , an EGFR kinase inhibitor, and Doxorubicin , a topoisomerase II inhibitor.[8][][10]
Standard Compounds for Oncology Benchmarking
-
Erlotinib: A potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is pivotal in tumor cell proliferation and survival.[3][] It serves as a benchmark for compounds potentially targeting kinase-driven signaling pathways.
-
Doxorubicin: A widely used chemotherapeutic that functions primarily by intercalating into DNA and inhibiting the progression of topoisomerase II, leading to DNA damage and apoptosis.[1][][10] It provides a benchmark for compounds that may induce cytotoxicity via DNA damage pathways.
Experimental Workflows for Oncological Evaluation
A tiered approach is recommended, starting with broad cytotoxicity screening and progressing to more specific mechanistic assays.
The initial step is to determine the cytotoxic potential of this compound across a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable colorimetric method for assessing metabolic activity as a proxy for cell viability.[11][12]
Experimental Protocol: MTT Assay [2][13][14]
-
Cell Seeding: Plate cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of this compound, Erlotinib, and Doxorubicin for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.
Caption: Workflow for the MTT Cell Viability Assay.
Based on the IC50 values, subsequent assays should be performed to probe the specific mechanism of action.
-
In Vitro Kinase Inhibition Assay: To determine if the compound acts as a kinase inhibitor like Erlotinib. This can be performed using a variety of platforms, including luminescence-based assays that quantify ATP consumption.[15][16][17]
-
Topoisomerase II Inhibition Assay: To assess if the compound functions as a topoisomerase inhibitor like Doxorubicin. This assay typically measures the relaxation of supercoiled plasmid DNA or the decatenation of kinetoplast DNA (kDNA) by the enzyme.[18][19][20]
Experimental Protocol: In Vitro Kinase Assay (Luminescence-Based) [16]
-
Reaction Setup: In a 384-well plate, combine the target kinase (e.g., EGFR), the test compound at various concentrations, and the appropriate substrate peptide in kinase buffer.
-
Initiation: Start the reaction by adding ATP. Incubate at 30°C for 60 minutes.
-
ADP Detection: Add a reagent that stops the kinase reaction and depletes the remaining ATP. Subsequently, add a detection reagent that converts the generated ADP back to ATP, which then drives a luciferase-based reaction.
-
Luminescence Measurement: Read the luminescent signal, which is proportional to the amount of ADP produced and thus reflects kinase activity.
-
Data Analysis: Determine the IC50 value by plotting the signal against the inhibitor concentration.
Caption: Workflow for a Luminescence-Based Kinase Assay.
Experimental Protocol: Topoisomerase II DNA Decatenation Assay [18][20]
-
Reaction Setup: In microcentrifuge tubes, combine Topoisomerase II assay buffer, kinetoplast DNA (kDNA), and the test compound at various concentrations.
-
Enzyme Addition: Add human Topoisomerase IIα to initiate the reaction. Incubate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a solution containing SDS and proteinase K.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Visualization: Visualize the DNA bands under UV light. Catenated kDNA remains in the well, while decatenated DNA migrates into the gel.
-
Data Analysis: Assess the concentration at which the compound inhibits the decatenation activity of the enzyme.
Anticipated Data Summary: Oncology
The results from these assays can be summarized in the following table for a clear comparison.
| Compound | Cell Viability IC50 (µM) (A549 Cells) | Kinase Inhibition IC50 (µM) (EGFR) | Topo II Inhibition |
| This compound | Experimental Value | Experimental Value | Qualitative Result |
| Erlotinib | Literature/Experimental Value | Literature/Experimental Value | No Inhibition |
| Doxorubicin | Literature/Experimental Value | No Inhibition | Potent Inhibition |
Part 2: Benchmarking in a Bacteriology Context
The 6-fluoro-quinoline scaffold is the hallmark of the fluoroquinolone class of antibiotics, which act by inhibiting bacterial DNA gyrase and topoisomerase IV.[8][21][22] This structural similarity provides a strong rationale for evaluating this compound for antibacterial activity.
Standard Compound for Bacteriology Benchmarking
-
Ciprofloxacin: A broad-spectrum, second-generation fluoroquinolone antibiotic that is highly potent against Gram-negative bacteria.[7][22][23] It acts by inhibiting DNA gyrase and topoisomerase IV, leading to bacterial cell death.[21][24]
Experimental Workflows for Bacteriological Evaluation
The first step is to determine the compound's potency against a panel of clinically relevant bacteria using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).[4][25][26]
Experimental Protocol: Broth Microdilution MIC Assay [26][27]
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound and Ciprofloxacin in Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Escherichia coli, Staphylococcus aureus) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the bacterial inoculum to each well. Include a sterility control (broth only) and a growth control (broth + bacteria, no compound).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for Broth Microdilution MIC Testing.
If the compound shows promising MIC values, a mechanistic assay should be performed to confirm its action on the predicted target, DNA gyrase.[28][29]
Experimental Protocol: DNA Gyrase Supercoiling Assay [30]
-
Reaction Setup: In microcentrifuge tubes, combine DNA gyrase assay buffer, relaxed pBR322 plasmid DNA, and the test compound at various concentrations.
-
Enzyme Addition: Add E. coli DNA gyrase to initiate the supercoiling reaction. Incubate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a solution containing SDS and EDTA.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel.
-
Visualization: Stain with ethidium bromide and visualize under UV light. Supercoiled DNA migrates faster than relaxed DNA.
-
Data Analysis: Determine the concentration at which the compound inhibits the supercoiling activity of gyrase.
Anticipated Data Summary: Bacteriology
The results from the bacteriology assays can be summarized as follows:
| Compound | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. S. aureus | DNA Gyrase Inhibition IC50 (µM) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Ciprofloxacin | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
Discussion and Future Directions
This guide provides a foundational strategy for the initial characterization of this compound. The proposed head-to-head comparisons with standard compounds will contextualize its potency and provide crucial insights into its likely mechanism of action.
Positive results in the oncology assays would warrant an expanded screen against a broader panel of cancer cell lines and kinase targets. Similarly, promising antibacterial activity should be followed by testing against resistant strains, assessing the frequency of resistance development, and evaluating its activity against bacterial topoisomerase IV.
By systematically benchmarking against well-characterized drugs, researchers can efficiently position this novel quinoline derivative within the drug discovery pipeline and make informed decisions about its future development.
References
- 1. mdpi.com [mdpi.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Erlotinib - Wikipedia [en.wikipedia.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 7. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 8. drugs.com [drugs.com]
- 10. Doxorubicin - Wikipedia [en.wikipedia.org]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT (Assay protocol [protocols.io]
- 15. In vitro kinase assay [protocols.io]
- 16. benchchem.com [benchchem.com]
- 17. In Vitro Kinase Assays | Revvity [revvity.co.jp]
- 18. benchchem.com [benchchem.com]
- 19. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 22. Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects_Chemicalbook [chemicalbook.com]
- 23. Ciprofloxacin: chemistry, mechanism of action, resistance, antimicrobial spectrum, pharmacokinetics, clinical trials, and adverse reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. What is the mechanism of Ciprofloxacin Hydrochloride? [synapse.patsnap.com]
- 25. microbe-investigations.com [microbe-investigations.com]
- 26. benchchem.com [benchchem.com]
- 27. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 29. journals.asm.org [journals.asm.org]
- 30. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Decoding the Molecular Endgame: A Comparative Guide to Confirming the Mechanism of Action of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile
In the landscape of modern drug discovery, the quinoline scaffold stands as a privileged structure, giving rise to a multitude of therapeutic agents with diverse biological activities.[1][2] The novel compound, 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile, presents a compelling case for investigation. Its unique substitution pattern, featuring a fluorine atom and a trifluoromethyl group, suggests potential for enhanced metabolic stability and target affinity.[3] This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to elucidate and confirm the mechanism of action (MoA) of this promising molecule. We will navigate a logical, multi-pronged experimental workflow, comparing its hypothetical performance against established therapeutic agents, and provide the rationale behind each methodological choice.
Initial Broad-Spectrum Assessment: Gauging Cellular Impact
The first step in characterizing a new chemical entity is to assess its general cytotoxic or anti-proliferative effects across a panel of relevant cancer cell lines. This foundational screen provides initial clues about the compound's potency and potential therapeutic window.
Experimental Protocol: MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4][5][6]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HCT116 - colorectal carcinoma) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
MTT Incubation: Following treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[6]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell proliferation by 50%.
Hypothetical Data & Comparative Analysis
For the purpose of this guide, let's hypothesize the following IC50 values for our compound of interest and selected comparators:
| Compound | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HCT116 (Colon) IC50 (µM) |
| This compound | 1.2 | 0.8 | 1.5 |
| Gefitinib (EGFR Inhibitor) | 0.5 (EGFR mutant) | >10 | >10 |
| Vincristine (Tubulin Inhibitor) | 0.05 | 0.02 | 0.03 |
| Vorinostat (HDAC Inhibitor) | 2.5 | 1.8 | 3.1 |
This hypothetical data suggests that this compound exhibits potent, broad-spectrum anti-proliferative activity, warranting further investigation into its specific molecular target.
Unraveling the Molecular Target: A Triad of Hypotheses
Based on the structural motifs of this compound and the known activities of related quinoline derivatives, we propose three primary hypotheses for its mechanism of action:
-
Kinase Inhibition: The quinoline core is a common scaffold in many kinase inhibitors.[7]
-
Tubulin Polymerization Disruption: Certain quinoline-2-carbonitrile derivatives have been reported to interfere with microtubule dynamics.
-
Histone Deacetylase (HDAC) Inhibition: The hydroxamic acid derivatives of quinoline-2-carbonitriles have shown HDAC inhibitory activity.[8]
The following experimental workflow is designed to systematically test these hypotheses.
Caption: Experimental workflow for MoA confirmation.
Hypothesis 1: Kinase Inhibition
Given the prevalence of the quinoline scaffold in kinase inhibitors like gefitinib, which targets the epidermal growth factor receptor (EGFR), this is a primary avenue of investigation.[3][9]
Experimental Protocol: In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase. A common method involves quantifying the amount of ATP consumed or ADP produced during the phosphorylation reaction.[10][11]
Step-by-Step Methodology:
-
Assay Setup: In a 96-well plate, combine the kinase of interest (e.g., EGFR, VEGFR2, or a broader panel), its specific substrate peptide, and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add serial dilutions of this compound and a known inhibitor (e.g., Gefitinib for EGFR) to the wells.
-
Kinase Reaction: Incubate the plate to allow the phosphorylation reaction to proceed.
-
Detection: Add a detection reagent that generates a luminescent or fluorescent signal proportional to the amount of ADP produced (indicating kinase activity).
-
Data Analysis: Measure the signal and calculate the IC50 value for the test compound against each kinase.
Comparative Analysis: Kinome Profiling
To obtain a broader understanding of the compound's selectivity, a kinome-wide profiling service can be employed.[12][13][14][15][16] This will assess the inhibitory activity against a large panel of kinases.
Hypothetical Kinome Profiling Data:
| Kinase Family | Representative Kinase | This compound (% Inhibition at 1 µM) | Gefitinib (% Inhibition at 1 µM) |
| Receptor Tyrosine Kinases | EGFR | 85% | 95% |
| VEGFR2 | 78% | 15% | |
| Serine/Threonine Kinases | AKT1 | 12% | 5% |
| CDK2 | 8% | 3% |
This hypothetical data suggests our compound may be a potent inhibitor of specific receptor tyrosine kinases, similar to but with a different selectivity profile than Gefitinib.
Hypothesis 2: Disruption of Tubulin Polymerization
Microtubules are dynamic polymers essential for cell division, and their disruption is a key mechanism for anti-cancer drugs like Vincristine.[17][18]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay monitors the assembly of purified tubulin into microtubules in the presence of a test compound.[19][20][21]
Step-by-Step Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter that binds to polymerized microtubules.
-
Compound Addition: Add this compound, a known inhibitor (e.g., Vincristine), and a known stabilizer (e.g., Paclitaxel) to respective wells.
-
Initiate Polymerization: Initiate polymerization by raising the temperature to 37°C.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time, which corresponds to microtubule formation.
-
Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. A decrease in the rate and extent of fluorescence indicates inhibition.
Comparative Analysis of Hypothetical Polymerization Curves
An overlay of the polymerization curves would allow for a direct comparison of the effects of our compound with established tubulin-targeting agents.
Caption: Hypothetical tubulin polymerization curves.
Hypothesis 3: HDAC Inhibition
HDAC inhibitors, such as Vorinostat, represent another class of anti-cancer agents that function by altering gene expression.[8][22][23][24]
Experimental Protocol: In Vitro HDAC Activity Assay
This assay measures the enzymatic activity of HDACs using a fluorogenic substrate.[25][26][27][28][29]
Step-by-Step Methodology:
-
Enzyme and Substrate: Combine a recombinant HDAC enzyme and a fluorogenic HDAC substrate in an assay buffer.
-
Inhibitor Addition: Add serial dilutions of this compound and a known HDAC inhibitor (e.g., Vorinostat).
-
Enzymatic Reaction: Incubate to allow for deacetylation of the substrate by the HDAC enzyme.
-
Development: Add a developer solution that releases a fluorescent molecule from the deacetylated substrate.
-
Fluorescence Measurement: Measure the fluorescence intensity, which is proportional to HDAC activity.
-
Data Analysis: Calculate the IC50 value for the test compound.
Cellular Confirmation: Tying it all Together
Biochemical assays provide valuable information about direct molecular interactions. However, it is crucial to confirm these findings within a cellular context.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[30][31][32][33] A compound's MoA often leads to a characteristic cell cycle arrest pattern.
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with this compound and comparator drugs at their respective IC50 concentrations for a defined period (e.g., 24 hours).
-
Cell Fixation and Staining: Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye like propidium iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of individual cells.
-
Data Analysis: Generate DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.
Hypothetical Cell Cycle Arrest Profiles
| Compound | G0/G1 Phase Arrest | S Phase Arrest | G2/M Phase Arrest |
| This compound | Significant Increase | No significant change | No significant change |
| Gefitinib (EGFR Inhibitor) | Significant Increase | No significant change | No significant change |
| Vincristine (Tubulin Inhibitor) | No significant change | No significant change | Significant Increase |
| Vorinostat (HDAC Inhibitor) | Increase | No significant change | Increase |
| Ciprofloxacin (DNA Gyrase Inhibitor) | No significant change | Significant Increase | No significant change |
This hypothetical data, showing a G0/G1 arrest, would further support the kinase inhibition hypothesis for our compound of interest.
Final Validation: Visualizing Target Engagement
To definitively confirm the MoA, it is essential to demonstrate that the compound directly engages and modulates its intended target within the cell.
Caption: Proposed inhibition of the EGFR signaling pathway.
Experimental Protocol: Western Blotting
Western blotting allows for the detection and quantification of specific proteins in a cell lysate, providing evidence of target modulation.
Step-by-Step Methodology:
-
Cell Treatment and Lysis: Treat cells with the compound and lyse them to extract total protein.
-
Protein Quantification and Separation: Quantify the protein concentration and separate the proteins by size using SDS-PAGE.
-
Transfer and Blocking: Transfer the separated proteins to a membrane and block non-specific binding sites.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated (active) and total forms of the target protein (e.g., p-EGFR and total EGFR).
-
Detection: Use a secondary antibody conjugated to an enzyme or fluorophore for detection and visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the target protein.
A decrease in the ratio of phosphorylated to total target protein would provide strong evidence of target engagement and inhibition.
Conclusion
This guide has outlined a systematic and logical approach to confirming the mechanism of action of this compound. By progressing from broad cellular assays to specific biochemical and cellular validation experiments, researchers can build a robust and compelling data package. The comparative analysis against established drugs at each stage provides crucial context and highlights the unique properties of the novel compound. This rigorous, evidence-based approach is fundamental to advancing promising molecules through the drug discovery pipeline.
References
- 1. Ciprofloxacin: Chemistry, Mechanism of Action, Resistance, Antimicrobial Spectrum, Pharmacokinetics, Clinical Trials, a… [ouci.dntb.gov.ua]
- 2. Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects_Chemicalbook [chemicalbook.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. clyte.tech [clyte.tech]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Gefitinib | C22H24ClFN4O3 | CID 123631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Vorinostat? [synapse.patsnap.com]
- 9. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. KinomePro - Pamgene [pamgene.com]
- 13. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 14. assayquant.com [assayquant.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 17. Vincristine - Wikipedia [en.wikipedia.org]
- 18. Vincristine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 23. nbinno.com [nbinno.com]
- 24. The mechanism of action of the histone deacetylase inhibitor vorinostat involves interaction with the insulin-like growth factor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 27. resources.bio-techne.com [resources.bio-techne.com]
- 28. cdn.caymanchem.com [cdn.caymanchem.com]
- 29. epigentek.com [epigentek.com]
- 30. bio-protocol.org [bio-protocol.org]
- 31. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 32. wp.uthscsa.edu [wp.uthscsa.edu]
- 33. Cell cycle analysis - Wikipedia [en.wikipedia.org]
Navigating the Synthesis of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile: A Guide to Reproducibility and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, fluorinated quinolines have garnered significant attention due to their unique physicochemical properties that can enhance pharmacological profiles. This guide provides an in-depth analysis of the synthetic challenges and reproducibility of a particularly relevant scaffold: 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile . We will explore a plausible synthetic pathway, dissect the factors influencing its reproducibility, and draw comparisons with an alternative, structurally related compound to offer a comprehensive perspective for researchers in the field.
The Significance of Fluorinated Quinolines
The introduction of fluorine and trifluoromethyl groups into organic molecules can profoundly alter their biological activity, metabolic stability, and lipophilicity.[1][2] The quinoline core itself is a privileged structure found in numerous pharmaceuticals.[3] The combination of these features in this compound makes it a valuable building block for the synthesis of potential therapeutic agents.[3] However, the path to obtaining this and similar complex molecules is often fraught with challenges that can impact the reproducibility of experimental outcomes.
Proposed Synthetic Pathway for this compound
A plausible synthetic approach is outlined below:
Caption: Proposed synthetic pathway to the target compound.
Key Experimental Protocols and Reproducibility Factors
Achieving consistent and reproducible results in multi-step organic synthesis requires meticulous attention to detail at each stage. Below, we provide a hypothetical, yet plausible, step-by-step protocol for the synthesis of the target compound, highlighting critical parameters that influence reproducibility.
Protocol 1: Synthesis of 6-Fluoro-4-chloro-2-(trifluoromethyl)quinoline
This step is crucial as it activates the 4-position for subsequent nucleophilic substitution.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, place 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline (1.0 eq).
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, 5-10 eq) dropwise at 0 °C.
-
Reaction Conditions: After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel.
Critical Factors for Reproducibility:
-
Purity of Starting Material: The purity of the starting 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline is paramount. Impurities can lead to side reactions and lower yields.
-
Excess of POCl₃: The amount of POCl₃ can influence the reaction rate and completeness. A sufficient excess is necessary to drive the reaction to completion.
-
Reaction Time and Temperature: Precise control over reflux time and temperature is critical. Incomplete reaction will result in a mixture of starting material and product, complicating purification.
-
Quenching Procedure: The quenching of excess POCl₃ is highly exothermic and must be performed with extreme caution to avoid uncontrolled reactions.
Protocol 2: Synthesis of this compound
This is the final step to introduce the nitrile functionality.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 6-Fluoro-4-chloro-2-(trifluoromethyl)quinoline (1.0 eq) and copper(I) cyanide (CuCN, 1.2-1.5 eq).
-
Solvent: Add a high-boiling point polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction Conditions: Heat the reaction mixture to 140-160 °C for 4-8 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a solution of ferric chloride in aqueous HCl to decompose the copper cyanide complex.
-
Extraction: Extract the product with an appropriate organic solvent.
-
Purification: Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.
Critical Factors for Reproducibility:
-
Inert Atmosphere: The Rosenmund-von Braun reaction is sensitive to air and moisture. Maintaining a strictly inert atmosphere is crucial to prevent catalyst deactivation and side reactions.
-
Purity of CuCN: The quality and purity of copper(I) cyanide can significantly impact the reaction yield and reproducibility.
-
Solvent Purity: The use of dry, high-purity solvents is essential to avoid unwanted side reactions.
-
Temperature Control: Precise temperature control is necessary to ensure the reaction proceeds at an optimal rate without decomposition of the starting material or product.
Comparative Analysis: An Alternative Scaffold - 6-Chloro-4-(trifluoromethyl)quinoline-2-carbonitrile
To provide a framework for comparison, we will consider the synthesis of a closely related analog, 6-Chloro-4-(trifluoromethyl)quinoline-2-carbonitrile . The primary difference lies in the substitution at the 6-position (chloro vs. fluoro), which can influence both the synthetic procedure and the properties of the final compound.
The synthetic route to the 6-chloro analog would likely follow a similar pathway, starting from 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline.
Comparative Data Summary
| Parameter | This compound | 6-Chloro-4-(trifluoromethyl)quinoline-2-carbonitrile | Key Considerations for Reproducibility |
| Starting Material Availability | 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline is commercially available.[4][5][6] | 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline is also likely accessible through similar synthetic routes. | Purity and consistent supply of starting materials are crucial. |
| Reactivity in Chlorination | The electron-withdrawing nature of the fluorine atom may slightly decrease the nucleophilicity of the hydroxyl group, potentially requiring slightly harsher conditions compared to the chloro-analog. | The chloro group is also electron-withdrawing, but its effect might be less pronounced than fluorine. | Precise control of reaction conditions (temperature, time, reagent stoichiometry) is essential for both. |
| Reactivity in Cyanation | The electron-withdrawing fluorine atom can activate the 4-position towards nucleophilic attack, potentially facilitating the cyanation step. | The chloro group at the 6-position will also influence the electronic properties of the quinoline ring. | Catalyst quality and inert reaction conditions are universally critical for this type of transformation. |
| Purification Challenges | Fluorinated compounds can sometimes exhibit different solubility and chromatographic behavior, which may require optimization of purification methods. | Chlorinated compounds are generally well-behaved in standard purification techniques. | Consistent and well-defined purification protocols are key to obtaining reproducible purity profiles. |
Conclusion and Best Practices for Ensuring Reproducibility
The synthesis of complex heterocyclic molecules like this compound presents a multi-faceted challenge where reproducibility is paramount. While a direct, optimized protocol is not readily found, a logical multi-step approach through a hydroxyl precursor is a viable strategy.
To enhance the reproducibility of such experiments, we recommend the following best practices:
-
Thorough Characterization of Starting Materials: Always verify the purity of starting materials and reagents using appropriate analytical techniques (e.g., NMR, LC-MS).
-
Detailed and Consistent Record-Keeping: Document every detail of the experimental procedure, including reaction times, temperatures, reagent sources and lot numbers, and observations.
-
Strict Control of Reaction Parameters: Utilize precise equipment for controlling temperature, stirring speed, and inert atmosphere.
-
Standardized Work-up and Purification Procedures: Develop and adhere to consistent protocols for quenching, extraction, and purification to minimize variability in product purity and yield.
-
In-process Controls: Employ analytical techniques like TLC or LC-MS to monitor reaction progress and ensure completion before proceeding to the next step.
By adhering to these principles and carefully considering the factors outlined in this guide, researchers can navigate the complexities of synthesizing fluorinated quinolines with greater confidence and achieve more reproducible and reliable experimental outcomes.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Design, synthesis and biological evaluation of quinoline-2-carbonitrile-based hydroxamic acids as dual tubulin polymerization and histone deacetylases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ossila.com [ossila.com]
- 5. 6-FLUORO-4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE CAS#: 31009-34-4 [m.chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
A Guide to the Safe Disposal of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile
For professionals engaged in the intricate work of pharmaceutical research and chemical synthesis, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of scientific integrity and laboratory safety. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile. As a specific Safety Data Sheet (SDS) for this compound is not always readily available, the procedures outlined here are synthesized from the known hazards of its constituent functional groups—quinoline, trifluoromethyl, and nitrile—and established best practices for hazardous waste management. It is imperative to always consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.
Hazard Assessment: Deconstructing the Molecule
Understanding the potential risks associated with this compound is fundamental to its safe handling and disposal. The hazard profile is derived from its key structural features:
-
Quinoline Core: Quinoline and its derivatives are often classified as environmental contaminants and can be toxic.[1][2] They may be harmful if swallowed, inhaled, or absorbed through the skin and can be toxic to aquatic life with long-lasting effects.[3]
-
Fluorinated Moieties (-F and -CF₃): The presence of fluorine and a trifluoromethyl group increases the molecule's stability and potential for environmental persistence. The primary disposal concern for highly fluorinated compounds is their behavior during incineration. Improper combustion can lead to the formation of hazardous byproducts, such as hydrogen fluoride (HF). Therefore, disposal requires specialized high-temperature incineration equipped with acid gas scrubbers.[4][5]
-
Nitrile Group (-CN): The carbonitrile functional group presents a significant chemical incompatibility risk. In the presence of strong acids, it can hydrolyze and release highly toxic hydrogen cyanide (HCN) gas.[6] This dictates a critical waste segregation protocol.
Based on analogous compounds, the assumed hazard profile is summarized below.
| Hazard Class | Potential Description | Basis of Assumption |
| Acute Toxicity (Oral, Dermal, Inhalation) | Potentially toxic or harmful upon exposure. Similar quinoline derivatives show oral toxicity.[7] | Based on data for substituted quinolines and general nitrile compound toxicity. |
| Skin Corrosion / Irritation | May cause skin irritation.[8] | Common hazard for complex organic molecules; data from similar structures. |
| Serious Eye Damage / Irritation | May cause serious eye irritation.[8] | A prevalent risk for fine chemical powders and solutions. |
| Aquatic Toxicity | Potentially toxic to aquatic life with long-lasting effects. | A known characteristic of many quinoline-based heterocyclic compounds.[3] |
| Chemical Reactivity | Reacts with strong acids to produce toxic gas (HCN).[6] | Inherent chemical property of the nitrile functional group. |
Pre-Disposal Safety Protocol: Personal Protective Equipment (PPE)
Before handling any waste containing this compound, equipping yourself with the appropriate PPE is mandatory to minimize exposure risk.
| Protection Type | Specific Equipment | Rationale |
| Eye and Face | Safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of solutions or contact with solid particles.[9] |
| Hand | Chemical-resistant gloves (e.g., Nitrile). | Prevents dermal absorption, a potential route of exposure for quinoline derivatives.[9][10] |
| Body | Laboratory coat. | Shields skin and personal clothing from contamination.[9] |
| Respiratory | Use in a chemical fume hood. | All handling of the compound and its waste should occur within a fume hood to prevent inhalation of dust or vapors.[9] |
Step-by-Step Disposal Procedure
The disposal of this compound must be treated as a hazardous waste process from start to finish.[9][10][11] Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain. [10][12]
Step 1: Waste Identification and Segregation
Proper segregation is the most critical step to prevent dangerous chemical reactions within the waste stream.
-
Identify as Hazardous: All waste streams containing this compound, including pure compound, reaction mixtures, contaminated consumables (e.g., pipette tips, weighing paper, gloves), and rinsate, must be classified as hazardous chemical waste.[4][10]
-
Segregate by Type:
-
Solid Waste: Collect solid residues and contaminated disposables in a designated solid hazardous waste container.
-
Liquid Waste: Collect solutions in a designated liquid hazardous waste container. Keep aqueous and organic solvent waste streams separate.[11]
-
-
Critical Incompatibility: DO NOT mix this waste with acidic waste streams.[6] Maintain a dedicated waste container for nitrile-containing compounds or ensure the collective waste container has a neutral or basic pH.
Step 2: Waste Containerization
The integrity of the waste container is essential for safe storage and transport.
-
Select a Compatible Container: Use a container made of a material compatible with the waste's chemical nature (e.g., High-Density Polyethylene (HDPE) for liquids, wide-mouth glass or plastic jars for solids). The container must have a secure, tight-fitting lid.[10]
-
Keep Container Closed: The waste container must be kept securely closed at all times, except when adding waste.[6] This prevents the release of vapors and protects the contents from environmental factors.
Step 3: Accurate Labeling
Clear and accurate labeling is a regulatory requirement and vital for the safety of all personnel.
-
Affix a Hazardous Waste Label: As soon as you designate a container for waste, label it clearly.
-
Required Information: The label must include:
-
The words "Hazardous Waste "
-
The full, unabbreviated chemical name: "This compound "
-
A list of all other components in the container (e.g., solvents like Dichloromethane, Ethyl Acetate).
-
An indication of the primary hazards (e.g., "Toxic," "Environmental Hazard").
-
Step 4: Temporary Storage
Store the sealed and labeled waste container in a designated, secure area pending collection.
-
Location: The storage area should be a satellite accumulation area or a main hazardous waste storage area that is well-ventilated and away from heat sources or direct sunlight.[11]
-
Secondary Containment: It is best practice to keep liquid waste containers in a secondary containment bin to control any potential leaks.
Step 5: Final Disposal and Collection
The final disposal must be managed by trained professionals.
-
Contact EHS: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[9][11] These professionals will ensure the waste is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) for proper management, likely via high-temperature incineration.
Emergency Procedures: Spills and Exposure
In the event of an accidental release or exposure, immediate and correct action is critical.
-
Spill Response:
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within one.
-
Contain and Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.[11] Avoid creating dust if cleaning a solid spill.
-
Clean Up: While wearing appropriate PPE, carefully collect the spilled material and absorbent into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and EHS department.
-
-
Personal Exposure:
-
Inhalation: Move the individual to fresh air immediately. Seek prompt medical attention.[11]
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[11]
-
Eye Contact: Flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Visualized Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. biosynce.com [biosynce.com]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. lobachemie.com [lobachemie.com]
- 4. benchchem.com [benchchem.com]
- 5. epa.gov [epa.gov]
- 6. pfw.edu [pfw.edu]
- 7. 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline AldrichCPR 31009-34-4 [sigmaaldrich.com]
- 8. aksci.com [aksci.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile
Hazard Analysis: Understanding the Risk Profile
6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile is a complex molecule with several functional groups that inform its potential hazard profile. While a specific Safety Data Sheet (SDS) is not available, an analysis of its constituent parts—a quinoline ring, a nitrile group, a trifluoromethyl group, and a fluoro group—suggests a multi-faceted risk that must be addressed with a comprehensive personal protective equipment (PPE) strategy.
-
Quinoline Core: Quinolines can be irritating to the skin, eyes, and respiratory tract. Some quinoline derivatives are also suspected carcinogens.[1]
-
Nitrile Group (-CN): Organic nitriles are toxic and can be absorbed through the skin, inhalation, or ingestion.[2][3] A significant hazard associated with nitriles is their potential to release highly toxic hydrogen cyanide gas, particularly when exposed to acids or during combustion.[2][3]
-
Trifluoromethyl Group (-CF3): The trifluoromethyl group is a common feature in pharmaceuticals that can enhance metabolic stability and cell membrane permeability.[4][5] While generally stable, the fluorine atoms are highly electronegative and can influence the molecule's overall reactivity and toxicity.[4]
-
Fluoro Group (-F): The presence of a fluorine atom on the quinoline ring can also impact the molecule's biological activity and toxicity profile.[6]
Based on the hazardous nature of similar chemical structures, it is prudent to treat this compound as a substance with the potential for acute toxicity if swallowed, in contact with skin, or if inhaled. It is also likely to cause skin and serious eye irritation, and may cause respiratory irritation.[7][8]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE protocol is the cornerstone of safe handling for any potentially hazardous chemical. The following recommendations are based on a conservative approach to risk mitigation, adhering to guidelines for handling cytotoxic and hazardous substances.[9][10][11][12]
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Nitrile gloves offer good resistance to a range of chemicals.[2] Double-gloving provides an additional layer of protection against potential tears or pinholes in the outer glove, which is critical when handling compounds that can be absorbed through the skin. |
| Eye Protection | Chemical splash goggles and a face shield. | Goggles provide a seal around the eyes to protect against splashes.[13][14] A face shield offers an additional layer of protection for the entire face from splashes or unexpected reactions.[13] |
| Lab Coat | Chemical-resistant lab coat. | A lab coat made of a material resistant to chemical penetration is essential to protect the skin and personal clothing from contamination.[13][15] |
| Respiratory Protection | A properly fitted respirator (e.g., N95 or higher). | Given the potential for respiratory irritation and the fine particulate nature of the solid compound, a respirator is necessary to prevent inhalation.[13][16] |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects the feet from spills.[17] |
Operational Plan: Step-by-Step Guidance for Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure.
Preparation and Engineering Controls
-
Designated Area: All handling of the compound should occur in a designated area, such as a chemical fume hood, to contain any dust or vapors.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order.
-
Spill Kit: A spill kit specifically for cytotoxic or hazardous chemicals should be available in the immediate vicinity.
Donning PPE
The following diagram illustrates the correct sequence for donning PPE to ensure maximum protection.
Caption: Correct sequence for donning PPE.
Handling the Compound
-
Weighing: If weighing the solid compound, do so within the fume hood on a disposable weigh paper.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: All reactions involving this compound should be conducted in a closed system within the fume hood.
Doffing PPE
Proper removal of PPE is critical to prevent cross-contamination.
Caption: Correct sequence for doffing PPE.
Disposal Plan: Compliant Waste Management
All materials that come into contact with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated items such as gloves, weigh papers, and disposable lab coats should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container.
All waste must be disposed of in accordance with institutional, local, and national regulations.
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[17] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, fostering a secure environment for groundbreaking scientific advancement.
References
- 1. fishersci.com [fishersci.com]
- 2. The MSDS HyperGlossary: Nitrile [ilpi.com]
- 3. Nitriles | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. nbinno.com [nbinno.com]
- 5. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. aksci.com [aksci.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 11. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 12. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 14. pharmastate.academy [pharmastate.academy]
- 15. hsa.ie [hsa.ie]
- 16. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 17. youtube.com [youtube.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
